molecular formula C8H7BO3 B1524391 Benzofuran-6-ylboronic acid CAS No. 851525-10-5

Benzofuran-6-ylboronic acid

Cat. No.: B1524391
CAS No.: 851525-10-5
M. Wt: 161.95 g/mol
InChI Key: IBCSNLAKMCMGCZ-UHFFFAOYSA-N
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Description

Benzofuran-6-ylboronic acid is a useful research compound. Its molecular formula is C8H7BO3 and its molecular weight is 161.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzofuran-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCSNLAKMCMGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851525-10-5
Record name (1-benzofuran-6-yl)boronic acid
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

Physical and chemical properties of Benzofuran-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzofuran-6-ylboronic Acid: Properties, Reactivity, and Applications

Introduction: The Versatility of a Heterocyclic Building Block

This compound is a specialized heterocyclic organic compound that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] As a derivative of benzofuran, a structural motif present in numerous biologically active natural products and synthetic drugs, this boronic acid serves as a crucial intermediate in the synthesis of more complex molecular architectures.[2][3] Its primary utility lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with high efficiency and selectivity.[4][5]

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, its reactivity profile, detailed experimental protocols for its application, and critical safety and handling information for researchers and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of a reagent are paramount for its effective use in synthesis, dictating storage conditions, solvent choice, and reaction setup. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 851525-10-5[1][6][7][8][9]
Molecular Formula C₈H₇BO₃[1][9]
Molecular Weight 161.95 g/mol [1][9]
Appearance Solid
Purity Typically ≥95% - 98%[1][9]
Solubility No specific data available in search results. Generally, arylboronic acids exhibit limited solubility in water but are soluble in many organic solvents like ethanol, acetone, and dioxane.[10]N/A
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere. Recommended temperatures range from 2-8°C to as low as -20°C for long-term stability.[8][11][12][13]N/A

Synthesis and Chemical Reactivity

Synthetic Approaches

While specific, detailed synthetic preparations for this compound are not exhaustively covered in the provided literature, the synthesis of arylboronic acids is a well-established field. A common and powerful method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[14] For this compound, this would typically start from 6-bromobenzofuran. The low-temperature reaction is crucial to prevent over-alkylation and the formation of borinic acid byproducts.[14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount chemical application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds, forming biaryl structures that are ubiquitous in pharmaceuticals and functional materials.[5][15]

The reaction's success stems from its mild conditions, tolerance of a vast array of functional groups, and the generally low toxicity and high stability of the boronic acid reagents.[14] The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Organopalladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation trans_complex R¹-Pd(II)L₂-Ar transmetalation->trans_complex base Base (e.g., K₂CO₃, Cs₂CO₃) boronate [Ar-B(OH)₃]⁻ (Activated Boronate) base->boronate boronic_acid Ar-B(OH)₂ (this compound) boronic_acid->boronate Activation boronate->transmetalation reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-Ar (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl/Vinyl Halide) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a 6-arylbenzofuran derivative.

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide of choice (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.2 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and Water, 6:1 v/v)[4]

  • Reaction flask (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

  • Stir plate and magnetic stir bar

  • Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, Na₂SO₄, rotary evaporator, silica gel for column chromatography)

Step-by-Step Methodology:

  • Reaction Setup and Inerting:

    • To a clean, dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (2.2 eq.).[4]

    • Causality: The use of a slight excess of the boronic acid helps to drive the reaction to completion. The base is crucial for activating the boronic acid into a more nucleophilic boronate species, which facilitates the transmetalation step.[14] The palladium catalyst is the heart of the transformation.

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic turnover and preventing degradation of phosphine ligands.

  • Solvent Addition and Reaction:

    • Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water).[4]

    • Causality: The solvent choice is critical for solubilizing both the organic and inorganic reagents. The presence of water is often beneficial, accelerating the transmetalation step. Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.

    • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-90 °C) for the specified time (typically 12-16 hours).[4][5]

    • Causality: Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition.

  • Monitoring and Workup:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed.

    • Once complete, cool the reaction mixture to room temperature. Add brine or water to the mixture.[5]

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).[5]

    • Causality: The aqueous workup removes the inorganic base and boron byproducts.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[5]

  • Purification:

    • Purify the crude residue via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane) to isolate the pure 6-arylbenzofuran product.[4]

    • Causality: Chromatography is essential for removing residual catalyst, unreacted starting materials, and any side products to yield the final compound in high purity.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on standard safety data sheets for boronic acids and related benzofuran compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11][16][17]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][16] Avoid contact with skin, eyes, and clothing.[11][17] Wash hands thoroughly after handling.[11][16]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

    • In all cases of significant exposure, seek immediate medical attention.[18]

  • Storage: Store in a tightly sealed container under an inert atmosphere.[8][11] Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents and sources of ignition.[11][19] Recommended storage is often refrigerated (2-8°C) or frozen (-20°C).[8][12][13]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[11][18]

Conclusion

This compound stands out as a high-value synthetic intermediate. Its stable, solid nature combined with its high reactivity in Suzuki-Miyaura coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its safe and effective application in the synthesis of novel and impactful molecules.

References

Introduction: Unveiling a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzofuran-6-carboxylic Acid (CAS: 77095-51-3): Properties, Applications, and Sourcing for Drug Development

1-Benzofuran-6-carboxylic acid, identified by the CAS number 77095-51-3, is a heterocyclic organic compound that has emerged as a crucial structural motif and starting material in modern medicinal chemistry. While seemingly a simple molecule, its intrinsic chemical architecture is pivotal in the synthesis of complex therapeutic agents. Its primary significance lies in its role as a key intermediate in the production of Lifitegrast, an important ophthalmic drug, and its utility in the development of novel antiviral compounds.[1][][3][4][5] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its physicochemical properties, core applications, handling protocols, and procurement landscape.

cluster_main 1-Benzofuran-6-carboxylic Acid cluster_identifiers Key Identifiers structure cas CAS: 77095-51-3 formula Formula: C9H6O3

Caption: Chemical structure and key identifiers of 1-Benzofuran-6-carboxylic acid.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and formulation. The characteristics of 1-benzofuran-6-carboxylic acid dictate its handling, reactivity, and behavior in various experimental settings.

Quantitative Data Summary

The key physicochemical properties are summarized below for easy reference. These values, primarily derived from predictive models and supplier data sheets, provide a critical baseline for experimental design.

PropertyValueSource(s)
CAS Number 77095-51-3[1][][3][6][7][8]
Molecular Formula C9H6O3[][6][8]
Molecular Weight 162.14 g/mol [][9][8]
IUPAC Name 1-benzofuran-6-carboxylic acid[][6][8]
Appearance Dark Yellow to Very Dark Yellow or White Solid/Powder[1][][5][6][10][11]
Melting Point >182°C (decomposes)[1][][3]
Boiling Point (Predicted) 325.6 ± 15.0 °C at 760 mmHg[1][][12]
Density (Predicted) 1.363 ± 0.06 g/cm³[1][]
pKa (Predicted) 4.02 ± 0.30[1][3]
Solubility Slightly soluble in DMSO and Methanol[1][][3]
Field-Proven Insights for the Researcher
  • Causality Behind Experimental Choices: The predicted pKa of approximately 4.02 is a critical parameter. It indicates that at physiological pH (~7.4), the molecule will exist almost entirely in its deprotonated, anionic carboxylate form. This is essential when designing biological assays, as the charge state affects membrane permeability and interaction with biological targets. For synthetic chemists, this acidic nature means that base-sensitive functional groups in other reactants may require protection, and the choice of reaction conditions must account for potential acid-base side reactions.

  • Solubility and Reaction Conditions: The limited solubility profile necessitates careful solvent selection.[1][][3] While slightly soluble in DMSO and methanol, scaling up reactions may require exploring solvent mixtures or alternative polar aprotic solvents to achieve sufficient concentration for efficient reactivity. Its high melting point suggests strong intermolecular forces in the solid state, reinforcing its low solubility in nonpolar solvents.[1][][3]

  • Stability and Storage: The recommended storage condition is at room temperature in a dry, sealed environment.[1][3][13] This implies good thermal stability at ambient temperatures, but the "sealed in dry" recommendation is crucial to prevent hydration or reaction with atmospheric moisture, which could compromise sample purity over time.

Section 2: Core Applications in Drug Discovery and Development

The utility of 1-benzofuran-6-carboxylic acid is not theoretical; it is a validated and critical component in the synthesis of clinically relevant molecules.

The Lifitegrast Synthesis Pathway

The most prominent application of this compound is as a key building block for Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist. Lifitegrast is prescribed as an ophthalmic solution for the treatment of dry eye disease.[1][][3][9] It functions by blocking the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell-mediated inflammation.[11] The benzofuran core provided by CAS 77095-51-3 is integral to the final structure of Lifitegrast, making it an indispensable starting material.[4][5]

A 1-Benzofuran-6-carboxylic Acid (CAS 77095-51-3) B Multi-step Synthesis (Coupling, Deprotection, etc.) A->B Key Starting Material C Lifitegrast (API) LFA-1 Antagonist B->C Forms Core Structure D Ophthalmic Formulation (Treatment for Dry Eye) C->D Final Drug Product

Caption: Logical workflow from intermediate to final drug application.

Role in HIV Research

Beyond ophthalmology, 1-benzofuran-6-carboxylic acid has been utilized as a reagent in the preparation of piperidinylpyrimidine derivatives.[1][][3][9] These derivatives have been investigated as inhibitors of HIV-1 Long Terminal Repeat (LTR) activation.[1][][3][9] The HIV-1 LTR is a critical region of the viral genome that controls the transcription of viral genes. Inhibiting its activation presents a potential therapeutic strategy for suppressing viral replication. This application showcases the versatility of the benzofuran scaffold in generating molecular diversity for screening against various disease targets.

Section 3: Safety, Handling, and Quality Control

As a laboratory chemical, adherence to strict safety protocols and quality assessment is non-negotiable for ensuring both personnel safety and experimental reproducibility.

Safety and Handling Protocol

The compound is classified with a "Warning" signal word and is associated with specific hazards.[3][6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][6]

Self-Validating Laboratory Handling Protocol:

  • Preparation: Before handling, confirm the location of the nearest safety shower and eyewash station. Ensure a chemical fume hood is operational.

  • Personal Protective Equipment (PPE): Don a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.

  • Dispensing (Trustworthy System):

    • Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust (addresses H335 and P261).

    • Use a spatula to transfer the material to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate airborne dust.

    • Promptly and securely reseal the main container to protect the remaining material from atmospheric moisture.

  • Contact Mitigation:

    • In case of skin contact, immediately wash the affected area with copious amounts of water (addresses H315).

    • In case of eye contact, use the eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention (addresses H319 and P305).

  • Disposal: Dispose of contaminated materials and waste according to institutional and local regulations for chemical waste.

Quality Control Workflow

The integrity of any synthesis depends on the quality of the starting materials. Commercially available 1-benzofuran-6-carboxylic acid is typically offered at 95% to 98% purity.[6][14][15] For demanding applications, especially in late-stage drug development or GMP synthesis, independent verification is crucial.

cluster_qc Quality Control Workflow A Receive Material (CAS 77095-51-3) B Review Supplier CoA A->B C Perform Identity & Purity Tests (e.g., HPLC, HNMR) B->C D Material Accepted? C->D E Release to Synthesis D->E Yes F Quarantine & Reject D->F No

Caption: A standard workflow for incoming material quality control.

Section 4: Sourcing and Supplier Overview

Sourcing of critical starting materials is a pivotal step in the drug development pipeline. The selection of a supplier should be based not only on cost but also on the availability of comprehensive documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), which are essential for regulatory compliance and experimental reproducibility.

SupplierPurity OfferedNotes
Sigma-Aldrich 95%Available through Aldrich Partner (Synthonix Corporation).
AChemBlock 95%Provides material in various quantities (e.g., 25g, 100g).[6]
BOC Sciences ≥95%Lists the compound as a Lifitegrast impurity/intermediate.[]
Apollo Scientific 98%UK-based supplier with international shipping.[14]
SynQuest Laboratories 98%US-based supplier specializing in research chemicals.[15]
ChemicalBook VariesA platform listing multiple suppliers from various regions.[1][3]
Pharmaffiliates N/ASupplier of pharmaceutical standards and intermediates.[9]

Conclusion

1-Benzofuran-6-carboxylic acid (CAS 77095-51-3) stands as a testament to the importance of well-characterized building blocks in pharmaceutical research. Its defined physicochemical properties, established role in the synthesis of the FDA-approved drug Lifitegrast, and its demonstrated utility in exploring new therapeutic avenues in virology underscore its value to the scientific community. For researchers and developers, a comprehensive understanding of its properties, handling requirements, and supply chain is paramount to leveraging its full potential in the ongoing quest for novel and effective medicines.

References

The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a core structural motif in a vast number of both naturally occurring and synthetic molecules.[1][2][3] This "privileged scaffold" has garnered significant attention from the medicinal chemistry community due to the remarkable diversity of biological activities exhibited by its derivatives.[4][5] These compounds have been shown to possess a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them a fertile ground for the discovery and development of novel therapeutic agents.[6][7]

The versatility of the benzofuran core lies in its amenability to chemical modification. The introduction of various substituents at different positions on the benzofuran ring system allows for the fine-tuning of its physicochemical properties and biological targets, leading to compounds with enhanced potency and selectivity.[1] This guide provides an in-depth technical overview of the key biological activities of benzofuran derivatives, intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key structure-activity relationships (SAR), provide detailed experimental protocols for activity assessment, and visualize complex biological pathways to facilitate a deeper understanding of this promising class of compounds.

Anticancer Activity: Targeting the Hallmarks of Cancer

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activity against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are often multi-faceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1][4]

Mechanisms of Anticancer Action

The anticancer effects of benzofuran derivatives are attributed to several key mechanisms, including:

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspase cascades, key executioners of apoptosis.[6] For instance, some derivatives have been observed to increase the activity of caspase-3/7, a crucial marker of apoptosis.[6]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell division and proliferation.[9]

  • Inhibition of Key Signaling Pathways: Benzofuran derivatives can interfere with critical signaling pathways that are often dysregulated in cancer. One such pathway is the hypoxia-inducible factor (HIF-1) pathway, which plays a role in tumor progression and resistance to therapy.[1]

  • DNA Intercalation: Some benzofuran derivatives have been found to interact with DNA, potentially by intercalating between the base pairs, which can inhibit DNA replication and transcription in cancer cells.[6]

The specific anticancer mechanism is highly dependent on the substitution pattern on the benzofuran ring.[1] For example, halogenated derivatives and hybrid molecules incorporating other pharmacologically active moieties like chalcones, triazoles, and piperazines have shown particularly potent cytotoxic effects.[1]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
Halogenated derivative (Compound 1)K562 (Leukemia)5
Halogenated derivative (Compound 1)HL60 (Leukemia)0.1
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20
Benzofuran hybrid (12)SiHa (Cervical)1.10
Benzofuran hybrid (12)HeLa (Cervical)1.06

Data compiled from multiple sources.[1][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Visualization of Anticancer Mechanisms

anticancer_mechanisms cluster_benzofuran Benzofuran Derivatives cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways BZD Benzofuran Derivatives Apoptosis Induction of Apoptosis BZD->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2/M) BZD->CellCycleArrest DNA_Damage DNA Intercalation/ Damage BZD->DNA_Damage HIF1 Inhibition of HIF-1 Pathway BZD->HIF1 Caspase Caspase Activation Apoptosis->Caspase TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth CancerCell Cancer Cell CellCycleArrest->CancerCell halts proliferation CellCycleArrest->TumorGrowth DNA_Damage->CancerCell induces damage DNA_Damage->TumorGrowth Caspase->CancerCell leads to death

Caption: Mechanisms of anticancer activity of benzofuran derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[5] Benzofuran derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi, making them promising candidates for new anti-infective drugs.[2][11]

Mechanisms of Antimicrobial Action

The antimicrobial activity of benzofuran derivatives is influenced by the nature and position of substituents on the benzofuran ring.[2] Halogen atoms, particularly bromine, and hydroxyl groups have been shown to enhance antibacterial and antifungal activity.[2] The precise mechanisms are still under investigation, but potential modes of action include:

  • Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: Benzofurans may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

  • Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some benzofuran derivatives have shown the ability to inhibit biofilm formation in pathogenic bacteria.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]

Compound/DerivativeMicroorganismMIC (µg/mL)
6-hydroxyl derivative (15, 16)Various bacterial strains0.78-3.12
Ketoxime derivative (38)Staphylococcus aureus0.039
Fused benzofuran (30)Pseudomonas chinchori25
Benzofuran-5-ol derivative (20, 21)Various fungal species1.6-12.5

Data compiled from multiple sources.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[13][14]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Perform a two-fold serial dilution of the benzofuran derivative in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a plate reader.

Visualization of Antimicrobial Screening Workflow

antimicrobial_workflow start Start: Benzofuran Derivative Library prepare_dilutions Prepare Serial Dilutions in 96-well plate start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate Wells prepare_dilutions->inoculate prepare_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Identify Active Compounds determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for these conditions.[15][16]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.[17] These include:

  • Inhibition of Pro-inflammatory Mediators: Benzofuran derivatives can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16][18]

  • Downregulation of NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation.[17] Some benzofuran derivatives have been shown to inhibit the activation of these pathways, thereby reducing the expression of inflammatory genes.[16][17] Specifically, they can inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[17]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives exhibit direct inhibitory effects on COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[18]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of benzofuran derivatives can be assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays.

Compound/DerivativeAssayIC₅₀ (µM)
Piperazine/benzofuran hybrid (5d)NO inhibition in RAW264.7 cells52.23
Fluorinated benzofuran derivativeIL-6 secretion1.2 - 9.04
Fluorinated benzofuran derivativeCCL2 secretion1.5 - 19.3
Fluorinated benzofuran derivativeNO production2.4 - 5.2
Fluorinated benzofuran derivativePGE₂ production1.1 - 20.5

Data compiled from multiple sources.[16][17][18]

Experimental Protocol: Inhibition of NO Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[19]

Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for a specific time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Visualization of Anti-inflammatory Signaling Pathways

anti_inflammatory_pathway cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK Gene_Expression Inflammatory Gene Expression MAPK->Gene_Expression IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB (translocation) NFkB->NFkB_nuc BZD Benzofuran Derivatives BZD->MAPK inhibit BZD->IKK inhibit NFkB_nuc->Gene_Expression Pro_inflammatory Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) Gene_Expression->Pro_inflammatory

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many chronic diseases.[20] Benzofuran derivatives have been identified as potent antioxidants capable of mitigating oxidative damage.[21][22]

Mechanisms of Antioxidant Action

The antioxidant activity of benzofuran derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[23] The specific mechanisms include:

  • Radical Scavenging: They can directly scavenge free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and peroxyl radicals.[21][24]

  • Inhibition of Lipid Peroxidation: Benzofuran derivatives can inhibit the process of lipid peroxidation, a chain reaction of oxidative degradation of lipids that can cause damage to cell membranes.[22]

  • Chelation of Metal Ions: Some derivatives may chelate pro-oxidant metal ions like iron (Fe²⁺), preventing them from participating in the generation of free radicals.

The antioxidant capacity is often enhanced by the presence of hydroxyl groups on the benzofuran ring system.[21]

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant potential of benzofuran derivatives is typically evaluated using various in vitro assays, with results often expressed as IC₅₀ values (the concentration required to scavenge 50% of free radicals) or as a percentage of inhibition.

Compound/DerivativeAssayActivity
Benzofuran-2-carboxamide (1j)DPPH radical scavenging23.5% inhibition at 100 µM
Benzofuran-2-carboxamide (1j)Lipid Peroxidation (LPO) inhibition62% inhibition at 100 µM
5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA)Ascorbate/Fe²⁺ induced LPOIC₅₀ ≈ 12 µM
5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA)NADPH/Fe²⁺/ADP induced LPOIC₅₀ = 25 µM
5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA)Cumene hydroperoxide induced LPOIC₅₀ = 30 µM

Data compiled from multiple sources.[21][22]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[4]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance of the solution decreases.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix various concentrations of the benzofuran derivative with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (around 517 nm).

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Visualization of Antioxidant Mechanisms

antioxidant_mechanisms cluster_benzofuran Benzofuran Derivatives cluster_ros Reactive Oxygen Species (ROS) cluster_mechanisms Antioxidant Mechanisms BZD Benzofuran Derivatives HAT Hydrogen Atom Transfer (HAT) BZD->HAT SET Single Electron Transfer (SET) BZD->SET Chelation Metal Ion Chelation (e.g., Fe²⁺) BZD->Chelation FreeRadicals Free Radicals (e.g., DPPH•, ROO•) NeutralizedRadicals Neutralized Radicals FreeRadicals->NeutralizedRadicals HAT->FreeRadicals neutralizes SET->FreeRadicals neutralizes OxidativeDamage Reduced Oxidative Damage Chelation->OxidativeDamage NeutralizedRadicals->OxidativeDamage

Caption: Antioxidant mechanisms of benzofuran derivatives.

Conclusion and Future Perspectives

This technical guide has highlighted the significant and diverse biological activities of benzofuran derivatives, underscoring their vast potential in drug discovery and development. The benzofuran scaffold has proven to be a versatile platform for the design of novel anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The structure-activity relationship studies discussed herein provide valuable insights for the rational design of more potent and selective derivatives.

The experimental protocols and visualizations included in this guide are intended to equip researchers with the necessary tools to effectively screen and characterize new benzofuran-based compounds. Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The continued exploration of the chemical space around the benzofuran nucleus holds great promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

Introduction: The Synthetic Value and Inherent Challenges of Benzofuran-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Benzofuran-6-ylboronic Acid

This compound is a pivotal building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science research. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The benzofuran moiety is a common scaffold in biologically active compounds, making this reagent particularly valuable for drug discovery programs.

However, the synthetic utility of this compound is intrinsically linked to its chemical stability. Like many arylboronic acids, especially those containing heteroaromatic systems, it is susceptible to degradation, which can compromise experimental reproducibility, lower reaction yields, and introduce impurities that complicate purification.[1][2] This guide, grounded in established chemical principles and field-proven practices, provides a comprehensive overview of the factors governing the stability of this compound and outlines robust protocols for its storage and handling to ensure its integrity from the stock bottle to the reaction flask.

Core Chemical Stability: Understanding the Degradation Pathways

The stability of this compound is not absolute. Its degradation is primarily dictated by two well-documented pathways common to organoboronic acids: protodeboronation and oxidation. A third process, the formation of cyclic anhydrides (boroxines), is also a significant consideration.

Protodeboronation: The Primary Degradation Concern

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to the parent benzofuran.[3] This undesired side reaction is highly dependent on the reaction conditions and the electronic nature of the aryl group.[3]

The mechanism can be catalyzed by both acid and base.[3][4]

  • Acid-Catalyzed Pathway: In the presence of a strong acid, the boronic acid is protonated, facilitating the cleavage of the C-B bond.

  • Base-Catalyzed Pathway: Under basic conditions (a common requirement for Suzuki couplings), the boronic acid exists in equilibrium with its more reactive boronate form (-B(OH)₃⁻). This species is more susceptible to protonolysis by a proton source, such as water, leading to the loss of the boron moiety.[3][5] Electron-deficient and sterically hindered arylboronic acids are particularly prone to decomposition under basic conditions.[5][6]

Heat and the presence of certain transition metals can also accelerate the rate of protodeboronation.[1][2]

Protodeboronation_Pathway cluster_conditions Accelerating Conditions cluster_reaction Protodeboronation Acid Acid (H+) Benzofuran_BA This compound Acid->Benzofuran_BA catalyzes Base Base (OH-) Base->Benzofuran_BA catalyzes Heat Heat (Δ) Heat->Benzofuran_BA accelerates Benzofuran Benzofuran (Degradation Product) Benzofuran_BA->Benzofuran C-B Bond Cleavage Boric_Acid B(OH)3

Caption: Key factors accelerating the protodeboronation of this compound.

Oxidation

The carbon-boron bond is also susceptible to cleavage by oxidative processes. While less common under typical storage conditions in the absence of strong oxidizers, slow oxidation can occur upon prolonged exposure to atmospheric oxygen.[1][2] In biological contexts or in the presence of reactive oxygen species (ROS), this degradation can be significant.[6][7] The oxidative cleavage typically yields the corresponding phenol (6-hydroxybenzofuran) and boric acid.[8]

Boroxine Formation

Arylboronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[9] This is a reversible equilibrium process that occurs upon removal of water, often under vacuum or upon standing in a desiccator. While boroxines are generally competent in cross-coupling reactions (as they can hydrolyze back to the monomeric acid in the presence of water), their formation complicates accurate weighing and stoichiometry calculations due to the change in molecular weight. The presence of varying amounts of boroxine is a common source of impurity in solid arylboronic acids.[9]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The following protocols are designed to be a self-validating system, ensuring the long-term integrity of this compound.

Quantitative Storage Recommendations

The primary goal of proper storage is to minimize exposure to the key environmental antagonists: moisture, oxygen, heat, and light.

ParameterRecommendationRationaleAuthoritative Source
Temperature -20°C (Freezer) Significantly slows the kinetics of all degradation pathways. Essential for long-term stability.[10]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation and minimizes exposure to atmospheric moisture.[11]
Moisture Store in a Desiccator Boronic acids are often hygroscopic; moisture can promote both protodeboronation and hydrolysis of boroxines.[9][11][12]
Light Amber Vial or Store in the Dark The benzofuran core can be light-sensitive, and UV irradiation can promote protodeboronation.[4][13][14]
Container Tightly-Sealed Vial with PTFE-lined Cap Prevents ingress of air and moisture. Use high-quality, inert materials.[11][13][15]
Experimental Protocol: Best Practices for Handling
  • Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Transfer: Whenever possible, handle the solid material in a glove box or under a positive pressure stream of argon or nitrogen.

  • Minimize Exposure: Weigh out the required amount of material quickly. Do not leave the stock bottle open to the atmosphere for extended periods.

  • Immediate Use: For highest reactivity, use the boronic acid immediately after weighing. If preparing a stock solution, use anhydrous solvents and store the solution under an inert atmosphere at low temperature, though solid-state storage is always preferred for the long term.

  • Resealing: After use, flush the headspace of the container with an inert gas, seal tightly with Parafilm® for extra security, and promptly return it to the recommended freezer storage conditions.

Storage_Workflow Start Need to Use This compound Remove Remove from -20°C Storage Start->Remove Acclimate Acclimate to RT in Desiccator Remove->Acclimate Weigh Weigh Quickly Under Inert Atmosphere (Ar/N₂) Acclimate->Weigh Yes Use Use Immediately in Reaction Weigh->Use Return Flush Headspace with Ar/N₂, Seal Tightly, Return to -20°C Use->Return End Task Complete Return->End

References

The Benzofuran Moiety: A Privileged Scaffold in Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of a vast and diverse array of natural products.[1][2][3][4][5][6] These compounds, isolated from a wide range of terrestrial and marine organisms, exhibit a remarkable spectrum of biological activities, positioning them as a fertile ground for drug discovery and development.[1][2][4][7][8] This technical guide provides a comprehensive exploration of natural products containing the benzofuran moiety, designed for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and pharmacology. We will delve into the structural diversity and classification of these compounds, explore their biosynthetic origins, and detail the methodologies for their isolation, purification, and structure elucidation. Furthermore, this guide will provide an in-depth analysis of their significant biological activities, including their mechanisms of action and therapeutic potential, supported by quantitative data. Finally, we will present established protocols for the chemical synthesis of the benzofuran core and its derivatives, offering a complete toolkit for the exploration and exploitation of this privileged scaffold.

Introduction: The Significance of the Benzofuran Core

The benzofuran ring system is a recurring motif in a multitude of natural products, testament to its evolutionary selection as a versatile scaffold for biological function.[1][2][3][4][5][6] Its unique electronic and steric properties allow for a wide range of substitutions and structural elaborations, leading to a rich diversity of chemical entities with profound pharmacological effects.[1][2][4][7][8] Natural products containing the benzofuran moiety are predominantly found in higher plants, particularly in families such as Asteraceae, Rutaceae, Liliaceae, and Moraceae, but are also present in fungi and marine organisms.[1][2][9]

The therapeutic relevance of benzofuran-containing compounds is well-established, with several natural and synthetic derivatives being utilized as clinical drugs.[1][2][8][10] Notable examples include Amiodarone, a potent antiarrhythmic agent, and Psoralen, a furocoumarin used in the photochemotherapy of skin disorders like psoriasis and vitiligo.[1][2][8] The broad range of biological activities associated with this class of compounds—including anti-tumor, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties—underscores their immense potential as lead structures for the development of new therapeutic agents.[1][2][4][7][8]

This guide aims to provide a holistic and in-depth understanding of benzofuran-containing natural products, from their natural origins to their potential clinical applications. By integrating principles of phytochemistry, spectroscopy, pharmacology, and synthetic chemistry, we endeavor to equip researchers with the knowledge and tools necessary to navigate this exciting and promising area of natural product science.

Structural Diversity and Classification

The structural diversity of natural products containing the benzofuran moiety is vast. They can be broadly classified based on the substitution pattern on the benzofuran core and the presence of other fused ring systems. The major classes include:

  • 2-Arylbenzofurans: Characterized by an aryl substituent at the C-2 position of the benzofuran ring. This is one of the most abundant classes of benzofuran natural products.

  • Furocoumarins: These compounds feature a coumarin nucleus fused to the furan ring. They can be further subdivided into linear (psoralens) and angular (angelicins) types based on the fusion pattern.[7]

  • Benzofuran Neolignans: A significant group of natural products formed by the oxidative coupling of two C6-C3 (phenylpropanoid) units, where one of the units forms a benzofuran ring.[11]

  • Dibenzofurans: These molecules possess a central furan ring fused to two benzene rings.

2-Arylbenzofurans

2-Arylbenzofurans are widely distributed in the plant kingdom, particularly in the families Moraceae and Leguminosae.[4] They exhibit a broad range of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects.[4][9]

Table 1: Representative 2-Arylbenzofuran Natural Products and their Biological Activities

Compound NameNatural SourceBiological ActivityReference
Moracin CMorus albaCytotoxic[4]
Eupomatenoid-7Eupomatia laurinaAnti-inflammatory[11]
AilanthoidolZanthoxylum ailanthoidesAnticancer[8][10]
Artoheterin BArtocarpus heterophyllusAnti-respiratory burst[8]
Furocoumarins

Furocoumarins are well-known for their photosensitizing properties and are extensively used in photochemotherapy.[7] They are primarily found in plants of the Apiaceae and Rutaceae families.[1]

Table 2: Prominent Furocoumarin Natural Products and their Applications

Compound NameTypeNatural SourceApplication/ActivityReference
PsoralenLinearPsoralea corylifoliaTreatment of psoriasis and vitiligo[1][12]
BergaptenLinearCitrus bergamiaPhotosensitizer, Anti-inflammatory[1][13]
AngelicinAngularAngelica archangelicaAnti-proliferative, Apoptosis-inducing[12]
XanthotoxinLinearAmmi majusTreatment of skin diseases[8]
Benzofuran Neolignans

Benzofuran neolignans are a structurally diverse group of compounds with significant biological activities, including cytotoxic and anti-inflammatory properties.[11][14]

Table 3: Examples of Benzofuran Neolignans and their Biological Activities

| Compound Name | Natural Source | Biological Activity | Reference | | :--- | :--- | :--- | :--- | :--- | | Egonol | Styrax sp. | Antifungal |[3] | | Burchellin | Aniba burchellii | Trypanocidal |[15] | | Aristofordin | Aristolochia fordiana | Nitric oxide production inhibitory activity |[14] |

Biosynthesis

The biosynthesis of the benzofuran core in nature primarily proceeds through the phenylpropanoid pathway, starting from the amino acid phenylalanine.

Biosynthesis of Furocoumarins

The biosynthesis of furocoumarins is well-elucidated and begins with the hydroxylation of cinnamic acid to form p-coumaric acid, which is then further hydroxylated to umbelliferone. Umbelliferone serves as a key intermediate and undergoes prenylation followed by cyclization and further modifications to yield the diverse array of linear and angular furocoumarins.

Furocoumarin Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Hydroxylation Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone Hydroxylation & Cyclization Prenylation Prenylation Umbelliferone->Prenylation Linear_Furocoumarins Linear Furocoumarins (e.g., Psoralen) Prenylation->Linear_Furocoumarins Cyclization & Modification Angular_Furocoumarins Angular Furocoumarins (e.g., Angelicin) Prenylation->Angular_Furocoumarins Cyclization & Modification

Caption: Biosynthetic pathway of furocoumarins.

Biosynthesis of Benzofuran Neolignans

The biosynthesis of benzofuran neolignans involves the oxidative coupling of two phenylpropanoid units.[7] One unit, typically a coniferyl or sinapyl alcohol, undergoes radical formation and subsequent cyclization to form the dihydrobenzofuran ring, which is then coupled with a second phenylpropanoid unit.

Benzofuran Neolignan Biosynthesis cluster_unit1 Phenylpropanoid Unit 1 cluster_unit2 Phenylpropanoid Unit 2 Coniferyl_alcohol Coniferyl Alcohol Radical_Formation Oxidative Radical Formation Coniferyl_alcohol->Radical_Formation Cyclization Intramolecular Cyclization Radical_Formation->Cyclization Dihydrobenzofuran Dihydrobenzofuran Intermediate Cyclization->Dihydrobenzofuran Benzofuran_Neolignan Benzofuran Neolignan Dihydrobenzofuran->Benzofuran_Neolignan Oxidative Coupling Phenylpropanoid_2 Second Phenylpropanoid Unit Phenylpropanoid_2->Benzofuran_Neolignan Oxidative Coupling

Caption: Biosynthesis of benzofuran neolignans.

Isolation and Structure Elucidation

Extraction and Isolation

The isolation of benzofuran-containing natural products from their natural sources is a critical first step in their study. The choice of extraction and purification techniques depends on the polarity and stability of the target compounds.

Experimental Protocol: Microwave-Assisted Extraction (MAE) and Solid-Phase Extraction (SPE) of Furocoumarins from Heracleum sosnowskyi [16][17]

This protocol describes an efficient method for the extraction and purification of furocoumarins.

Materials:

  • Dried and ground leaves of Heracleum sosnowskyi

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Microwave extraction system

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata Eco-Screen, normal phase)

  • SPE manifold

  • Rotary evaporator

Procedure:

  • Microwave-Assisted Extraction (MAE): a. Weigh 10 g of dried, ground plant material and place it in a microwave extraction vessel. b. Add 200 mL of hexane to the vessel (solvent-to-solid ratio of 20:1). c. Set the MAE parameters: temperature at 70°C and extraction time of 10 minutes. d. After extraction, allow the vessel to cool and filter the extract to remove the plant debris. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solid-Phase Extraction (SPE) Purification: a. Condition the normal-phase SPE cartridge by passing 5 mL of hexane through it. b. Dissolve a portion of the crude extract in a minimal amount of hexane and load it onto the conditioned cartridge. c. Perform a stepwise elution with a hexane-acetone gradient to separate the furocoumarins from other components. A typical gradient might be:

    • Fraction 1: 100% Hexane
    • Fraction 2: 2% Acetone in Hexane
    • Fraction 3: 5% Acetone in Hexane
    • Fraction 4: 10% Acetone in Hexane d. Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the desired furocoumarins. e. Combine the pure fractions and evaporate the solvent to obtain the isolated compounds.

Structure Elucidation

The structural elucidation of isolated benzofuran natural products relies heavily on a combination of spectroscopic techniques.

Key Spectroscopic Features:

  • ¹H NMR Spectroscopy: The proton on the furan ring (H-3) of a 2-substituted benzofuran typically appears as a singlet in the range of δ 6.7-7.2 ppm.[3][12][18] The aromatic protons on the benzene ring show characteristic coupling patterns depending on the substitution.

  • ¹³C NMR Spectroscopy: The carbon atoms of the benzofuran core have distinct chemical shifts. For a 2-phenylbenzofuran, typical shifts are approximately δ 155.9 (C-2), 101.3 (C-3), 154.9 (C-7a), and 129.2 (C-3a).[18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula. The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are indispensable for establishing the connectivity of atoms within the molecule and for the unambiguous assignment of all proton and carbon signals.

Table 4: Representative ¹H and ¹³C NMR Data for 2-Phenylbenzofuran in CDCl₃ [12][18]

Positionδ ¹³C (ppm)δ ¹H (ppm, mult., J in Hz)
2155.9-
3101.37.06 (d, J=0.7)
3a129.2-
4124.37.30-7.24 (m)
5122.97.30-7.24 (m)
6120.97.62-7.61 (m)
7111.27.57-7.55 (m)
7a154.9-
1'130.5-
2', 6'128.87.92-7.90 (m)
3', 5'128.67.50-7.46 (m)
4'125.07.40-7.37 (m)

Biological Activities and Mechanisms of Action

Natural products containing the benzofuran moiety exhibit a wide array of pharmacological activities. Here, we focus on two of the most significant areas: anticancer and anti-inflammatory effects.

Anticancer Activity

Numerous benzofuran derivatives, both natural and synthetic, have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[2][4][10][19][20][21][22][23][24]

Mechanisms of Action:

The anticancer effects of benzofuran compounds are mediated through multiple mechanisms, including:

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death in cancer cells.[21][25]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases (e.g., G1 or G2/M).[10][25]

  • Inhibition of Key Signaling Pathways: Benzofurans have been found to inhibit critical signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.[26]

  • Enzyme Inhibition: Some benzofurans act as inhibitors of enzymes crucial for cancer cell survival, such as farnesyltransferase and protein kinases (e.g., CDK2, VEGFR-2, EGFR).[10][21][23]

Anticancer Mechanisms of Benzofurans cluster_cellular Cellular Effects cluster_molecular Molecular Targets Benzofuran Benzofuran Derivatives Apoptosis Induction of Apoptosis Benzofuran->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Benzofuran->Cell_Cycle_Arrest Signaling_Pathways Inhibition of Signaling Pathways (NF-κB, MAPK) Benzofuran->Signaling_Pathways Enzyme_Inhibition Enzyme Inhibition (Kinases, etc.) Benzofuran->Enzyme_Inhibition Cancer_Cell_Death Cancer Cell Death & Proliferation Inhibition Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Signaling_Pathways->Cancer_Cell_Death Enzyme_Inhibition->Cancer_Cell_Death

Caption: Anticancer mechanisms of benzofurans.

Table 5: In Vitro Cytotoxic Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
AilanthoidolHuh7 (Hepatoma)22 (at 48h)[10]
Compound 35 (synthetic)ACHN (Renal)2.74[4]
Compound 38 (synthetic)A549 (Lung)0.12[4]
Rugchalcone BRAW 264.7 (Macrophage)4.13[27]
Compound 28g (synthetic)MDA-MB-231 (Breast)3.01[20]
Anti-inflammatory Activity

Benzofuran-containing natural products have also demonstrated significant anti-inflammatory properties.[1][13][26][27][28]

Mechanisms of Action:

The anti-inflammatory effects of these compounds are often attributed to their ability to:

  • Inhibit the production of pro-inflammatory mediators: This includes the suppression of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[1][13][14][26][27]

  • Modulate inflammatory signaling pathways: Benzofurans can interfere with key signaling cascades such as the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[1][26]

  • Inhibit inflammatory enzymes: Some benzofurans can directly inhibit enzymes involved in the inflammatory process, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1]

Table 6: Anti-inflammatory Activity of Selected Benzofuran Derivatives

CompoundAssayIC₅₀ (µM) / ActivityReference
Rugchalcone BNO production in LPS-induced RAW 264.7 cells4.13[27]
Compound 4 (synthetic)NO production in LPS-induced RAW 264.7 cells0.57[27]
Compound 5d (synthetic)NO production in LPS-induced RAW 264.7 cells52.23[26]
PhellopterinNO production in IL-1β-induced hepatocytesSignificant suppression[13]

Chemical Synthesis

The total synthesis of natural products containing the benzofuran moiety and the preparation of their analogues are crucial for confirming their structures, exploring structure-activity relationships, and providing a scalable source of these compounds for further biological evaluation.[29]

Synthesis of the Benzofuran Core

Several methods have been developed for the construction of the benzofuran ring system.

Experimental Protocol: Synthesis of 2-Arylbenzofurans via McMurry Coupling and Oxidative Cyclization [11]

This two-step protocol provides an efficient route to 2-arylbenzofurans.

Materials:

  • Salicylaldehyde (or substituted salicylaldehyde)

  • Aromatic aldehyde

  • TiCl₄

  • Zn dust

  • Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (I₂)

  • Argon atmosphere

Procedure:

  • Step 1: McMurry Cross-Coupling to form o-Vinylphenol: a. In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to 0°C. b. Slowly add TiCl₄, followed by the portion-wise addition of Zn dust. c. Reflux the resulting black slurry for 2 hours. d. Cool the mixture to room temperature and add a solution of salicylaldehyde and the aromatic aldehyde in anhydrous THF, followed by pyridine. e. Reflux the reaction mixture for 8-12 hours. f. Cool the reaction to room temperature and quench with 10% aqueous K₂CO₃. g. Filter the mixture through Celite and extract the filtrate with ethyl acetate. h. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford the o-vinylphenol.

  • Step 2: Oxidative Cyclization to form 2-Arylbenzofuran: a. Dissolve the o-vinylphenol in pyridine. b. Add a solution of iodine in pyridine dropwise at room temperature. c. Stir the reaction mixture for 2-4 hours. d. Quench the reaction with aqueous Na₂S₂O₃ solution. e. Extract the mixture with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the 2-arylbenzofuran.

Synthesis of 2-Arylbenzofurans Salicylaldehyde Salicylaldehyde McMurry_Coupling McMurry Cross-Coupling (TiCl₄, Zn) Salicylaldehyde->McMurry_Coupling Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->McMurry_Coupling o_Vinylphenol o-Vinylphenol McMurry_Coupling->o_Vinylphenol Oxidative_Cyclization Oxidative Cyclization (I₂, Pyridine) o_Vinylphenol->Oxidative_Cyclization Arylbenzofuran 2-Arylbenzofuran Oxidative_Cyclization->Arylbenzofuran

Caption: Synthetic route to 2-arylbenzofurans.

Conclusion and Future Perspectives

Natural products containing the benzofuran moiety represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their structural complexity and wide range of pharmacological activities continue to inspire research in natural product chemistry, medicinal chemistry, and drug discovery. This guide has provided a comprehensive overview of the key aspects of these fascinating molecules, from their natural origins and biosynthesis to their isolation, characterization, biological activities, and chemical synthesis.

The continued exploration of biodiversity will undoubtedly lead to the discovery of new benzofuran-containing natural products with novel structures and biological activities. Advances in spectroscopic techniques and computational chemistry will further aid in their rapid structure elucidation. Furthermore, the development of new and efficient synthetic methodologies will enable the preparation of a wider range of analogues for detailed structure-activity relationship studies.

A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for their translation into clinical applications. The integration of '-omics' technologies and chemical biology approaches will be instrumental in identifying their cellular targets and elucidating their modes of action.

References

Spectroscopic Characterization of Benzofuran-6-ylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Benzofuran and its derivatives are privileged scaffolds in numerous biologically active compounds.[1] The introduction of a boronic acid moiety at the 6-position opens avenues for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this versatile reagent.

Molecular Structure and Key Spectroscopic Features

Benzofuran-6-ylboronic acid possesses a planar bicyclic aromatic system fused to a boronic acid group. This unique combination of a heteroaromatic core and a reactive functional group gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system. The chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing boronic acid group.

Experimental Protocol (Predicted): A sample of this compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-27.8 - 8.0d~2.2
H-36.8 - 7.0d~2.2
H-47.6 - 7.8d~8.0
H-57.9 - 8.1dd~8.0, ~1.5
H-78.1 - 8.3d~1.5
B(OH)₂8.0 - 8.5br s-

Interpretation and Rationale:

  • H-2 and H-3: These protons on the furan ring are expected to appear as doublets with a small coupling constant, characteristic of protons on a furan ring. The chemical shift of H-2 is typically downfield compared to H-3 due to its proximity to the oxygen atom.

  • H-4, H-5, and H-7: These protons on the benzene ring will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. H-7 is expected to be the most downfield proton due to the anisotropic effect of the boronic acid group and will likely appear as a singlet or a narrow doublet. H-4 and H-5 will be doublets or doublets of doublets, respectively, due to ortho and meta couplings.

  • B(OH)₂: The protons of the boronic acid group are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet and can exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, typically using a proton-decoupled pulse sequence to obtain singlets for each carbon atom.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C-2145 - 148
C-3105 - 108
C-3a128 - 131
C-4120 - 123
C-5125 - 128
C-6130 - 135 (ipso-carbon, may be broad or unobserved)
C-7115 - 118
C-7a155 - 158

Interpretation and Rationale:

  • The chemical shifts of the benzofuran carbons are well-established. C-2 and C-7a, being attached to the oxygen atom, are expected to be the most downfield among the sp² carbons.

  • The carbon atom attached to the boron, C-6, is an ipso-carbon. Due to quadrupolar relaxation of the boron nucleus, the signal for this carbon is often broadened and may be difficult to observe.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Predicted): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
3500 - 3200 (broad)O-H stretch (from B(OH)₂)
3100 - 3000C-H stretch (aromatic)
1600 - 1450C=C stretch (aromatic)
1380 - 1310B-O stretch
1250 - 1000C-O stretch (furan ring and B-O-H bend)
900 - 650C-H bend (out-of-plane)

Interpretation and Rationale:

  • The most prominent feature in the IR spectrum will be a broad absorption band in the high-frequency region (3500-3200 cm⁻¹) corresponding to the O-H stretching vibrations of the boronic acid group.

  • The presence of the benzofuran ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • A strong band in the 1380-1310 cm⁻¹ region is indicative of the B-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Predicted): A mass spectrum could be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₈H₇BO₃

  • Molecular Weight: 161.95 g/mol

  • Expected [M+H]⁺ (ESI): 163.0557

  • Expected [M-H]⁻ (ESI): 161.0415

  • Key Fragmentation (EI): The molecular ion peak (M⁺) at m/z 162 would be observed. Fragmentation would likely involve the loss of water (H₂O) and boric acid (H₃BO₃) fragments from the boronic acid group, as well as fragmentation of the benzofuran ring. The base peak is expected to be the molecular ion or a fragment resulting from the loss of a hydroxyl group.

MS_Fragmentation This compound\n[C8H7BO3]\nm/z = 162 This compound [C8H7BO3] m/z = 162 Loss of H2O\n[C8H5BO2]\nm/z = 144 Loss of H2O [C8H5BO2] m/z = 144 This compound\n[C8H7BO3]\nm/z = 162->Loss of H2O\n[C8H5BO2]\nm/z = 144 Loss of B(OH)2\n[C8H6O]\nm/z = 118 Loss of B(OH)2 [C8H6O] m/z = 118 This compound\n[C8H7BO3]\nm/z = 162->Loss of B(OH)2\n[C8H6O]\nm/z = 118 Loss of BO\n[C8H5O]\nm/z = 117 Loss of BO [C8H5O] m/z = 117 Loss of H2O\n[C8H5BO2]\nm/z = 144->Loss of BO\n[C8H5O]\nm/z = 117

Figure 2. Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while based on established principles and analysis of analogous structures, offer a valuable resource for researchers in the positive identification and quality control of this important synthetic intermediate. Experimental verification of this data is encouraged for confirmation.

References

A Comprehensive Technical Guide to Benzofuran-6-ylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of innovation. The benzofuran scaffold is one such "privileged structure," a term bestowed upon molecular cores that are capable of binding to multiple biological targets, thereby serving as a rich foundation for drug discovery.[1][2] Found in a plethora of natural products and synthetic compounds, benzofuran derivatives exhibit a remarkable spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[3]

Parallel to the importance of the scaffold is the innovation in chemical methodology that allows for its precise modification. Boronic acids have become indispensable tools in the synthetic chemist's arsenal, largely due to their stability, low toxicity, and versatile reactivity.[4] Their prominence is inextricably linked to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds with exceptional reliability and functional group tolerance.[5][6][7]

This guide focuses on the confluence of these two powerful concepts: Benzofuran-6-ylboronic acid . This reagent is not merely a chemical; it is a strategic building block that empowers researchers to harness the therapeutic potential of the benzofuran core. By positioning a reactive boronic acid handle at the 6-position, it provides a specific and reliable connection point for introducing molecular diversity, enabling the systematic exploration of structure-activity relationships (SAR) in the quest for novel therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, applications, and the causality behind its use in state-of-the-art synthetic workflows.

Section 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a stable, solid compound that marries the aromatic, heterocyclic benzofuran system with the synthetically versatile boronic acid functional group.[8][9]

Molecular Structure

The molecule consists of a planar bicyclic system where a benzene ring is fused to a furan ring.[10] The boronic acid group, -B(OH)₂, is attached at the C6 position of this benzofuran nucleus. This specific substitution pattern is crucial, as it directs synthetic modifications away from the more electronically active furan ring, allowing for the preservation of the core's intrinsic properties while exploring peripheral substitutions.

Caption: 2D Molecular Structure of this compound.

Quantitative Data Summary

The key identifiers and physical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 851525-10-5[8][11][12][13]
Molecular Formula C₈H₇BO₃[8][11][14]
Molecular Weight 161.95 g/mol [8][11][13]
Appearance White to off-white solid[9]
Purity Typically ≥95-98%[8][14]
Storage Conditions Inert atmosphere, refrigerate (2-8°C or -20°C)[9][13]
Synonyms B-6-benzofuranylboronic acid, (1-benzofuran-6-yl)boronic acid[14]

Section 2: The Strategic Importance in Medicinal Chemistry

The value of this compound extends beyond its basic physical properties; its strategic importance lies in its role as a versatile scaffold for building complex, biologically active molecules.

Harnessing the Benzofuran Core

The benzofuran nucleus is a recurring motif in compounds with significant therapeutic potential. For instance, the antiarrhythmic drug amiodarone features a benzofuran core, and numerous other derivatives have shown promise as anticancer, antimicrobial, and antioxidant agents.[2][3] This demonstrated bioactivity makes the scaffold an attractive starting point for new drug development campaigns.

The 6-Position as a Vector for Diversity

By functionalizing the benzofuran scaffold at the 6-position with a boronic acid, chemists gain a powerful tool for diversification. This position allows for the attachment of various aryl, heteroaryl, or vinyl groups via cross-coupling reactions without significantly disturbing the electronic environment of the core heterocyclic system. This enables a systematic investigation of how different substituents at this position influence the molecule's interaction with biological targets, a fundamental practice in lead optimization.

Scaffold_Elaboration Scaffold This compound (Core Scaffold) Coupling Suzuki-Miyaura Cross-Coupling Scaffold->Coupling Input Library Library of Novel Benzofuran Derivatives Coupling->Library Output Partners Diverse Coupling Partners (Aryl Halides, etc.) Partners->Coupling R-X Screening Biological Screening & SAR Studies Library->Screening

Caption: Workflow for creating diverse compound libraries from the core scaffold.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction. Its reliability, mild conditions, and tolerance for a vast array of functional groups have made it a workhorse reaction in both academic and industrial laboratories.[6][7]

3.1: Mechanistic Overview

Understanding the mechanism is key to appreciating why the reaction is so robust and for troubleshooting when issues arise. The process is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]⁻. This species then transfers its organic group (the benzofuran moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_Ar R-Pd(II)L₂-Ar PdII_RX->PdII_R_Ar Ar-B(OH)₂ + Base Transmetal Transmetalation PdII_R_Ar->Pd0 R-Ar Product R-Ar (Product) PdII_R_Ar->Product RedElim Reductive Elimination RX R-X (Aryl Halide) RX->Pd0 Boronic Ar-B(OH)₂ (this compound) Boronic->PdII_RX Base Base (e.g., K₂CO₃) Base->PdII_RX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.2: Field-Proven Experimental Protocol

This protocol provides a representative, self-validating workflow for coupling this compound with a generic aryl bromide.

Objective: To synthesize 6-Aryl-benzofuran.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (Ar-Br) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source for inert atmosphere

Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.1 eq), potassium carbonate (2.2 eq), and the palladium catalyst (0.03-0.05 eq).

    • Causality: Combining the solids first under a dry atmosphere prevents premature reaction or degradation of the catalyst and reagents. The excess of the aryl bromide can help drive the reaction to completion, while a stoichiometric excess of base is crucial for the boronic acid activation.[5]

  • Inerting the Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen is critical to prevent catalyst oxidation and deactivation, which would halt the catalytic cycle.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The reaction volume should be sufficient to dissolve the organic components, typically aiming for a concentration of 0.1-0.2 M.

    • Causality: The solvent system is biphasic. Dioxane dissolves the organic starting materials and intermediates, while water dissolves the inorganic base (K₂CO₃), allowing the crucial activation of the boronic acid to occur at the phase interface. Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.[15]

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

    • Causality: Heating provides the necessary activation energy for the oxidative addition step and increases the rate of all steps in the cycle. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating efficient transmetalation.

  • Monitoring and Work-up (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), sampling the organic layer periodically. The disappearance of the limiting starting material indicates completion.

    • Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-Aryl-benzofuran.

Section 4: Conceptual Synthesis of this compound

While most researchers will purchase this reagent commercially, understanding its synthesis provides valuable context. A common and logical approach involves the conversion of a C-Br bond to a C-B bond, typically starting from the more readily available 6-bromobenzofuran.

Plausible Synthetic Pathway:

  • Lithium-Halogen Exchange: 6-Bromobenzofuran is cooled to a low temperature (e.g., -78 °C) in an anhydrous ether solvent like THF. An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise. The highly electropositive lithium exchanges with the bromine atom, forming 6-lithiobenzofuran.

  • Borylation: The resulting organolithium species is a potent nucleophile. It is then "quenched" by adding a boron electrophile, such as triisopropyl borate or trimethyl borate. The lithiated benzofuran attacks the boron atom.

  • Hydrolysis: An acidic aqueous workup (e.g., with dilute HCl) is performed to hydrolyze the resulting boronate ester, yielding the final this compound product.

Synthesis_Pathway Start 6-Bromobenzofuran Step1 1. n-BuLi, THF, -78 °C Start->Step1 Intermediate 6-Lithiobenzofuran Step2 2. B(O-iPr)₃ 3. H₃O⁺ Intermediate->Step2 Final This compound Step1->Intermediate Step2->Final

Caption: A plausible synthetic route to this compound.

Section 5: Handling, Storage, and Safety

Proper handling and storage are paramount for ensuring reagent integrity and user safety.

  • Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and kept refrigerated (2-8°C) or frozen (-20°C) as recommended by the supplier.[9][13] This minimizes degradation via oxidation or hydrolysis.

  • Handling: Always handle the compound in a well-ventilated area, preferably within a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid inhalation of dust and direct contact with skin and eyes.

  • Safety Profile: While a specific, comprehensive toxicological profile for this exact compound is not widely published, the parent benzofuran molecule is flammable and a suspected carcinogen.[10][17] Related boronic acids can cause skin, eye, and respiratory irritation.[9] It is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) from your specific supplier before any handling or use of this compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design. It is more than a simple reagent; it is an enabling tool that combines a biologically relevant scaffold with a synthetically robust chemical handle. Its proficient use in the Suzuki-Miyaura coupling and other palladium-catalyzed reactions provides a reliable and versatile pathway for the synthesis of novel, complex molecules. For researchers in drug discovery and organic synthesis, a comprehensive understanding of its properties, mechanism of action, and handling requirements is the first step toward unlocking its full potential to build the next generation of innovative chemical entities.

References

A Proactive Safety Framework for the Laboratory Use of Benzofuran-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth health and safety framework for Benzofuran-6-ylboronic acid, a reagent increasingly utilized in medicinal chemistry and materials science. As a Senior Application Scientist, my objective extends beyond mere procedural instruction; it is to instill a deep-seated understanding of the why behind each safety protocol. The methodologies outlined herein are designed to be self-validating, fostering a laboratory environment where safety is both intuitive and scientifically grounded.

Anticipated Hazard Profile: A Synthesis of Analogous Data

The hazard profile of this compound can be inferred from related structures. The boronic acid group, coupled with the benzofuran core, suggests a compound that requires careful handling. Based on the Safety Data Sheets of compounds like Benzofuran-3-boronic acid, Naphtho[2,3-b]benzofuran-2-ylboronic acid, and other derivatives, we can anticipate a consistent set of hazards.[1][2]

The primary concerns are irritation to the skin, eyes, and respiratory system.[1][3] This is a common characteristic of many boronic acids and functionalized aromatic compounds. While acute toxicity data is not available for this specific molecule, some benzofuran precursors are noted as being harmful if swallowed and are suspected carcinogens, warranting a cautious approach to handling.[4][5][6]

Table 1: Synthesized Hazard Identification for this compound

Hazard ClassGHS Hazard CodeCommon Hazard StatementSignal Word
Skin Corrosion/IrritationH315Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH319Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationWarning

This table is a synthesized summary based on data from structurally related compounds.[1][2][3][7]

Foundational Safety: Engineering Controls & Risk Assessment

Before any manipulation of this compound, a thorough risk assessment is mandatory. The principal risk is the generation and inhalation of airborne dust particles or aerosols. Consequently, all handling of the solid compound must be performed within a certified chemical fume hood to minimize respiratory exposure.[1][8] The facility should be equipped with easily accessible eyewash stations and safety showers.[1][8]

The causality is clear: engineering controls provide the primary barrier between the researcher and the chemical hazard. Relying solely on Personal Protective Equipment (PPE) is an insufficient safety paradigm. The fume hood contains potential airborne particulates at the source, while emergency wash stations provide immediate decontamination in the event of a control failure.

Standard Operating Protocol: Safe Handling of Solid this compound

This protocol is designed to minimize exposure through inhalation and dermal contact.

Methodology:

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as detailed in Section 4.

  • Staging: Place a laboratory balance, weighing paper, spatula, and all necessary glassware inside the fume hood.

  • Weighing: Carefully retrieve the this compound container. Open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid onto the weighing paper. Avoid any actions that could generate dust, such as tapping the container or spatula.

  • Transfer: Once the desired mass is weighed, carefully transfer the solid to the reaction vessel.

  • Cleanup: Promptly and securely close the primary container. Using a disposable brush or wipe, decontaminate the spatula and weighing area. All contaminated disposable materials (weighing paper, wipes, gloves) should be placed in a designated, sealed waste bag inside the fume hood.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[1]

Below is a visual representation of this workflow.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 stage Stage Equipment (Balance, Glassware) prep2->stage weigh Weigh Solid Compound (Avoid Dust Generation) stage->weigh transfer Transfer to Reaction Vessel weigh->transfer seal Securely Close Container transfer->seal decon Decontaminate Workspace seal->decon dispose Dispose of Contaminated Waste in Designated Bag decon->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Laboratory Workflow for Safe Handling of Solid Reagents.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to mitigate risks that cannot be eliminated by engineering controls. The selection of appropriate PPE is critical for preventing accidental exposure.

Table 2: Personal Protective Equipment (PPE) Requirements

Body PartProtectionRationale & Standard
Eyes/Face Safety goggles with side-shields or a face shield.Protects against splashes and airborne dust. Must conform to EN 166 (EU) or be OSHA-approved (US).[4][6]
Hands Chemical-resistant gloves (e.g., Nitrile).Prevents dermal contact and skin irritation.[1] Gloves must be inspected before use and disposed of properly after handling.[4][8]
Body Laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory NIOSH/MSHA-approved respirator (e.g., N95 dust mask).Recommended when handling the solid powder, even within a fume hood, to prevent inhalation of fine particles.[4][9]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and correct response is crucial to minimize harm.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][3] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10]

Spill Management:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated (spill should be contained within a fume hood if possible).

  • Contain: Wearing appropriate PPE, prevent the further spread of the spill. For a solid, carefully sweep or vacuum the material. Avoid generating dust.[1]

  • Collect: Place the spilled material and all contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

The following diagram outlines the immediate response to a personal exposure event.

G cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation start Exposure Event Occurs remove_clothing Remove Contaminated Clothing start->remove_clothing Skin/Eye fresh_air Move to Fresh Air start->fresh_air Inhalation flush Flush with Water (15+ minutes) remove_clothing->flush seek_medical Seek Immediate Medical Attention flush->seek_medical fresh_air->seek_medical

Caption: Emergency First-Aid Response for Accidental Exposure.

Storage & Disposal

Proper storage is essential for maintaining the stability of this compound and ensuring laboratory safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][10] Keep away from incompatible substances such as strong oxidizing agents.[1] The storage area should be secure and accessible only to authorized personnel.[1]

  • Waste Disposal: Dispose of unused material and contaminated waste in accordance with all applicable local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1]

Conclusion

While this compound is a valuable tool in modern chemical synthesis, its safe use hinges on a proactive and informed approach. By understanding its anticipated hazards based on analogous compounds and by rigorously adhering to engineering controls, proper handling protocols, and PPE requirements, researchers can effectively mitigate risks. This guide serves as a foundational document to be integrated into a comprehensive laboratory-specific safety plan.

References

Methodological & Application

Application Note: A Researcher's Guide to the Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Cross-Coupling of Benzofuran-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-arylbenzofuran scaffold is a privileged structural motif found in a multitude of natural products and pharmacologically active compounds, exhibiting activities ranging from anti-tumor to anti-Alzheimer's agents.[1][2][3][4] This guide provides a comprehensive, in-depth protocol for the synthesis of 2-arylbenzofurans, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between benzofuran-6-ylboronic acid and various aryl halides.[5][6][7][8] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, present methods for optimization, and provide troubleshooting insights. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, aiming to equip them with the knowledge to reliably and efficiently synthesize this important class of compounds.

Introduction: The Significance of 2-Arylbenzofurans

Benzofuran derivatives are cornerstone structures in medicinal chemistry due to their wide spectrum of biological activities.[1][9] Specifically, the attachment of an aryl group at the 2-position of the benzofuran core often enhances or imparts significant pharmacological properties. These compounds have been investigated for their potential as anti-inflammatory, anti-bacterial, anti-oxidant, and anti-cholinesterase agents.[1][9] The Suzuki-Miyaura reaction has emerged as one of the most robust and versatile methods for forging C(sp²)-C(sp²) bonds, making it exceptionally well-suited for the synthesis of 2-arylbenzofurans.[7][8] Its advantages include mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[7][10]

This guide focuses on the coupling of This compound with a generic aryl halide (Ar-X), a strategy that allows for the introduction of diverse aryl substituents at the 2-position (Note: While the title specifies this compound, the general principles and protocol are highly adaptable for other isomers like 2-benzofurylboronic acid, which is also a common precursor[5]).

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[8][11][12]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a square-planar Pd(II) complex. This is often the rate-determining step, with reactivity trends of X being I > Br > OTf >> Cl.[10][11]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the ligand exchange on the Pd(II) complex.[13][14]

  • Reductive Elimination: The two organic groups (the aryl group from the halide and the benzofuran group from the boronic acid) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the 2-arylbenzofuran product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][11]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-Benzofuran (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0  Regeneration Product 2-Arylbenzofuran (Product) TM_Complex->Product Reductive Elimination dummy1 dummy2 ArX Aryl Halide (Ar-X) ArX->OA_Complex Boronic Benzofuran-B(OH)₂ + Base Boronic->TM_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.[5]

Experimental Protocol: Synthesis of a Representative 2-Arylbenzofuran

This protocol provides a robust starting point. Researchers should note that optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials and Reagents
Reagent/MaterialPurposeTypical GradeSupplier Notes
This compoundNucleophile>95%Store under inert gas, refrigerated.
Aryl Bromide (Ar-Br)Electrophile>98%Aryl iodides are more reactive, chlorides less so.[11]
Pd(PPh₃)₄Catalyst Precursor>98%Tetrakis(triphenylphosphine)palladium(0). Air-sensitive.
Potassium Carbonate (K₂CO₃)BaseAnhydrous, >99%Other bases like K₃PO₄ or Cs₂CO₃ can be effective.[13]
1,4-DioxaneSolventAnhydrousDegassing is crucial to prevent catalyst oxidation.
Deionized WaterCo-solventHPLC GradeDegassed.
Ethyl Acetate (EtOAc)Extraction SolventACS Grade-
BrineAqueous WashSaturated NaCl-
Anhydrous MgSO₄ or Na₂SO₄Drying AgentACS Grade-
Silica GelChromatography230-400 meshFor purification.
Argon or Nitrogen GasInert AtmosphereHigh PurityEssential for preventing catalyst degradation.
Step-by-Step Procedure

Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,4-Dioxane is a potential carcinogen and can form explosive peroxides.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the chosen aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (3-5 mol%).[5]

    • Rationale: Using a slight excess of the boronic acid (1.1-1.5 equiv.) ensures complete consumption of the often more expensive aryl halide. The base is used in stoichiometric excess to drive the formation of the boronate.[13] Catalyst loading is typically kept low (1-5 mol%) for efficiency.

  • Inert Atmosphere:

    • Seal the vessel with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive.[15]

  • Solvent Addition:

    • Using a syringe, add degassed 1,4-dioxane and degassed deionized water to the flask to create a 4:1 to 10:1 solvent mixture. The reaction concentration is typically 0.1-0.5 M with respect to the aryl halide.

    • Rationale: The solvent system is chosen to dissolve both the organic substrates and the inorganic base.[16] Water is essential for dissolving the base and facilitating the formation of the active boronate species. Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) is critical.[15]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir the mixture vigorously for 4-12 hours.

    • Rationale: Heating accelerates the reaction, particularly the oxidative addition step. Vigorous stirring is necessary for heterogeneous mixtures involving an inorganic base.

  • Monitoring Progress:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.[5] Take a small aliquot via syringe, quench with water, extract with EtOAc, and spot the organic layer on a TLC plate.

    • Rationale: Monitoring prevents premature termination or unnecessary heating, which can lead to side products. A successful reaction will show the consumption of the starting aryl halide and the appearance of a new, typically higher Rf, product spot.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][8]

    • Rationale: This standard aqueous workup removes the inorganic base, salts, and water-soluble byproducts. The brine wash helps to break up any emulsions and remove residual water.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 2-arylbenzofuran product.

    • Rationale: Chromatography is usually required to separate the desired product from unreacted starting material, homocoupled byproducts, and residual catalyst.

Experimental Workflow Diagram

Workflow start Start reagents 1. Add Reagents to Flask (Boronic Acid, Ar-X, Base, Catalyst) start->reagents inert 2. Purge with Inert Gas (3x Vacuum/Backfill Cycle) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent heat 4. Heat and Stir (80-100 °C, 4-12h) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (EtOAc/H₂O Extraction) monitor->workup Complete purify 7. Purify by Chromatography (Silica Gel Column) workup->purify product Pure 2-Arylbenzofuran purify->product

Caption: Experimental workflow for the synthesis of 2-arylbenzofurans.[5]

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates used. If the initial protocol gives low yields, consider the following adjustments.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized).Ensure rigorous inert atmosphere and use freshly degassed solvents. Try a more robust pre-catalyst (e.g., Pd(dppf)Cl₂).
Aryl chloride is unreactive.Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) which promotes oxidative addition. Increase temperature.[14][17]
Poor choice of base.Screen other bases. K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ can be used for its higher solubility.[13]
Protodeborylation Boronic acid is unstable under reaction conditions.Use a milder base (e.g., NaHCO₃). Lower the reaction temperature. Use an anhydrous solvent system with a base like K₃PO₄. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[11][15]
Homocoupling Oxygen contamination leading to side reactions.Improve degassing procedures for all solvents and ensure a tight seal on the reaction vessel.
Pd(II) species present.Use a Pd(0) source directly. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
Difficult Purification Product co-elutes with byproducts.Adjust the polarity of the chromatography eluent. Consider a different stationary phase if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-arylbenzofurans. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of catalyst, base, and the exclusion of oxygen—researchers can efficiently access a wide library of these valuable compounds. The protocol provided herein serves as a validated and reliable starting point for further exploration and optimization in the pursuit of novel chemical entities for drug discovery and materials science.

References

Application Notes & Protocols: Strategic C-C Bond Formation Utilizing Benzofuran-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and clinically significant pharmaceutical agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Consequently, the development of robust and efficient synthetic methodologies to access functionalized benzofurans is a cornerstone of modern medicinal chemistry. This application note provides a detailed guide for researchers and drug development professionals on the strategic formation of carbon-carbon (C-C) bonds using benzofuran-6-ylboronic acid, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss key optimization parameters to ensure reproducible and high-yielding syntheses.

The Strategic Importance of this compound

This compound is a versatile and highly valuable building block in organic synthesis.[6] Boronic acids are generally stable, crystalline solids with low toxicity, making them ideal reagents for both small-scale discovery and large-scale manufacturing campaigns.[6][7] The boronic acid moiety at the C6 position of the benzofuran ring provides a reactive handle for the regioselective introduction of aryl, heteroaryl, vinyl, or alkyl groups through transition metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around this critical pharmacophore. The Suzuki-Miyaura reaction, in particular, stands out for its mild conditions and exceptional tolerance of a wide range of functional groups, making it the preeminent method for this transformation.[7][8][9]

Core Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (e.g., this compound) and an organic halide or triflate, catalyzed by a palladium(0) complex.[10] The reaction is renowned for its reliability and broad applicability in constructing biaryl and heteroaryl structures.[11]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][10]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (C-X) bond of the coupling partner (e.g., an aryl bromide). This step forms a square-planar Pd(II) intermediate.[10][12] The rate of this step is highly dependent on the nature of the leaving group (I > Br > OTf >> Cl) and the electronic properties of the ligand.[13]

  • Transmetalation : This is often the rate-limiting step. The boronic acid is first activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group (the benzofuran-6-yl moiety) to the Pd(II) center, displacing the halide.[8][14] The choice of base and solvent is critical for efficient transmetalation.[15]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation [R²B(OH)₃]⁻ (from R²B(OH)₂ + Base) PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim Forms R¹-R² RedElim->Pd0 Regeneration R1 R¹ = Aryl/Vinyl Halide R2 R² = Benzofuran-6-yl L L = Ligand (e.g., PPh₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several components. The interplay between these factors determines the reaction's efficiency, yield, and purity.

ComponentRole & Common ChoicesRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsPd(PPh₃)₄ is a reliable Pd(0) source but can be air-sensitive. Pd(II) sources like Pd(OAc)₂ are more stable and are reduced in situ to the active Pd(0) species.[16] Buchwald precatalysts offer superior activity, especially for challenging substrates, due to their efficient generation of the active catalyst.[17]
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), CataCXium ALigands stabilize the palladium center and modulate its reactivity.[18] For heteroaromatic couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) often accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[13][19]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for activating the boronic acid to form the boronate species required for transmetalation.[12] K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is more soluble and often provides superior results for less reactive substrates. K₃PO₄ is a stronger base that can be effective when others fail.[20]
Solvent Toluene, Dioxane, THF, DME (often with water)A mixture of an organic solvent and water is classic for Suzuki couplings, as water aids in dissolving the base and facilitating boronate formation.[21] Anhydrous conditions can be beneficial in cases where protodeboronation (cleavage of the C-B bond by a proton source) is a significant side reaction.[17][22]
Temperature 80 - 110 °CMost couplings require heating to drive the reaction to completion. The optimal temperature is a balance between reaction rate and the stability of the reagents and catalyst.[23]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the phosphine ligand and the active Pd(0) catalyst.

  • Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling the inert gas through it for at least 20 minutes. Add the degassed solvent to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution : Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Workflow start Start reagents 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) start->reagents purge 2. Purge with Inert Gas (Argon or Nitrogen) reagents->purge solvent 3. Add Degassed Solvent purge->solvent heat 4. Heat and Stir (e.g., 100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Alternative C-C Bond Formation Strategies

While Suzuki-Miyaura coupling is the primary method for boronic acids, the benzofuran scaffold itself can participate in other important C-C bond-forming reactions, which are valuable for orthogonal synthetic strategies.

  • Heck Reaction : This reaction couples an unsaturated halide with an alkene.[24] A halo-benzofuran (e.g., 6-bromobenzofuran) can be coupled with various alkenes to introduce vinyl groups, or an intramolecular Heck reaction can be used to construct complex fused ring systems.[25][26]

  • Sonogashira Coupling : This palladium/copper co-catalyzed reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[27] This is the premier method for installing alkynyl functionalities onto the benzofuran core, which are versatile handles for further transformations, such as click chemistry or cyclization reactions.[28][29]

Conclusion

This compound is a powerful and indispensable tool for the synthesis of complex molecules in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction offers a mild, reliable, and functionally tolerant method for C-C bond formation at the C6 position. By understanding the underlying mechanism and carefully optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently generate diverse libraries of benzofuran derivatives for biological evaluation. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in their pursuit of novel therapeutics based on this important scaffold.

References

The Strategic Application of Benzofuran-6-ylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Power of Boronic Acids

In the landscape of medicinal chemistry, the benzofuran scaffold has emerged as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Derivatives of benzofuran have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This versatility makes the benzofuran moiety a focal point for the design and synthesis of novel therapeutics.[6][7]

The strategic functionalization of the benzofuran core is paramount to modulating its biological activity and optimizing its drug-like properties. Among the synthetic tools available to achieve this, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness, broad functional group tolerance, and mild reaction conditions.[8][9] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboronic acid and an organic halide, has become an indispensable method in pharmaceutical research and development.[10]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of Benzofuran-6-ylboronic acid as a key building block in drug discovery. We will delve into its application in the synthesis of bioactive molecules, provide a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling, and offer insights into the rationale behind experimental choices.

This compound: A Versatile Intermediate for Bioactive Molecules

This compound is a crucial intermediate for the synthesis of a wide array of substituted benzofurans with therapeutic potential. The boronic acid functional group at the 6-position of the benzofuran ring allows for precise and efficient introduction of diverse aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR).[7] This targeted derivatization is essential for fine-tuning the pharmacological profile of a lead compound.

The benzofuran core itself is present in several clinically approved drugs and numerous investigational agents, highlighting its significance in medicine.[2][11] By employing this compound, medicinal chemists can readily access novel analogs of these compounds, potentially leading to improved efficacy, selectivity, and pharmacokinetic properties.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of the application of this compound in drug discovery.[8][12] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Trans Transmetalation PdII->Trans R'-B(OR)₂ Base PdII_R_R1 R-Pd(II)-R' L_n Trans->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of a 6-Arylbenzofuran Derivative

This protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Materials and Reagents
ReagentFormulaMWAmountMoles (mmol)Equiv.
Aryl Bromide (Ar-Br)VariesVariesVaries1.01.0
This compoundC₈H₇BO₃161.95Varies1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56Varies0.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Varies2.02.0
1,4-DioxaneC₄H₈O₂88.11Varies--
Water (degassed)H₂O18.02Varies--
Experimental Procedure

Rationale Behind Key Steps:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) prevents catalyst degradation and ensures high catalytic activity.[13]

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles is crucial for reproducible results.

  • Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boronic acid to the palladium center.[14] Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and reliable catalyst for Suzuki-Miyaura couplings.[8] The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base.[8]

Step-by-Step Method:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent (aryl bromide) should be around 0.1 M.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-16 hours.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 6-arylbenzofuran derivative.

Experimental Workflow Diagram

Suzuki_Workflow Start Reaction Setup (Reagents & Catalyst) Inert Inert Atmosphere (Argon Purge) Start->Inert Solvent Addition of Degassed Solvents Inert->Solvent Reaction Heating and Stirring (90-100 °C, 12-16h) Solvent->Reaction Monitor Reaction Monitoring (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure 6-Arylbenzofuran Purify->Product

Caption: Step-by-step workflow for the synthesis of 6-arylbenzofurans.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inactive catalystEnsure proper inert atmosphere and use freshly opened or properly stored catalyst.
Insufficient degassingDegas solvents thoroughly before use.
Poor solubility of reagentsTry a different solvent system (e.g., Toluene/Water, DME/Water).
Incomplete Reaction Insufficient heating or reaction timeIncrease temperature or prolong the reaction time.
Sterically hindered substratesA more active catalyst/ligand system may be required (e.g., Pd(OAc)₂ with SPhos or XPhos).
Formation of Side Products Homocoupling of the boronic acidUse a slight excess of the aryl halide.
ProtodeborylationEnsure the reaction is not overly heated and the base is not too strong.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Its strategic use in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient pathway to a diverse range of biologically active benzofuran derivatives. The protocol detailed herein offers a solid foundation for researchers to synthesize novel compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][5][15] As our understanding of the structural requirements for targeting specific biological pathways grows, the importance of key intermediates like this compound in the rational design of new medicines will only continue to increase.

References

One-pot synthesis involving Benzofuran-6-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Streamlining Drug Discovery: A Guide to One-Pot Suzuki-Miyaura Coupling of Benzofuran-6-ylboronic Acid for the Synthesis of Bi-aryl Scaffolds

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction utilizing this compound. By explaining the mechanistic rationale behind reagent selection and procedural steps, we offer a robust, self-validating methodology for researchers engaged in drug discovery and synthetic chemistry. This approach emphasizes efficiency and atom economy, key principles in modern pharmaceutical development, to construct complex bi-aryl structures from readily accessible building blocks.

Introduction: The Strategic Importance of Benzofurans and One-Pot Syntheses

Benzofuran derivatives are heterocyclic compounds of significant interest due to their pervasive presence in biologically active molecules.[3][6] Their structural framework allows for diverse functionalization, making them ideal candidates for library synthesis in drug discovery programs.[7] Compounds incorporating the benzofuran motif have demonstrated therapeutic potential against a variety of diseases, which continually drives the development of novel and efficient synthetic routes to access these structures.[1][8][9]

Traditional multi-step syntheses often suffer from drawbacks such as lower overall yields, increased solvent waste, and time-consuming purification of intermediates. One-pot reactions, or tandem syntheses, circumvent these issues by combining multiple reaction steps in a single flask without isolating intermediates. This strategy is not only more efficient but also aligns with the principles of green chemistry.

This application note focuses on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.[10][11] We will detail a protocol where this compound is coupled with various aryl halides in a one-pot procedure to generate a library of 6-arylbenzofurans, which are valuable scaffolds for further medicinal chemistry exploration.

Mechanistic Insight: The Palladium-Catalyzed Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide or triflate.[12] Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group (the benzofuran moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the bi-aryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12]

The choice of catalyst, ligand, base, and solvent is critical for success.

  • Catalyst/Ligand: Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are commonly used. The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings, specialized ligands like SPhos may be employed to minimize side reactions like protodeboronation.[13]

  • Base: A base such as K₂CO₃, K₃PO₄, or CsF is essential for the transmetalation step.[10][12] The choice of base can significantly impact yield, with stronger bases often required for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Benzofuran transmetalation->pd2_biaryl boronic_acid Benzofuran-B(OH)₂ boronate [Benzofuran-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronic_acid Activation boronate->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Benzofuran (Product) reductive_elimination->product arx Ar-X (Aryl Halide) arx->oxidative_addition

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: One-Pot Synthesis of 6-Arylbenzofurans

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Reagent/MaterialGradeSupplierNotes
This compound≥95%CommercialStore under inert gas.
4-Bromoanisole (Example Aryl Halide)Reagent GradeCommercialOther aryl/heteroaryl halides can be used.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄, 99%CommercialAir and moisture sensitive. Handle in a glovebox.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialFinely powdered. Dry before use.
1,4-DioxaneAnhydrous, ≥99.8%CommercialUse a freshly opened bottle or distill.
Deionized WaterHigh PurityIn-houseDegas thoroughly before use.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
BrineSaturated NaCl(aq)In-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying.
Silica Gel230-400 meshCommercialFor column chromatography.
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (176 mg, 1.0 mmol, 1.0 equiv.), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, diluting it with ethyl acetate, and spotting it on a silica gel plate. A typical eluent system is 20% ethyl acetate in hexanes. The disappearance of the limiting reagent (this compound) indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-(4-methoxyphenyl)benzofuran product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Workflow and Data Visualization

The entire experimental process can be visualized as a linear workflow, ensuring reproducibility and clarity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Boronic Acid, Aryl Halide, Base) setup 2. Assemble & Flame-Dry Schlenk Flask reagents->setup inert 3. Purge with Inert Gas (Argon/Nitrogen) setup->inert addition 4. Add Catalyst & Solvents inert->addition heating 5. Heat & Stir (90 °C, 12-16h) addition->heating monitoring 6. Monitor by TLC heating->monitoring workup 7. Cool, Dilute & Extract monitoring->workup purify 8. Column Chromatography workup->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Figure 2. Experimental workflow for the one-pot Suzuki-Miyaura coupling.

The following table provides expected yields for the coupling of this compound with various aryl halides, based on typical outcomes for Suzuki-Miyaura reactions.[10][14]

Aryl Halide PartnerProductExpected Yield (%)
4-Bromoanisole6-(4-methoxyphenyl)benzofuran85 - 95%
1-Bromo-4-nitrobenzene6-(4-nitrophenyl)benzofuran80 - 90%
4-Bromobenzonitrile4-(benzofuran-6-yl)benzonitrile82 - 92%
3-Bromopyridine6-(pyridin-3-yl)benzofuran70 - 85%
1-Bromo-3,5-dimethylbenzene6-(3,5-dimethylphenyl)benzofuran75 - 88%
Troubleshooting
IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst (oxidized Pd(0)).Ensure rigorous inert atmosphere techniques. Use a fresh bottle of catalyst or a glovebox for handling.
Poor quality reagents or solvents.Use anhydrous solvents and dry the base thoroughly.
Protodeboronation Reaction is too slow or temperature is too high.Consider a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos).[13] Use a milder base like CsF.
Incomplete Reaction Insufficient heating or reaction time.Confirm oil bath temperature. Extend reaction time and continue monitoring by TLC.
Poorly soluble base.Ensure the base is finely powdered and the mixture is stirred vigorously.
Difficult Purification Formation of byproducts (e.g., homocoupling).Optimize the stoichiometry (use a slight excess of the aryl halide). Ensure efficient stirring.
Conclusion

The one-pot Suzuki-Miyaura cross-coupling reaction is a powerful and efficient method for synthesizing 6-arylbenzofuran derivatives. By leveraging this compound as a versatile building block, researchers can rapidly generate diverse molecular scaffolds crucial for the development of new therapeutic agents. The protocol detailed herein provides a reliable and scientifically grounded approach, emphasizing mechanistic understanding and practical execution to facilitate innovation in drug discovery and organic synthesis.

References

Application Notes & Protocols: Chemo-selective Coupling Reactions with Benzofuran-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3] Benzofuran-6-ylboronic acid, in particular, serves as a versatile and indispensable building block for introducing this privileged scaffold into complex molecules. Its utility is most profoundly realized in transition-metal-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

This guide provides an in-depth exploration of chemo-selective coupling strategies employing this compound. We will move beyond standard procedures to dissect the causality behind experimental choices, enabling researchers to rationally design and troubleshoot their synthetic routes. The focus is on achieving selectivity in molecules possessing multiple reactive sites, a common challenge in the synthesis of advanced pharmaceutical intermediates.

Part 1: The Suzuki-Miyaura Reaction - Precision in C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most powerful method for forming biaryl linkages due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[5][6][7][8][9] When working with multifunctional coupling partners, achieving chemo-selectivity is paramount.

Mechanistic Underpinnings of Chemo-selectivity

The selectivity in coupling reactions with substrates bearing multiple halide or pseudo-halide leaving groups (e.g., -I, -Br, -Cl, -OTf) is governed by the relative rates of oxidative addition to the Pd(0) catalyst. This is the rate-determining step and follows the general reactivity trend: C-I > C-OTf ≈ C-Br >> C-Cl. By carefully selecting the catalyst, ligands, and reaction temperature, one can precisely control which position reacts.

For instance, in a di-halogenated heterocycle, the more reactive halide can be selectively coupled with this compound, leaving the less reactive halide untouched for subsequent orthogonal functionalization.[10][11][12]

Suzuki_Miyaura_Cycle Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination re_complex R¹-R² (Coupled Product) transmetalation->re_complex Forms C-C bond base_entry Base (e.g., K₂CO₃) base_entry->oa_complex Activates Boronic Acid boronic_acid_entry Benzofuran-6-yl-B(OH)₂ boronic_acid_entry->oa_complex aryl_halide_entry Ar-X (R¹-X) aryl_halide_entry->pd0

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol: Selective Mono-arylation of a Dihalo-heterocycle

This protocol details the selective coupling of this compound with the more reactive halide on a model substrate, 2,6-dichloropyridine, a common challenge where selectivity can be difficult.[12] By using a catalyst system known for its high activity and carefully controlling stoichiometry, mono-alkylation can be favored.

Objective: To synthesize 2-chloro-6-(benzofuran-6-yl)pyridine.

Materials:

Reagent/MaterialM.W.Equiv.Amount
2,6-Dichloropyridine147.991.0148 mg
This compound161.951.1178 mg
Pd₂(dba)₃915.720.0218.3 mg
SPhos410.470.0832.8 mg
K₃PO₄212.272.0425 mg
Toluene/H₂O (10:1)--5.5 mL

Procedure:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 15 minutes. A vacuum/backfill cycle (3x) is recommended.

  • Solvent Addition: Degas the toluene/water solvent mixture by bubbling argon through it for 20 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation: The successful chemo-selective coupling should be confirmed by ¹H NMR, observing the disappearance of one pyridine proton signal and the appearance of signals corresponding to the benzofuran moiety, alongside mass spectrometry to confirm the molecular weight of the mono-substituted product.

Part 2: The Chan-Lam Coupling - Forging C-N and C-O Bonds

While the Suzuki reaction is the gold standard for C-C bonds, the Chan-Lam coupling offers a powerful, complementary strategy for forming C-N and C-O bonds.[13][14] This copper-catalyzed reaction couples boronic acids with amines, phenols, and other N- and O-nucleophiles, often under remarkably mild, aerobic conditions.[14][15][16]

Mechanistic Considerations for Selectivity

The Chan-Lam coupling proceeds through a proposed Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. Unlike palladium catalysis, the selectivity is primarily driven by the nucleophilicity and steric accessibility of the N-H or O-H group on the coupling partner. This allows for selective arylation of a primary amine in the presence of a less nucleophilic secondary amine, or an unhindered phenol over a sterically crowded one. The reaction is typically performed in the presence of a base and an oxidant, which can be atmospheric oxygen.[13][16]

Chan_Lam_Cycle Fig. 2: Proposed Catalytic Cycle for Chan-Lam Coupling cu2 Cu(II)L₂ cu_boronic Ar-B(OH)₂-Cu(II)L₂ cu2->cu_boronic Ligand Exchange cu_nucleophile Ar-Cu(III)L₂(NuH) cu_boronic->cu_nucleophile Oxidation & Coordination product Ar-Nu (Coupled Product) cu_nucleophile->product Reductive Elimination product->cu2 Re-oxidation boronic_acid Benzofuran-6-yl-B(OH)₂ boronic_acid->cu2 nucleophile R-NH₂ or R-OH nucleophile->cu_boronic oxidant Oxidant (e.g., O₂) oxidant->product

Caption: Proposed Catalytic Cycle for Chan-Lam Coupling.

Protocol: Selective N-Arylation of a Diamine

This protocol describes the selective arylation of the less sterically hindered primary amine in 4-(aminomethyl)piperidine using this compound.

Objective: To synthesize N-(benzofuran-6-yl)piperidin-4-ylmethanamine.

Materials:

Reagent/MaterialM.W.Equiv.Amount
4-(Aminomethyl)piperidine114.191.0114 mg
This compound161.951.2194 mg
Cu(OAc)₂181.630.118.2 mg
Pyridine79.102.0158 mg
Dichloromethane (DCM)--10 mL
Molecular Sieves (4Å)--~200 mg

Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a stir bar, add this compound, Cu(OAc)₂, and activated 4Å molecular sieves.

  • Reagent Addition: Add DCM, followed by 4-(aminomethyl)piperidine and pyridine.

  • Reaction: Leave the flask open to the air (or attach a balloon filled with air) and stir vigorously at room temperature for 24-48 hours. The reaction mixture will typically turn from blue to green.

  • Workup: Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture through a pad of Celite to remove the copper catalyst and molecular sieves. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., DCM/Methanol gradient with 1% triethylamine to prevent streaking) to afford the desired N-arylated product.

Trustworthiness: The chemo-selectivity is validated by NMR spectroscopy, which should clearly show the benzofuran group attached to the primary amine, leaving the secondary amine of the piperidine ring unreacted. High-resolution mass spectrometry will confirm the exact mass.

Part 3: Comparative Data and Strategic Choices

The choice between coupling reactions depends on the desired bond and the substrate's functionalities. The following diagrams illustrate the decision-making process and a typical experimental workflow.

Chemo_Selective_Workflow Fig. 3: Decision Workflow for Chemo-selective Coupling start Substrate with Multiple Reactive Sites (e.g., Ar-Br and Ar'-NH₂) decision Desired Bond? start->decision suzuki Suzuki-Miyaura Coupling Reactant: this compound Catalyst: Pd(0) complex Conditions: Base, Heat decision->suzuki C-C Bond (at Ar-Br site) chan_lam Chan-Lam Coupling Reactant: this compound Catalyst: Cu(II) salt Conditions: Air (Oxidant), RT decision->chan_lam C-N Bond (at Ar'-NH₂ site) product_cc Product with C-C Bond (Ar-Benzofuran) suzuki->product_cc product_cn Product with C-N Bond (Ar'-NH-Benzofuran) chan_lam->product_cn

Caption: Decision Workflow for Chemo-selective Coupling.

Experimental_Workflow Fig. 4: General Experimental Workflow for Cross-Coupling setup 1. Reagent Assembly & Inerting reaction 2. Solvent Addition & Heating setup->reaction monitoring 3. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 4. Quenching & Aqueous Workup monitoring->workup Reaction Complete purification 5. Column Chromatography workup->purification analysis 6. Product Characterization (NMR, MS) purification->analysis

Caption: General Experimental Workflow for Cross-Coupling.

Conclusion

This compound is a powerful reagent for the synthesis of complex, biologically relevant molecules. Mastery of chemo-selective Suzuki-Miyaura and Chan-Lam couplings allows for precise, predictable, and efficient bond construction, even in the presence of multiple reactive functional groups. By understanding the mechanistic principles that govern selectivity—oxidative addition rates in palladium catalysis and nucleophilicity in copper catalysis—researchers can rationally design synthetic pathways, minimize byproduct formation, and accelerate the drug discovery process. The protocols provided herein serve as robust, validated starting points for the development of novel benzofuran-containing entities.

References

Introduction: The Rising Prominence and Analytical Challenges of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Boronic Acid Derivatives

Boronic acids and their derivatives have become indispensable tools in modern science, transitioning from niche synthetic reagents to critical components in pharmaceuticals, diagnostics, and materials science. Their utility is exemplified by their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and their incorporation into FDA-approved drugs like the proteasome inhibitor Bortezomib (Velcade®).[1][2][3] The unique electronic nature of the boron atom—possessing an empty p-orbital—allows it to act as a Lewis acid and form reversible covalent bonds with diols, a property leveraged in glucose sensors and for binding to biological targets.[2][4][5]

However, this unique reactivity also presents significant analytical challenges. The propensity of boronic acids to undergo dehydration to form cyclic boroxine anhydrides, their susceptibility to protodeboronation, and the dynamic equilibrium between their trigonal (sp²) and tetrahedral (sp³) forms necessitate a sophisticated, multi-technique approach for accurate characterization.[6][7] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core analytical methodologies, complete with field-tested protocols and insights into data interpretation, ensuring the integrity and reproducibility of their work.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural characterization of boronic acid derivatives in solution. While ¹H and ¹³C NMR provide foundational information about the organic scaffold, ¹¹B NMR offers a direct, sensitive probe into the immediate chemical environment of the boron atom.

The Power of ¹¹B NMR: A Window into Boron Hybridization

The boron nucleus (¹¹B is 80.1% abundant, spin I = 3/2) is a quadrupolar nucleus, leading to broader signals than ¹H or ¹³C. However, the chemical shift (δ) is exquisitely sensitive to the hybridization state of the boron atom.[5]

  • Trigonal sp² Boron: Found in free boronic acids and their boroxine anhydrides, this form is less shielded and resonates downfield, typically in the δ 28-33 ppm range.[8]

  • Tetrahedral sp³ Boron: Formed upon coordination with a Lewis base (like a diol or a nucleophilic residue in an enzyme active site), this form is more shielded and resonates upfield, typically in the δ 5-9 ppm range.[9]

This clear spectral separation makes ¹¹B NMR an invaluable tool for studying reaction equilibria, such as the binding of boronic acids to diols or determining the pKa of the boronic acid group.[4][10][11][12]

Workflow for Boronic Acid Characterization via NMR

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis cluster_3 Structural Confirmation Prep Dissolve ~5-10 mg of sample in 0.6 mL deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) Acq_H Acquire ¹H NMR (Structure & Purity) Prep->Acq_H Transfer to NMR tube Acq_C Acquire ¹³C NMR (Carbon Skeleton) Acq_H->Acq_C Acq_B Acquire ¹¹B NMR (Boron Environment) Acq_C->Acq_B Analysis Integrate signals (¹H) Correlate spectra Analyze ¹¹B chemical shift Acq_B->Analysis Process spectra Confirm Confirm Organic Scaffold & Determine Boron State (sp² vs. sp³) Analysis->Confirm Interpret data

Caption: Standard workflow for comprehensive NMR analysis of a boronic acid derivative.

Protocol 1: ¹¹B NMR Acquisition for a Phenylboronic Acid Derivative

Objective: To determine the hybridization state and assess the purity of a phenylboronic acid sample.

Materials:

  • Phenylboronic acid sample (~10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tube

  • External reference standard: Boron trifluoride diethyl etherate (BF₃·OEt₂)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz) with a broadband probe.

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the boronic acid derivative and dissolve it in 0.6 mL of DMSO-d₆ in a clean vial. Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Tune and shim the probe for the sample. It is often best to shim on the ¹H signal first for optimal homogeneity.

    • Select the ¹¹B nucleus observation channel. The frequency will be ~128 MHz on a 400 MHz spectrometer.[13]

  • Acquisition Parameters:

    • Reference: Set the chemical shift reference externally to BF₃·OEt₂ at δ 0.0 ppm.[13]

    • Pulse Program: Use a standard single-pulse experiment (e.g., zg).

    • Acquisition Time (AQ): ~0.1 - 0.2 seconds.

    • Relaxation Delay (D1): 1 second. Due to the fast relaxation of the quadrupolar ¹¹B nucleus, a short delay is sufficient.

    • Number of Scans (NS): Start with 256 scans and increase if the signal-to-noise ratio is low.[5]

    • Spectral Width (SW): A width of ~200 ppm is typically sufficient to cover the range of common boron species.

  • Processing and Analysis:

    • Apply a line broadening (LB) of 10-20 Hz to improve the signal-to-noise ratio of the typically broad signals.

    • Perform Fourier transform, phase correction, and baseline correction.

    • Identify the chemical shift of the major boron signal. A peak around δ 30 ppm indicates the presence of the desired sp² boronic acid. The presence of a significant peak around δ 20 ppm could indicate boric acid, a common degradation product.[5]

Section 2: Mass Spectrometry (MS) - Confirming Molecular Identity

Mass spectrometry is essential for confirming the molecular weight of boronic acid derivatives and identifying impurities. The choice of ionization technique is critical due to the unique chemistry of these compounds.

Navigating MS Challenges: Boroxines and Isotopic Patterns

A primary challenge in the MS analysis of boronic acids is their tendency to undergo thermally-induced or in-source dehydration and trimerization to form boroxines.[6] This can complicate the spectrum with a peak corresponding to [3M - 3H₂O]. Additionally, boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%) , which creates a characteristic isotopic pattern for any boron-containing fragment, aiding in its identification.[6]

Key MS Techniques and Their Applications
TechniquePrinciple & ApplicationCausality & Expert Insight
LC-MS (ESI) Liquid chromatography separation followed by Electrospray Ionization. The workhorse for purity analysis, reaction monitoring, and quantification.[14][15]ESI is a soft ionization technique, which can minimize in-source boroxine formation. Using negative ion mode is often advantageous for detecting the [M-H]⁻ or adduct ions.[16][17] A volatile buffer like ammonium acetate is required.[14]
MALDI-MS Matrix-Assisted Laser Desorption/Ionization. Useful for analyzing peptide boronic acids and other large molecules.[6]Co-crystallization with a suitable matrix (e.g., DHB) can protect the boronic acid from dehydration during laser desorption, providing cleaner spectra than other methods.[6]
GC-MS (EI) Gas chromatography separation followed by Electron Ionization. Requires derivatization.Boronic acids are generally not volatile enough for GC. Derivatization (e.g., silylation) is necessary to increase volatility and thermal stability, but adds an extra step to the workflow.[18]
Protocol 2: High-Throughput Purity Analysis by UPLC-MS

Objective: To rapidly assess the purity of a boronic acid sample and identify any related impurities. This method is designed to minimize boroxine formation.[14]

Materials:

  • Boronic acid sample (~1 mg)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Instrumentation:

  • UPLC system with a PDA detector

  • Mass spectrometer with an ESI source (e.g., a triple quadrupole or Q-TOF)

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[14]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the boronic acid in acetonitrile. Dilute to ~10 µg/mL with 50:50 acetonitrile/water for analysis.

  • LC Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water[14]

    • Mobile Phase B: Acetonitrile[14]

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 1 minute, hold for 0.5 minutes, return to initial conditions.

    • Injection Volume: 1-2 µL

    • Column Temperature: 40°C

  • MS Conditions (Negative ESI Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V (Optimize for compound of interest)

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Mass Range: m/z 50 - 800

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M-H]⁻ mass of your compound.

    • Examine the mass spectrum of the main peak to confirm the molecular weight and check for the characteristic ¹⁰B/¹¹B isotopic pattern.

    • Integrate the UV chromatogram (e.g., at 254 nm) to determine the purity profile.

    • Analyze the mass spectra of minor peaks to identify potential impurities, such as starting materials or boroxine-related species.

Section 3: Chromatographic Separation - The Key to Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of boronic acid derivatives and monitoring reaction progress. The primary consideration when developing an HPLC method is mitigating the potential for on-column hydrolysis, especially for boronate esters which are often used as stable precursors.[19][20]

The Critical Choice: Column and Mobile Phase

The choice of stationary phase and mobile phase modifiers can dramatically impact the stability of the analyte on the column.

  • Columns: Low-silanol activity columns (e.g., Waters XTerra MS C18, Agilent Poroshell HPH C18) are highly recommended.[17][20] Residual silanols on the silica surface can catalyze the hydrolysis of boronate esters to their corresponding boronic acids.

  • Mobile Phase: For boronate esters, using a mobile phase with no acid modifier is often best to prevent hydrolysis.[20] For boronic acids, a modifier like formic acid or trifluoroacetic acid is common for good peak shape, but for LC-MS compatibility, volatile options like formic acid or ammonium acetate are necessary.[18][21]

Workflow for HPLC Method Development

G Start Define Analytical Goal (Purity, Quantification) Col_Select Column Screening (C18, HSS T3, etc.) Start->Col_Select MP_Select Mobile Phase Screening (ACN vs. MeOH, pH) Col_Select->MP_Select Select best column Grad_Opt Gradient Optimization (Resolution) MP_Select->Grad_Opt Select best mobile phase Final_Method Final Validated Method Grad_Opt->Final_Method Optimize separation

Caption: A systematic approach to developing a robust HPLC method for boronic acids.

Protocol 3: Stability-Indicating RP-HPLC Method for a Boronic Acid

Objective: To separate a boronic acid from its precursors and potential degradation products (e.g., protodeboronated species).

Instrumentation:

  • HPLC system with a UV/PDA detector

  • Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm

Procedure:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile) to a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: Hold at 5% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection: PDA detector, monitor at 254 nm or the λmax of the compound.

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percent purity. If standards are available, this method can be fully validated for quantification.

Section 4: X-Ray Crystallography - The Definitive Structural Answer

While NMR provides structural information in solution, single-crystal X-ray crystallography provides an unambiguous, definitive picture of the molecule's three-dimensional structure in the solid state. It is the gold standard for confirming stereochemistry and observing intermolecular interactions, such as the hydrogen-bonding networks that are common in crystalline boronic acids.[22]

In drug development, crystallography is crucial for understanding how a boronic acid inhibitor binds to its target protein.[23][24] For example, crystal structures of bortezomib bound to the proteasome revealed that the boron atom forms a covalent, tetrahedral adduct with a key threonine residue in the active site, explaining its mechanism of action.[1][23][24]

The Crystallography Process
  • Crystal Growth: The most challenging step. Requires slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of sufficient size and quality.

  • Data Collection: A single crystal is mounted and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution & Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to generate the final molecular structure.

This technique is highly specialized but provides unparalleled structural detail, confirming connectivity, bond lengths, bond angles, and absolute configuration.

Conclusion

The characterization of boronic acid derivatives requires a multi-faceted analytical strategy. No single technique can provide all the necessary information. A synergistic approach, beginning with NMR for primary structural elucidation, followed by LC-MS for molecular weight confirmation and purity assessment, and supported by robust HPLC methods for quality control, forms a self-validating system for routine analysis. For definitive structural problems or in the context of structure-based drug design, X-ray crystallography offers the ultimate answer. By understanding the principles, causality, and potential pitfalls associated with each technique, researchers can confidently and accurately characterize these uniquely reactive and valuable molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Benzofuran-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights for optimizing the Suzuki-Miyaura cross-coupling of Benzofuran-6-ylboronic acid. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and rationalize your experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Suzuki coupling with this compound is giving low to no yield. What are the most common culprits?

Answer: Low or no yield in a Suzuki-Miyaura coupling, especially with a heteroaromatic substrate like this compound, typically points to one of four primary issues: catalyst inactivation, inefficient transmetalation, degradation of the boronic acid, or poor reagent quality.[1]

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not thoroughly deoxygenated.[2][3] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[4][5] Using a stable palladium precatalyst can also mitigate this issue.

  • Inefficient Transmetalation: This is the rate-limiting step where the benzofuran moiety is transferred from boron to the palladium center.[6][7] Its efficiency is highly dependent on the choice of base and solvent. The base activates the boronic acid, making it more nucleophilic for transfer to the palladium complex.[8][9]

  • Protodeboronation: Heteroaryl boronic acids, like your this compound, are particularly susceptible to protodeboronation—the cleavage of the C-B bond by a proton source.[1][2] This side reaction consumes your starting material and is often accelerated by aqueous basic conditions.[2][10]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is a common side reaction.[2][3][11] This is often promoted by the presence of oxygen or if using a Pd(II) source that is not efficiently reduced to the active Pd(0) state.[2]

To diagnose the problem, it is crucial to analyze the crude reaction mixture by LC-MS or GC-MS. Look for the mass of your starting materials, the desired product, the protodeboronated benzofuran, and the homocoupled dimer of your boronic acid. This information will guide your optimization strategy.

Question 2: How do I choose the optimal catalyst system (Palladium Source & Ligand) for coupling this compound?

Answer: The choice of catalyst and ligand is critical for success. While many systems exist, they are not universally effective. The goal is to select a ligand that promotes the desired oxidative addition and reductive elimination steps while stabilizing the palladium center.

For heteroaromatic substrates, electron-rich and sterically bulky phosphine ligands are often the most effective.[12][13] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the catalytic cycle.

Table 1: Recommended Palladium/Ligand Systems for Heteroaromatic Couplings

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Bench-stable, widely available, good starting point for simple couplings.2-5
Pd(dppf)Cl₂ Buchwald-type BiarylphosphineRobust, versatile for a range of substrates, including challenging ones.[14]1-3
Pd₂(dba)₃ + XPhos or SPhos Buchwald-type BiarylphosphineHighly active for unreactive aryl chlorides and sterically hindered substrates.[12]1-2
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Excellent for coupling aryl chlorides; highly stable precatalyst.[2]1-3

Expert Insight: For this compound, starting with Pd(dppf)Cl₂ is a robust choice. If you face challenges with sterically demanding coupling partners or unreactive aryl chlorides, switching to a more active Buchwald system like Pd₂(dba)₃ with XPhos is a logical next step.

Question 3: I've observed significant protodeboronation of my this compound. How can I minimize this side reaction?

Answer: Protodeboronation is the bane of many Suzuki reactions involving heteroaryl boronic acids.[2] It is often catalyzed by residual water and the basic conditions of the reaction.[10][15]

Here are several effective strategies to combat it:

  • Use Anhydrous Conditions: Rigorously dry your solvents and reagents. Using a powdered, anhydrous base like potassium phosphate (K₃PO₄) can be more effective than aqueous solutions of sodium or potassium carbonate.[1][4]

  • Choose a Milder, Non-Aqueous Base: If your substrate is sensitive, a base like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) in an anhydrous solvent like dioxane or THF can be effective.[9][10] KF, in particular, activates the boronic acid while being less harsh.[9]

  • Use a Boronic Acid Surrogate: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative.

    • Potassium Trifluoroborate Salts (BF₃K): These are crystalline, air-stable solids that are less prone to protodeboronation and release the boronic acid in situ.[6][16]

    • MIDA Boronates: These are highly stable surrogates that are robust to many reaction conditions, including chromatography, and can be used in anhydrous Suzuki couplings.[1][2]

Protodeboronation_Mitigation

Question 4: What is the role of the base, and how do I select the right one?

Answer: The base plays a crucial, multifaceted role in the Suzuki-Miyaura catalytic cycle.[8] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the key transmetalation step.[6][9][17]

The choice of base significantly impacts reaction rate and yield.[8]

Table 2: Comparative Guide to Common Bases in Suzuki Coupling

BaseStrengthSolubilityTypical Use Case
Na₂CO₃ / K₂CO₃ ModerateSoluble in waterGeneral purpose, often used in aqueous/organic biphasic systems.[18]
K₃PO₄ StrongModerately solubleHighly effective for difficult couplings, including those with aryl chlorides and hindered substrates. Often used in anhydrous organic solvents.[12][19]
Cs₂CO₃ StrongSoluble in organic solventsExcellent for challenging couplings under milder conditions. Its solubility in solvents like THF/dioxane is an advantage.
KF WeakLowUsed for substrates with base-sensitive functional groups (e.g., esters) to avoid hydrolysis.[9][10]

Expert Insight: For this compound, K₃PO₄ is an excellent starting point, especially if you are using an anhydrous solvent system like dioxane or toluene/water.[4][19] Its strength effectively promotes the formation of the active boronate species, often accelerating the reaction.

Suzuki_Catalytic_Cycle

Experimental Protocols

Protocol 1: General Procedure for Screening Suzuki Coupling Conditions

This protocol is designed for initial screening on a small scale (e.g., 0.1 to 0.5 mmol) to identify optimal conditions before scaling up.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered

  • Degassed Solvent (e.g., Dioxane/H₂O 10:1, Toluene, or THF)[2][4]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the powdered base.[4]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[19][20]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.[4]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously.[4][21]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).[21]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[4][16]

References

Technical Support Center: Navigating the Challenges of Heteroaryl Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of heteroaryl boronic acids in cross-coupling reactions. As specialists in the field, we understand the nuances and challenges these valuable reagents can present. Our goal is to equip you with the knowledge to diagnose issues, optimize your reactions, and achieve reliable, high-yield results.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: My Suzuki-Miyaura reaction with a heteroaryl boronic acid is giving low to no yield of the desired product.

Possible Causes & Solutions:

There are several potential culprits when a Suzuki-Miyaura coupling with a heteroaryl boronic acid fails or provides a low yield. The most common issue is the instability of the boronic acid itself, leading to unproductive side reactions.

  • Protodeboronation: This is the most prevalent side reaction, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1][2][3][4] This is particularly problematic for electron-rich heteroaryls and certain positional isomers, like 2-pyridyl boronic acids, a phenomenon often dubbed the "2-pyridyl problem".[5][6][7] The rate of protodeboronation is highly dependent on factors like pH, temperature, and the presence of water.[2][7][8]

    • Troubleshooting Steps:

      • Switch to a More Stable Boronic Acid Derivative: Boronic acids exist in equilibrium with their corresponding boroxines, which can complicate stoichiometry and reactivity.[9] Using more stable derivatives can significantly improve reaction outcomes.

        • Boronate Esters (e.g., pinacol, MIDA): These are generally more stable than the corresponding boronic acids and can be purified via chromatography.[10][11][12] N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy for their high stability and are amenable to a "slow-release" strategy, where the boronic acid is generated in situ at a rate slower than the catalytic turnover, minimizing its decomposition.[6][10]

        • Potassium Heteroaryltrifluoroborates (BF3K salts): These are often crystalline, air-stable solids that are less prone to protodeboronation.[1][9]

      • Employ Anhydrous Conditions: Since water is a key component in protodeboronation, especially under basic conditions, using anhydrous solvents and reagents can suppress this side reaction.[3][13] Consider using a hydrophobic solvent like cyclopentyl methyl ether (CPME).[3]

      • Optimize the Base: The choice and strength of the base are critical.[3] A very strong base can accelerate protodeboronation. Screen milder bases like K₃PO₄ or Cs₂CO₃.[3]

      • Lower the Reaction Temperature: Excessive heat can accelerate the decomposition of sensitive boronic acids.[3] Try running the reaction at a lower temperature for a longer period.

  • Catalyst Deactivation: Lewis basic nitrogen atoms in π-deficient heterocycles (e.g., pyridine, pyrimidine) can coordinate to the palladium catalyst, leading to its deactivation.[1][13]

    • Troubleshooting Steps:

      • Choose the Right Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and promote the desired catalytic cycle.[3][14][15]

      • Consider Additives: The addition of agents like trimethyl borate has been shown to prevent catalyst poisoning by heteroatoms.[13]

Issue 2: I am observing a significant amount of a homocoupled product derived from my boronic acid.

Possible Causes & Solutions:

The formation of a symmetrical biaryl from the boronic acid starting material is a common side reaction known as homocoupling.[16] This reduces the yield of your desired cross-coupled product and complicates purification.

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[16][17][18]

    • Troubleshooting Steps:

      • Thoroughly Degas Your Reaction Mixture: Before adding the palladium catalyst, ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the mixture for 10-15 minutes or by using freeze-pump-thaw cycles.[3][15] Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[4][16][17] This is often a problem at the beginning of the reaction.

    • Troubleshooting Steps:

      • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this issue, although these can be less stable.[15]

      • Employ a Precatalyst: Modern precatalysts, such as those from the Buchwald or PEPPSI families, are designed to efficiently generate the active Pd(0) species in situ, which can reduce the likelihood of homocoupling.[15]

      • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to rapidly reduce the Pd(II) precatalyst to the active Pd(0) state, thus suppressing the homocoupling pathway.[17]

Issue 3: Purification of my heteroaryl boronic acid (or ester) is proving difficult.

Possible Causes & Solutions:

Purification of boronic acids and their derivatives can be challenging due to their unique chemical properties.

  • Boronic Acids on Silica Gel: Free boronic acids can be difficult to purify by standard silica gel chromatography because they can strongly adsorb to the silica, leading to low recovery and streaking.[11][19] They also have a tendency to dehydrate on the column to form boroxines.[11]

    • Troubleshooting Steps:

      • Acid-Washed Silica: In some cases, using silica gel treated with boric acid can improve chromatographic performance.[11][20]

      • Alternative Purification Methods:

        • Recrystallization: This can be an effective method for purifying solid boronic acids.[19]

        • Derivatization: Converting the impure boronic acid to a salt by treating it with a base, followed by extraction and acidification, can be an effective purification strategy.[19]

  • Boronate Esters on Silica Gel: While generally more amenable to chromatography than free boronic acids, some boronate esters, particularly pinacol esters (Bpin), can still be challenging to purify on silica gel and may undergo partial hydrolysis.[11][12]

    • Troubleshooting Steps:

      • Use a Different Boronate Ester: Some boronate esters, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin), have been specifically designed for enhanced stability on silica gel.[11] MIDA boronates, due to their high polarity, can also be difficult to purify via standard chromatography.[11]

      • Deactivated Silica: Slurrying the silica gel with a small amount of a non-nucleophilic base like triethylamine before packing the column can sometimes prevent the degradation of sensitive compounds.[12]

Frequently Asked Questions (FAQs)

Q1: What makes 2-pyridyl boronic acids so much more unstable than their 3- and 4-pyridyl counterparts?

A1: The instability of 2-pyridyl boronic acid, often referred to as the "2-pyridyl problem," is due to the proximity of the basic nitrogen atom to the boronic acid group.[1][5] This allows for the formation of a zwitterionic intermediate under neutral pH conditions, which can then undergo rapid, unimolecular protodeboronation.[2] This intramolecular pathway is not as readily accessible for the 3- and 4-pyridyl isomers.

Q2: I've heard of the "slow-release" strategy for unstable boronic acids. How does it work?

A2: The slow-release strategy utilizes highly stable boronic acid surrogates, most notably MIDA boronates.[10] Under the reaction conditions, these stable precursors undergo slow hydrolysis to release the free boronic acid into the reaction mixture. The key is that the rate of this release is slower than the rate of the Suzuki-Miyaura coupling. This ensures that the concentration of the unstable free boronic acid remains very low at any given time, which minimizes its decomposition via side reactions like protodeboronation.[2][10]

Q3: Can I use my crude boronate ester directly in the next Suzuki coupling step without purification?

A3: In some cases, yes. If the crude NMR shows a high conversion to the desired boronate ester with minimal impurities that are unlikely to interfere with the subsequent reaction (e.g., residual B₂pin₂), it is often possible to use the crude material directly.[12] However, this should be evaluated on a case-by-case basis. If significant starting material or other reactive impurities are present, purification is recommended.

Q4: My reaction is biphasic. How can I improve it?

A4: For biphasic reaction mixtures, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[15] If poor solubility is an issue, consider screening different solvents or solvent mixtures. For instance, highly polar heterocyclic compounds may have poor solubility in common organic solvents.[13] Using a co-solvent or switching to a more suitable solvent like DME or THF might be beneficial.[21]

Summary of Challenging Heteroaryl Boronic Acids and Mitigation Strategies

Heteroaryl Boronic Acid TypeCommon Side ReactionsRecommended Mitigation Strategies
π-Deficient (e.g., 2-pyridyl, pyrimidinyl) Protodeboronation, Catalyst DeactivationUse MIDA or BF₃K derivatives, anhydrous conditions, bulky/electron-rich ligands.[1][2][5][6][9][10]
π-Rich (e.g., 2-furyl, 2-pyrrolyl) Protodeboronation, General InstabilityUse boronate esters (pinacol, MIDA), slow-release strategy, carefully control temperature.[1][10]
Electron-Deficient Prone to HomocouplingRigorous degassing, use of Pd(0) precatalysts, employ specific ligands like SPhos.[14][22][23]

Key Mechanistic Pathways and Workflows

To better visualize the challenges and solutions discussed, here are diagrams illustrating the key side reactions and a general troubleshooting workflow.

Protodeboronation Water Water/Proton Source Base Base Heat Heat HetAr_BOH2 Heteroaryl Boronic Acid (HetAr-B(OH)₂) HetAr_BOH3 Boronate Anion [HetAr-B(OH)₃]⁻ HetAr_BOH2->HetAr_BOH3 + OH⁻ HetAr_H Protodeboronated Product (HetAr-H) HetAr_BOH3->HetAr_H + H₂O (ipso-protonation) BOH3 Boric Acid B(OH)₃ Homocoupling cluster_reactants Reactants Boronic_Acid 2 x HetAr-B(OH)₂ Intermediate HetAr-Pd-HetAr Intermediate Boronic_Acid->Intermediate Pd_II Pd(II) Source (e.g., from O₂ or precatalyst) Pd_II->Intermediate Homocoupled Homocoupled Product (HetAr-HetAr) Intermediate->Homocoupled Reductive Elimination Pd_0 Pd(0)

References

Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low conversion rates and yields. The Suzuki reaction is a powerful tool for carbon-carbon bond formation, but its complexity can sometimes lead to unexpected challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these issues effectively.

Troubleshooting Guide: Diagnosing and Solving Low Conversion

This section addresses specific problems you might encounter during your Suzuki coupling experiments in a question-and-answer format.

Issue 1: The reaction shows little to no product formation.

Q: My Suzuki coupling reaction has failed to initiate or shows minimal conversion. What are the primary factors I should investigate?

A: When a reaction fails to start, a systematic evaluation of your reagents and reaction setup is the most effective approach.[3] Here are the critical checkpoints:

  • Catalyst Activity and Integrity: The heart of the Suzuki reaction is the palladium catalyst.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1] Inefficient reduction can halt the reaction before it even starts.

    • Expert Insight: Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) which can offer greater reliability.[4][5] Ensure your catalyst and phosphine ligands have been stored correctly under an inert atmosphere, as phosphines are susceptible to oxidation.[6]

  • Reagent Quality and Purity: The purity of your starting materials is paramount.

    • Boronic Acid/Ester Stability: Boronic acids can be unstable and prone to decomposition, particularly a side reaction known as protodeboronation where the boronic acid group is replaced by a hydrogen atom.[6] This is especially problematic for electron-deficient or certain heteroaryl boronic acids.[6][7] Using fresh, high-purity boronic acid is crucial. For particularly sensitive substrates, consider converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[6][8]

    • Aryl Halide Reactivity: The reactivity of your aryl halide partner follows the general trend: I > Br > OTf >> Cl.[6] Aryl chlorides are notably less reactive and often necessitate more specialized, highly active catalyst systems with electron-rich and bulky ligands to facilitate the challenging oxidative addition step.[6][9]

  • Exclusion of Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium species and promote unwanted side reactions like homocoupling.[6][10]

    • Protocol: Ensure your reaction vessel is thoroughly purged with an inert gas, such as argon or nitrogen.[11] Use anhydrous and degassed solvents to minimize the presence of both oxygen and water, which can interfere with the reaction.[6]

Issue 2: The reaction starts but stalls at an intermediate conversion.

Q: My reaction proceeds to about 50% conversion and then stops. What could be causing this premature termination?

A: A stalled reaction often points to catalyst deactivation or the depletion of a key reagent.

  • Catalyst Deactivation: The formation of palladium black, which consists of agglomerated palladium nanoparticles, is a common sign of catalyst deactivation.[9] This process reduces the number of active catalytic sites available to complete the reaction.[9] While the appearance of a black solid is common in many successful Suzuki couplings, rapid and extensive precipitation early on often indicates poor catalyst stability.[9]

    • Causality: Catalyst deactivation can be caused by impurities in the starting materials or solvents.[9][12] Even trace amounts of substances like sulfur or phosphorus compounds (not intended as ligands) can poison the catalyst.[9]

  • Ligand Selection: The choice of ligand is critical for both stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[13]

    • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) facilitate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[1]

    • Bulky ligands (e.g., those with tert-butyl or adamantyl groups) promote the final reductive elimination step, which releases the desired product and regenerates the active catalyst.[1] If your reaction is stalling, screening different ligands can often provide a solution.

  • Base Selection and Concentration: The base plays a multifaceted role in the Suzuki reaction, primarily by activating the boronic acid for the crucial transmetalation step.[14][15] An inappropriate base or incorrect concentration can lead to an incomplete reaction.

    • Mechanism Insight: The base is believed to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex.[14][16] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[14] The strength and solubility of the base should be matched to the specific substrates and solvent system.

Issue 3: Significant formation of byproducts is observed.

Q: I am obtaining my desired product, but also significant amounts of homocoupled and/or dehalogenated byproducts. How can I improve the selectivity of my reaction?

A: The formation of byproducts directly competes with your desired reaction pathway, leading to lower yields and complicating purification.

  • Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple to form a symmetrical biaryl, is often promoted by the presence of oxygen.[1][6]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are the most effective ways to minimize homocoupling.[6][10] This can be achieved by bubbling an inert gas through the solvent or by using several freeze-pump-thaw cycles.[10]

  • Dehalogenation of the Aryl Halide: In this side reaction, the halide on the starting material is replaced by a hydrogen atom. This can occur if a hydride species is formed on the palladium center, which can then undergo reductive elimination with the aryl group.[1]

    • Solution: The source of the hydride can sometimes be the solvent (e.g., an alcohol) or an amine base.[1] Changing the solvent or base may be necessary to suppress this pathway.

  • Protodeboronation of the Boronic Acid: As mentioned earlier, this is a major decomposition pathway for boronic acids, especially those that are electron-deficient.[6]

    • Mitigation Strategies:

      • Choice of Base: The base can promote protodeboronation. Screening different bases to find one that facilitates the desired reaction without causing excessive decomposition is key.[6]

      • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate can protect it from premature decomposition.[6][17] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[18]

      • Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of this side reaction.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my specific substrates?

A1: The choice of catalyst and ligand is highly dependent on the electronic and steric properties of your coupling partners.[1]

  • For electron-rich aryl halides or challenging aryl chlorides, electron-rich and bulky ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[1][19]

  • For sterically hindered substrates, bulky ligands are also beneficial as they promote the reductive elimination step.[1]

  • Screening a small set of diverse ligands is often the most practical approach to identify the optimal system for a new reaction.[20]

Q2: What is the role of the solvent in a Suzuki reaction?

A2: The solvent plays a crucial role in solubilizing the reagents, stabilizing the catalytic species, and influencing the reaction rate and selectivity.[12][21]

  • Commonly used solvents include THF, dioxane, toluene, and DMF.[1]

  • The addition of water is often necessary, especially when using inorganic bases like carbonates or phosphates, to help dissolve the base and facilitate the reaction.[10][22] However, the optimal solvent and the amount of water can be highly substrate-dependent and may require optimization.[12][22] The role of the solvent can be more complex than simply its polarity.[21]

Q3: Can I use microwave heating to improve my low conversion rates?

A3: Yes, microwave-assisted synthesis can be a very effective tool for improving Suzuki reactions. The rapid heating can significantly shorten reaction times and often leads to higher yields, sometimes with lower catalyst loadings.[23] This can be particularly useful for difficult couplings that are sluggish at conventional heating temperatures.

Visualizing the Suzuki Catalytic Cycle and Troubleshooting

To better understand the reaction and potential points of failure, the following diagrams illustrate the catalytic cycle and a general troubleshooting workflow.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Transmetalation->Ar-Pd(II)(Ar')Ln Ar'-B(OR)2 + Base Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Quality (Catalyst, Ligands, Substrates) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Confirm Anhydrous & Inert Conditions conditions_ok Conditions OK? check_conditions->conditions_ok reagent_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagent_ok->replace_reagents No optimize_base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) conditions_ok->optimize_base Yes improve_setup Improve Degassing/Drying Technique conditions_ok->improve_setup No optimize_ligand Screen Ligands (Bulky, Electron-Rich) optimize_base->optimize_ligand optimize_solvent Screen Solvents (THF, Dioxane, Toluene +/- H2O) optimize_ligand->optimize_solvent success Improved Conversion optimize_solvent->success replace_reagents->start improve_setup->start

References

Technical Support Center: Optimizing Reactions with Benzofuran-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of Benzofuran-6-ylboronic acid, with a specific focus on the critical impact of solvent and base selection in palladium-catalyzed cross-coupling reactions. Our goal is to empower you to overcome common experimental hurdles and achieve robust, reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational principles governing the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction involving this compound?

A1: The base is not merely an additive; it is a crucial activator in the catalytic cycle. Its primary role is to facilitate the transmetalation step, which is often the rate-determining step of the reaction. The base reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).[1][2] This anionic boronate is significantly more reactive towards the palladium(II) complex, enabling the efficient transfer of the benzofuran moiety from boron to palladium.[1][2][3] Computational and experimental studies suggest this "boronate pathway" is a dominant mechanism under many standard reaction conditions.[3][4]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent plays a multifaceted role that extends far beyond simply dissolving the reactants.[5][6] Key functions include:

  • Solubilizing Reagents: The solvent must effectively dissolve the organic substrates, the palladium catalyst/ligand complex, and, critically, the base or the activated boronate species.

  • Modulating Base Strength & Solubility: A solvent system, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O), can enhance the solubility and reactivity of inorganic bases like K₂CO₃ or K₃PO₄.[6][7][8]

  • Stabilizing Intermediates: Polar solvents can stabilize charged intermediates and transition states within the catalytic cycle, potentially accelerating key steps like oxidative addition or transmetalation.[5][9]

  • Participating in the Catalytic Cycle: In some cases, particularly with aqueous bases, water can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This complex can then react directly with the neutral boronic acid in an alternative pathway for transmetalation.[10]

Q3: this compound is a heteroaromatic boronic acid. Does this present unique challenges compared to using simple phenylboronic acid?

A3: Yes, absolutely. Heteroaromatic boronic acids, including benzofuran derivatives, are often more susceptible to a critical side reaction called protodeboronation .[4][11][12] This is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of benzofuran as a byproduct and significantly reducing the yield of the desired coupled product.[12] This decomposition pathway is often accelerated by strong bases, high temperatures, and the presence of a proton source like water.[7][13][14][15] Therefore, the experimental conditions must be carefully chosen to favor the desired cross-coupling over protodeboronation.

Part 2: Troubleshooting Guide - From Low Yields to Success

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Very low or no yield of the desired product, with significant recovery of the starting aryl halide.

  • Probable Cause: Inefficient transmetalation. The benzofuran moiety is not being effectively transferred to the palladium catalyst. This can be due to several factors:

    • Incorrect Base Choice: The base may be too weak or poorly soluble in the reaction medium to generate a sufficient concentration of the active boronate species.[1][7]

    • Poor Solvent System: The chosen solvent may not adequately dissolve the base, hindering its ability to activate the boronic acid.[6][8]

    • Deactivated Boronic Acid: The boronic acid may have degraded upon storage or exist as an unreactive trimeric anhydride (boroxine).

  • Solutions & Experimental Protocol:

    • Optimize the Base and Solvent System: Switch to a stronger, non-nucleophilic base or a more effective solvent combination. A combination of a strong base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent mixture like Dioxane/H₂O (4:1) is often a robust starting point.[7][16]

    • Ensure Reagent Quality: Use fresh, high-purity this compound.

    • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation barrier for transmetalation, but be mindful of the increased risk of protodeboronation.[7]

Issue 2: Low yield of the desired product, accompanied by the formation of benzofuran (detected by GC-MS or LC-MS).

  • Probable Cause: Protodeboronation is outcompeting the cross-coupling reaction.[4][17] This is the most common failure mode for electron-rich or sensitive heteroaryl boronic acids. The conditions are too harsh, leading to the cleavage of the C-B bond.[13][15]

  • Solutions & Experimental Protocol:

    • Use Milder Bases: Switch from strong inorganic hydroxides (NaOH, KOH) to milder carbonate or phosphate bases (K₂CO₃, K₃PO₄, Cs₂CO₃) or fluoride bases (KF, CsF).[7][17]

    • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 60-80 °C).[7][11]

    • Protect the Boronic Acid: If protodeboronation remains a persistent issue, convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or trifluoroborate salt.[7][17] These reagents are more resistant to decomposition and slowly release the active boronic acid in situ.

    • Consider a Base-Free Protocol: For acutely base-sensitive substrates, advanced methods using specific catalyst systems that operate under neutral or even acidic conditions have been developed, though they may require specialized reagents.[18][19]

Comparative Table: Solvent & Base Selection

The following table summarizes common choices and their rationale, providing a starting point for optimization.

BaseCommon SolventsTemperature Range (°C)Key Characteristics & Rationale
K₃PO₄ Dioxane/H₂O, THF/H₂O, Toluene80 - 110Strong, non-nucleophilic base. Effective for many challenging couplings. The presence of water aids solubility and boronate formation.[7][17]
Cs₂CO₃ Dioxane, THF, DMF60 - 100Highly soluble in organic solvents, often effective under milder conditions. Its solubility can accelerate the reaction.[7][16]
K₂CO₃ Dioxane/H₂O, EtOH/H₂O, DMF80 - 110A standard, cost-effective choice. Requires water for optimal performance. Generally considered a moderately strong base for this purpose.[7][20][21]
KF THF, Dioxane60 - 90A mild base. The fluoride ion can form a highly nucleophilic trifluoroborate species, which can be effective for sensitive substrates.[7][17]

Part 3: Visualizing the Process

Understanding the reaction mechanism and troubleshooting logic is key to mastering the use of this compound.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps and highlights where the base and solvent exert their influence.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar'-Pd(II)L₂(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Transmetalation Transmetalation OA_Complex->Transmetalation Coupled_Complex Ar'-Pd(II)L₂(Ar) Coupled Complex Transmetalation->Coupled_Complex RE Reductive Elimination Coupled_Complex->RE RE->Pd0 Catalyst Regeneration Product Ar'-Ar Coupled Product RE->Product Boronic_Acid Ar-B(OH)₂ (this compound) Boronate [Ar-B(OH)₃]⁻ Activated Boronate Boronic_Acid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Activation Boronate->Transmetalation Boronate Pathway Aryl_Halide Ar'-X Aryl_Halide->OA_Complex Solvent Solvent (e.g., Dioxane/H₂O) Mediates all steps

Caption: Catalytic cycle showing base activation and key steps.

Diagram 2: Troubleshooting Workflow for Low Yields

Follow this logical flow to diagnose and resolve common experimental failures.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Starting Material (Ar-X) Consumed? Start->Check_SM Check_Protodeb Benzofuran byproduct detected? Check_SM->Check_Protodeb Yes Problem_Transmetalation Probable Cause: Inefficient Transmetalation Check_SM->Problem_Transmetalation No Problem_Protodeb Probable Cause: Protodeboronation Check_Protodeb->Problem_Protodeb Yes Problem_Catalyst Probable Cause: Catalyst Deactivation Check_Protodeb->Problem_Catalyst No Solution_Transmetalation Action: 1. Use stronger/more soluble base (K₃PO₄, Cs₂CO₃) 2. Optimize solvent (Dioxane/H₂O) 3. Increase temperature cautiously Problem_Transmetalation->Solution_Transmetalation Solution_Protodeb Action: 1. Use milder base (KF, K₂CO₃) 2. Lower reaction temperature 3. Use boronate ester (Bpin) Problem_Protodeb->Solution_Protodeb Solution_Catalyst Action: 1. Rigorously degas solvents 2. Use fresh catalyst/ligand 3. Check reagent purity Problem_Catalyst->Solution_Catalyst

Caption: A logical guide to troubleshooting poor reaction outcomes.

Part 4: General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a general guide and must be optimized for your specific substrates.

Reagents & Setup:

  • Reaction Vessel: An oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • This compound (1.2 - 1.5 equiv)

    • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv), finely powdered.

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

    • Solvent (e.g., 1,4-Dioxane and Water, degassed)

Procedure:

  • Preparation: To the reaction vessel, add the aryl bromide, this compound, and the base under ambient atmosphere.

  • Inerting: Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free environment.[7][17]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio, to a concentration of ~0.1 M relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Managing Impurities from Benzofuran-6-ylboronic acid Homocoupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing impurities arising from the homocoupling of Benzofuran-6-ylboronic acid, a common challenge in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Visualizing the Problem: Homocoupling Competition

Before delving into troubleshooting, it's crucial to understand the competing reaction pathways. The desired reaction is the cross-coupling of this compound with an aryl halide. However, under certain conditions, the boronic acid can react with itself to form an unwanted homocoupling product, 6,6'-bibenzofuran.

G cluster_0 Desired Pathway: Suzuki-Miyaura Cross-Coupling cluster_1 Undesired Pathway: Homocoupling A This compound C Cross-Coupled Product A->C Pd(0) catalyst, Base B Aryl Halide (Ar-X) B->C D This compound F 6,6'-Bibenzofuran (Homocoupling Impurity) D->F [Pd(II)] or O2 E This compound E->F

Caption: Competing Suzuki-Miyaura cross-coupling and homocoupling pathways.

Troubleshooting Guide: Minimizing and Managing Homocoupling Impurities

This section addresses common issues encountered during reactions involving this compound and provides actionable solutions.

Q1: I am observing a significant amount of the 6,6'-bibenzofuran homocoupling product in my reaction. What are the primary causes?

A1: The formation of homocoupling byproducts is primarily driven by two mechanisms[1][2]:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the dimerization of the boronic acid[1][3].

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with two molecules of the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst. This is often more pronounced at the beginning of the reaction[1][4].

Q2: How can I effectively minimize the formation of the homocoupling impurity during the reaction?

A2: A multi-faceted approach is most effective in suppressing homocoupling:

  • Rigorous Deoxygenation: The exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) for an extended period or multiple freeze-pump-thaw cycles[3][4]. Assembling your reaction under a positive pressure of an inert gas is also crucial.

  • Catalyst Selection:

    • Using a Pd(0) catalyst, such as Pd(PPh₃)₄, can circumvent the initial Pd(II)-mediated homocoupling pathway[1].

    • If using a Pd(II) source, consider the addition of a mild reducing agent, like potassium formate, to facilitate the reduction to Pd(0) without interfering with the catalytic cycle[4].

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling side reaction[5].

  • Reaction Sequencing: One effective strategy is to pre-heat the mixture of the palladium catalyst, base, and solvent before adding the this compound. This can help ensure the catalyst is in its active Pd(0) state before the boronic acid is introduced[3].

G A Start B Combine Aryl Halide, Base, and Solvent in Reaction Vessel A->B C Degas the Mixture Thoroughly (e.g., Argon Sparging) B->C D Add Palladium Catalyst under Inert Atmosphere C->D E Heat to Reaction Temperature (Optional Pre-activation) D->E F Add this compound E->F G Monitor Reaction Progress (TLC/LC-MS) F->G H Reaction Complete G->H I Work-up and Purification H->I

Caption: Recommended experimental workflow to minimize homocoupling.

Q3: I've already run my reaction and have a mixture containing the desired product and the 6,6'-bibenzofuran impurity. How can I effectively separate them?

A3: Separation of the desired cross-coupled product from the homocoupled dimer can often be achieved through standard purification techniques, taking advantage of potential differences in polarity and solubility.

  • Column Chromatography: This is the most common method. The polarity difference between your desired product and the more symmetric, often less polar, 6,6'-bibenzofuran allows for separation on silica gel[4].

    • Solvent System Optimization: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The less polar homocoupling product should elute first.

  • Recrystallization: If a suitable solvent system can be found where the solubility of the desired product and the impurity differ significantly at different temperatures, recrystallization can be a highly effective purification method. Common recrystallization solvents for benzofuran derivatives include aqueous methanol and methanol-acetone mixtures[2].

Frequently Asked Questions (FAQs)

Q4: How can I monitor the progress of my reaction and the formation of the homocoupling impurity?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring your reaction.

  • Visualization: Benzofuran derivatives are often UV active and can be visualized under a UV lamp (254 nm)[6]. Staining with potassium permanganate can also be effective, as the double bonds in the benzofuran ring system are susceptible to oxidation, appearing as yellow spots on a purple background[6][7].

  • Analysis: By spotting the reaction mixture alongside standards of your starting materials, you can track the consumption of reactants and the formation of new products. The homocoupling product will typically have a different Rf value than your desired cross-coupled product.

Q5: What are the expected analytical signatures of the 6,6'-bibenzofuran homocoupling product?

A5: Characterization of the impurity can be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): The homocoupling product will have a molecular weight corresponding to two benzofuran units linked together, minus two hydrogens. Electron ionization mass spectrometry of benzofuran derivatives often shows characteristic fragmentation patterns[8][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the symmetric 6,6'-bibenzofuran will likely show a simpler pattern of aromatic signals compared to a potentially less symmetric cross-coupled product.

    • ¹³C NMR: The number of signals in the ¹³C NMR spectrum will correspond to the number of unique carbon atoms. For the symmetric homocoupling product, you would expect to see half the number of signals as there are carbon atoms.

Q6: Can the stability of this compound itself be a source of impurities?

A6: Yes, boronic acids can be prone to degradation, which can lead to other impurities.

  • Protodeboronation: This is a common degradation pathway for boronic acids, where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of benzofuran. This can be more prevalent under harsh basic conditions or at elevated temperatures.

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. Commercial boronic acids often exist as a mixture of the free acid and the boroxine. While boroxines are generally active in Suzuki couplings, their presence can complicate stoichiometry calculations.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 98:2 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane/ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents and solvent mixtures at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurity remains soluble or insoluble at both temperatures.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

Parameter Recommendation/Observation Rationale Reference(s)
Catalyst Pd(0) source or Pd(II) with a mild reducing agentMinimizes direct reaction of Pd(II) with boronic acid[1][4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-mediated homocoupling[3][4]
Ligand Bulky, electron-rich phosphinesPromotes desired cross-coupling over homocoupling[5]
Purification Column Chromatography (Silica Gel)Separates based on polarity differences[4]
Purification RecrystallizationExploits solubility differences[2]
Analysis TLC with UV and/or KMnO₄ stainMonitors reaction progress and impurity formation[6][7]
Characterization MS and NMRConfirms the structure of the homocoupling impurity[8][9]

References

Technical Support Center: Navigating Boronic Acid Stability in Copper-Assisted Click Reactions (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that integrating versatile building blocks like boronic acids with the robust power of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," can present unique challenges. The very catalyst that makes the click reaction so efficient, copper(I), can also be the primary cause of boronic acid degradation, leading to frustratingly low yields and complex product mixtures.[1][2]

This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of these stability issues and to offer field-proven troubleshooting strategies and protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the use of boronic acids in CuAAC reactions.

Q1: Why is my CuAAC reaction with a boronic acid-containing substrate failing or giving low yields?

A: The most common culprit is the degradation of the boronic acid moiety mediated by the copper catalyst.[1] While the Cu(I) ion is essential for catalyzing the formation of the triazole ring, it can also interact with the carbon-boron bond, leading to several unproductive side reactions.[1] This diverts your starting material from the desired click pathway and reduces your yield.

Q2: What are the main side products I should be looking for?

A: There are two primary degradation pathways to anticipate:

  • Protodeboronation: The boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This is a frequent and often significant side reaction in metal-catalyzed processes.[3]

  • Homocoupling: Two molecules of your boronic acid starting material react with each other to form a symmetrical biaryl compound.[4][5][6]

Identifying these byproducts in your reaction mixture via LC-MS or NMR is the first step in diagnosing the problem.

Q3: How can I monitor the stability of my boronic acid during the reaction?

A: Time-course analysis is crucial. You can monitor the reaction by taking small aliquots at regular intervals, quenching them immediately (e.g., by diluting in acetonitrile or methanol), and analyzing them by High-Performance Liquid Chromatography (HPLC) or UPLC-Mass Spectrometry (UPLC-MS).[7] This allows you to track the consumption of your starting materials and the appearance of both the desired product and any degradation byproducts. ¹¹B NMR spectroscopy can also be a powerful tool to directly observe the boron-containing species in your reaction.[8]

Q4: Is there a "go-to" catalyst system to minimize degradation?

A: While every substrate is different, a highly effective starting point is to use a copper(II) source (like CuSO₄) with an excess of a reducing agent (like sodium ascorbate) to generate the active Cu(I) catalyst in situ.[1][9] Crucially, including a chelating ligand for the copper ion, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), is highly recommended. TBTA stabilizes the Cu(I) oxidation state, accelerates the desired cycloaddition, and shields the copper ion, thereby minimizing its destructive interaction with the boronic acid.[1]

Q5: Can I just add more copper catalyst to push a sluggish reaction to completion?

A: This is generally not advisable. Increasing the copper concentration without addressing the root cause of instability is more likely to accelerate the degradation of your boronic acid than to improve the yield of your desired product. A better approach is to optimize the reaction conditions by using appropriate ligands, controlling the temperature, and ensuring an oxygen-free environment.

Section 2: In-Depth Troubleshooting Guides

When standard protocols fail, a deeper dive into the specific problem is necessary. This section breaks down common issues, explains the underlying chemistry, and provides actionable solutions.

The Core Challenge: Competing Reaction Pathways

The central issue is that the catalytically active Cu(I) species can engage with the boronic acid in pathways other than the intended click reaction. Understanding this competition is key to troubleshooting.

cluster_0 Inputs cluster_1 Reaction Pathways cluster_2 Outputs Azide R1-Azide Click Desired CuAAC Reaction Azide->Click Alkyne R2-Alkyne-B(OH)2 Intermediate Cu(I)-Boronic Acid Interaction Point Alkyne->Intermediate Cu_I Cu(I) Catalyst Cu_I->Intermediate Intermediate->Click Productive Pathway Degradation Degradation Pathways Intermediate->Degradation Destructive Pathway Product Desired Triazole Product Click->Product Side1 Protodeboronation Product (R2-Alkyne-H) Degradation->Side1 Side2 Homocoupling Product ((HO)2B-R2-Alkyne)2 Degradation->Side2

Diagram 1: The central challenge of competing reaction pathways.
Problem 1: Predominant Protodeboronation

  • Symptom: Your main isolated product is the alkyne (or azide) starting material, but with the boronic acid group replaced by a hydrogen atom.

  • Causality (The "Why"): Protodeboronation is the protonolysis of the carbon-boron bond.[3] This reaction can be catalyzed by acids or bases and is often promoted by transition metals like copper.[10][11] In the context of CuAAC, residual water, the solvent, or basic additives can serve as proton sources, and the copper catalyst facilitates the cleavage of the C-B bond.

Start Aryl-B(OH)₂ Intermediate [Aryl-Cu(I) Intermediate] Start->Intermediate + Cu(I) Product Aryl-H Intermediate->Product + H⁺ - [Cu(I)-B(OH)₂]⁺ ProtonSource H⁺ Source (e.g., H₂O, Solvent) ProtonSource->Intermediate

Diagram 2: Simplified mechanism of copper-assisted protodeboronation.
Troubleshooting & Mitigation Strategy

StrategyRationaleRecommended Action
1. Use a Chelating Ligand Ligands like TBTA bind tightly to the Cu(I) center, increasing the rate of the desired cycloaddition while sterically hindering the interaction between copper and the C-B bond.[1]Add 1.0-1.2 equivalents of TBTA relative to the copper catalyst.
2. Add Fluoride Anion Fluoride ions can complex with the boronic acid, forming a more stable tetra-coordinate boronate species that is less susceptible to copper-mediated degradation.[1]Include a fluoride source, such as KF or CsF (start with 1.5-2.0 equivalents relative to the boronic acid), in the reaction mixture. Note: Test for compatibility with other reagents.
3. Control pH The rate of protodeboronation is highly pH-dependent.[3][11] Both strongly acidic and strongly basic conditions can accelerate the process.Maintain the reaction pH in the neutral range (6-8) if possible. Buffer the reaction if necessary, but be mindful that some buffers can interact with the catalyst.
4. Use Anhydrous Solvents Minimizing protic sources can slow the rate of protodeboronation.Use dry, degassed solvents. While many CuAAC reactions are robust in water, if you suspect protodeboronation, switching to a solvent system like THF/t-BuOH might be beneficial.
Problem 2: Significant Homocoupling of the Boronic Acid
  • Symptom: A significant byproduct is detected with a mass corresponding to a dimer of your boronic acid-containing starting material.

  • Causality (The "Why"): Copper can catalyze the oxidative homocoupling of boronic acids. This process typically involves a B-to-Cu transmetalation step to form an organocopper intermediate, which can then react further to yield the coupled product.[4][6] This side reaction is often more prevalent with electron-deficient arylboronic acids.[5]

Troubleshooting & Mitigation Strategy
StrategyRationaleRecommended Action
1. Maintain a Reducing Environment Homocoupling is often an oxidative process. Ensuring the active catalyst remains in the Cu(I) state and minimizing oxidants (like atmospheric O₂) can suppress this pathway.Use a slight excess of sodium ascorbate (1.2-1.5 eq. relative to Cu(II)) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
2. Optimize Stoichiometry If the concentration of the boronic acid is high relative to the azide or alkyne partner, the probability of two boronic acid molecules finding the catalyst increases.Ensure that the boronic acid is not present in large excess. If possible, use a 1:1 or 1:1.1 stoichiometry of the azide and alkyne components.
3. Lower Reaction Temperature Higher temperatures can increase the rate of side reactions.Run the reaction at room temperature initially. If the reaction is sluggish, a modest increase to 40-50°C may be tolerated, but monitor for byproduct formation closely.
Problem 3: The Boronic Acid Starting Material is Inherently Unstable
  • Symptom: You observe significant degradation of your boronic acid starting material even before the reaction begins, or it is difficult to purify and store. This is common for certain classes like 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[12]

  • Causality (The "Why"): These boronic acids are intrinsically prone to decomposition via pathways like protodeboronation, oxidation, and/or polymerization, which are accelerated by heat, base, or the presence of a metal catalyst.[12]

Solution: Strategic Workflows

Instead of forcing an unstable component into the reaction, we can change the synthetic strategy.

Start Is Boronic Acid Stable? Path_A Use Standard CuAAC Protocol (See Protocol 1) Start->Path_A Yes Path_B Adopt Protective Strategy Start->Path_B No Strategy1 Strategy 1: Click-then-Borylate Strategy2 Strategy 2: Slow-Release Coupling (MIDA Boronates)

Diagram 3: Decision workflow for handling unstable boronic acids.
  • Strategy 1: "Click-then-Borylate"

    • Concept: Perform the CuAAC reaction on a precursor molecule (e.g., an aryl halide) and then introduce the boronic acid functionality in a subsequent step (e.g., via Miyaura borylation). This avoids exposing the sensitive boronic acid to the copper catalyst.[1]

  • Strategy 2: The "Slow-Release" Approach using MIDA Boronates

    • Concept: Convert the unstable boronic acid into a stable, crystalline, and benchtop-stable N-methyliminodiacetic acid (MIDA) boronate.[12] This protecting group is robust to storage but can be slowly hydrolyzed in situ under the basic conditions of the coupling reaction. This slow release maintains a very low instantaneous concentration of the unstable free boronic acid, allowing it to be consumed in the desired click reaction before it has a chance to decompose.[12] This is a powerful and general solution for all classes of unstable boronic acids.

Section 3: Recommended Protocols & Methodologies

Protocol 1: General CuAAC Protocol for Boronic Acid-Containing Substrates

This protocol is optimized to minimize degradation by incorporating a stabilizing ligand and in situ catalyst generation.

  • Preparation: To a reaction vessel, add the boronic acid-containing substrate (1.0 eq.), the azide or alkyne coupling partner (1.05 eq.), and the solvent (e.g., 1:1 t-BuOH/H₂O or DMF, to a concentration of 0.1 M).

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Premix: In a separate vial, prepare a premix of CuSO₄·5H₂O (0.05 eq.) and TBTA (0.06 eq.) in a small amount of the reaction solvent.

  • Addition of Catalyst: Add the catalyst premix to the reaction vessel.

  • Initiation: Prepare a fresh solution of sodium ascorbate (0.15 eq.) in water. Add this solution to the reaction mixture to initiate the reaction. A color change is often observed as Cu(II) is reduced to Cu(I).

  • Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Monitoring Reaction Progress using HPLC-MS

Accurate monitoring is key to understanding what is happening in your flask.

  • Sampling: At designated time points (e.g., t=0, 15 min, 1h, 4h, 24h), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture using a syringe.

  • Quenching: Immediately dilute the aliquot into a known volume (e.g., 1.0 mL) of a 1:1 acetonitrile/water solution in an HPLC vial. This immediately stops the reaction by dilution.

  • Analysis: Analyze the quenched sample by reverse-phase HPLC-MS.

    • Column: A C18 column is generally suitable.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

    • Detection: Monitor at a relevant UV wavelength (e.g., 254 nm) and use the mass spectrometer to identify the masses of starting materials, the desired product, and potential side products (protodeboronated species, homocoupled dimer).

Protocol 3: Protective Strategy using MIDA Boronates (Slow-Release)

This protocol is adapted for coupling an unstable boronic acid that has been protected as its MIDA ester.[12]

  • Preparation: To a reaction vessel, add the aryl halide (1.0 eq.), the MIDA boronate (1.5 eq.), a palladium catalyst (e.g., 1.5 mol % Pd₂(dba)₃), a suitable ligand (e.g., 6 mol % XPhos), and a base (e.g., 5 eq. K₂CO₃).

  • Solvent: Add the solvent system (e.g., 4:1 DMF/IPA to 0.1 M).

  • Copper Co-catalyst: For challenging couplings, especially with 2-pyridyl MIDA boronates, a copper co-catalyst like Cu(OAc)₂ (50 mol %) can be beneficial.[12]

  • Reaction: Heat the reaction mixture (e.g., 100 °C) under an inert atmosphere for the required time (typically 4-12 h). The base slowly hydrolyzes the MIDA boronate, releasing the active boronic acid for the coupling reaction.

  • Workup and Purification: Follow standard aqueous workup and chromatographic purification procedures.

By understanding the mechanisms of degradation and employing these targeted strategies, you can successfully navigate the stability challenges of boronic acids in copper-assisted click reactions, unlocking their full potential in your synthetic endeavors.

References

Technical Support Center: Navigating Scalability Challenges with Benzofuran-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common scalability challenges encountered when working with Benzofuran-6-ylboronic acid and its derivatives. As a critical building block in medicinal chemistry, its effective use in large-scale reactions is paramount.[1][2] This document moves beyond simple protocols to explain the underlying causality of common issues, offering robust troubleshooting strategies and validated experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalability issues when using this compound in cross-coupling reactions? A1: The primary challenges arise from the inherent instability of many heteroaryl boronic acids.[3] When moving from bench-scale to pilot or manufacturing scale, three issues are most prevalent:

  • Low or Inconsistent Yields: Reactions that perform well at the milligram scale often stall or provide significantly lower yields at the kilogram scale. This can be due to a number of factors including catalyst deactivation and inefficient mass/heat transfer.

  • Significant Byproduct Formation: The two most common side reactions are protodeboronation (loss of the boronic acid group to form benzofuran) and homocoupling of the boronic acid.[4][5] These issues are often exacerbated by the longer reaction times and higher temperatures sometimes used at scale.

  • Complex and Inefficient Purification: Purification by silica gel chromatography becomes economically and practically unfeasible at a large scale. The polar nature of boronic acids and their byproducts can lead to streaking and poor separation on silica.[6][7]

Q2: I am observing a significant amount of benzofuran in my crude reaction mixture. What is causing this? A2: The formation of benzofuran is a direct result of protodeboronation , a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This side reaction is particularly sensitive to scale-up parameters and is often promoted by:

  • Presence of Protic Solvents: Water, alcohols, or even trace moisture can act as a proton source, facilitating the cleavage.[3][4]

  • Elevated Temperatures & Long Reaction Times: The longer the reaction is heated, the more opportunity for this degradation pathway to occur.[4]

  • Inappropriate Base or pH: Both strongly acidic and basic conditions can accelerate protodeboronation.[4]

Q3: My boronic acid reagent appears clumpy or has an inconsistent texture. Can I still use it? A3: Boronic acids have a propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines .[5] This process is reversible and often results in a change of physical appearance from a fine powder to a sticky or clumpy solid. For many applications, particularly Suzuki-Miyaura couplings, the boroxine is in equilibrium with the monomeric boronic acid in the reaction mixture and can often be used directly.[5][8] However, this indicates potential moisture exposure and the effective molecular weight has changed, which can impact stoichiometry. It is highly recommended to assess the purity and activity of the reagent on a small scale before committing to a large-scale reaction. ¹¹B NMR can be a useful tool to determine the ratio of boronic acid to boroxine.[5]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up of reactions involving this compound.

Problem 1: Low Product Yield or Stalled Reaction

A drop in yield upon scale-up is a frequent and frustrating issue. The underlying causes are often related to catalyst lifecycle, reagent stability, or physical parameters of the reaction.

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently, or it may be decomposing over the extended reaction time. Phosphine ligands, crucial for stabilizing the catalyst, are susceptible to oxidation from trace oxygen, rendering them ineffective.[4]

  • Inefficient Transmetalation: The transfer of the benzofuran group from boron to the palladium center is a critical step in the catalytic cycle. This step is highly dependent on the choice of base and solvent.[4] An inadequate base may not activate the boronic acid effectively for transmetalation.

  • Poor Reagent Quality: As discussed in the FAQ, the boronic acid may have partially degraded via protodeboronation or oxidation before even being added to the reaction.

G start Low Yield or Stalled Reaction check_catalyst Assess Catalyst System start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions sol_catalyst1 Use fresh, high-purity precatalyst and ligand. check_catalyst->sol_catalyst1 sol_catalyst2 Switch to a more robust ligand (e.g., Buchwald-type). check_catalyst->sol_catalyst2 sol_catalyst3 Ensure rigorous degassing to remove all oxygen. check_catalyst->sol_catalyst3 sol_reagent1 Use boronic acid pinacol ester or MIDA boronate for stability. check_reagents->sol_reagent1 sol_reagent2 Confirm purity of aryl halide and solvents. check_reagents->sol_reagent2 sol_cond1 Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). check_conditions->sol_cond1 sol_cond2 Evaluate anhydrous vs. aqueous solvent systems. check_conditions->sol_cond2 sol_cond3 Optimize temperature profile (gradual increase). check_conditions->sol_cond3

Caption: Troubleshooting workflow for low product yield.

Problem 2: Excessive Byproduct Formation

Byproducts not only reduce yield but also complicate purification. Understanding their formation mechanism is key to suppression.

G start This compound + Aryl Halide product Desired Cross-Coupled Product start->product Suzuki-Miyaura Coupling protodeboronation Protodeboronation (Loss of B(OH)₂) start->protodeboronation H⁺ Source (Water, Alcohol) High Temp homocoupling Homocoupling start->homocoupling O₂ Present High Catalyst Load byproduct1 Benzofuran protodeboronation->byproduct1 byproduct2 6,6'-Bibenzofuran homocoupling->byproduct2

Caption: Competing reaction pathways in cross-coupling.

ByproductPrimary CauseRecommended Mitigation Strategy
Benzofuran (from Protodeboronation)Presence of protic species; high temperature; extended reaction time.1. Use a more stable boron reagent: this compound pinacol ester or potassium benzofuran-6-yltrifluoroborate are significantly more resistant to protodeboronation.[4][9] 2. Employ anhydrous conditions: Rigorously dry all solvents and reagents and maintain a strict inert atmosphere.[3][10] 3. Minimize reaction time and temperature: Profile the reaction to find the lowest possible temperature and shortest time for full conversion.
6,6'-Bibenzofuran (from Homocoupling)Oxygen in the reaction mixture; high palladium catalyst loading.1. Thorough Degassing: Ensure all solvents and the reaction headspace are free of oxygen by using multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[8] 2. Use a Pd(0) Catalyst Source: This can help avoid the reduction step that may consume the boronic acid and promote homocoupling.[8] 3. Optimize Catalyst Loading: Use the lowest effective catalyst concentration.
Problem 3: Difficulties in Product Purification at Scale

Chromatography is often not a viable option for multi-kilogram purification. Alternative, scalable methods are essential.

G start Crude Reaction Mixture quench Quench Reaction start->quench phase_split Aqueous/Organic Phase Split quench->phase_split decision Is product acidic/basic? phase_split->decision adduct Form Diethanolamine Adduct (for boronic acid impurity) phase_split->adduct Boronic Acid Impurity Present acid_base Perform Acid/Base Extraction decision->acid_base Yes crystallization Attempt Recrystallization or Trituration decision->crystallization No final_product Isolated, Pure Product acid_base->final_product crystallization->final_product adduct->phase_split Recovers Impurity

Caption: Decision workflow for scalable purification.

This protocol is effective if the desired product lacks an acidic or basic handle, while boronic acid impurities (which are acidic) can be removed.

Materials:

  • Crude reaction mixture post-workup, dissolved in an organic solvent (e.g., Ethyl Acetate, Toluene).

  • 1 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution.

  • 1 M Hydrochloric Acid (HCl).

  • Brine (saturated NaCl solution).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Large-scale separatory funnel or jacketed reactor with stirring.

Procedure:

  • Initial Dissolution: Ensure the crude product is fully dissolved in a suitable water-immiscible organic solvent.

  • Base Wash: Transfer the organic solution to the separation vessel. Add an equal volume of 1 M NaOH solution and stir vigorously for 15-30 minutes. This converts the acidic this compound and its boroxine anhydride into a water-soluble salt.[11]

  • Separation: Stop stirring and allow the layers to separate completely. Drain the lower aqueous layer, which now contains the boronic acid impurities.

  • Repeat (Optional): For high levels of contamination, repeat the base wash (Step 2 & 3).

  • Neutralization Wash: Wash the organic layer with water and then with brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling at Scale

This protocol incorporates best practices to mitigate protodeboronation and ensure robust catalyst performance.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.5-1 mol%)

  • Phosphine Ligand (e.g., SPhos, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely milled (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF, ~0.5 M)

Procedure:

  • Vessel Preparation: To a jacketed, oven-dried reactor equipped with a mechanical stirrer, thermocouple, and condenser under an inert atmosphere (Nitrogen or Argon), add the aryl halide, this compound pinacol ester, and the finely milled K₃PO₄.

  • Inerting: Seal the reactor and subject it to three cycles of vacuum followed by backfilling with the inert gas to ensure a completely oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via cannula or a pump system.

  • Reaction Execution: Begin vigorous stirring and slowly heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the internal temperature closely.

  • Monitoring: Track the reaction's progress by taking aliquots (under inert atmosphere) for LC-MS or GC-MS analysis until the limiting reagent is consumed.[4]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with the chosen organic solvent and proceed with the appropriate scalable purification method as described above.

References

Validation & Comparative

A Researcher's Guide to the Comparative Reactivity of Arylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which unites an organohalide with an organoboron compound, is a go-to method for constructing complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1][3] At the heart of this transformation lies the arylboronic acid, a key coupling partner whose reactivity profoundly dictates the success and efficiency of the reaction.

This guide offers an in-depth comparison of the reactivity of various arylboronic acids in Suzuki coupling. By delving into the fundamental electronic and steric factors that govern their performance and providing supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in substrate selection and reaction optimization.

The Engine of Synthesis: Understanding the Suzuki Coupling Mechanism

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]

  • Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Decoding Reactivity: The Influence of Electronic and Steric Effects

The inherent reactivity of an arylboronic acid in Suzuki coupling is not constant; it is intricately modulated by the electronic and steric nature of the substituents on the aromatic ring.[8][9] A thorough understanding of these effects is paramount for predicting reaction outcomes and troubleshooting challenging couplings.

Electronic Effects: The Push and Pull of Electrons

The electronic properties of substituents on the arylboronic acid play a critical role in the transmetalation step.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced nucleophilicity facilitates the transfer of the aryl group from the boron atom to the electron-deficient palladium center, generally leading to faster reaction rates.[8][10]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring. This reduced nucleophilicity can hinder the transmetalation step, often resulting in slower reaction rates and lower yields.[10][11]

Steric Hindrance: The Impact of Bulk

The size and position of substituents on the arylboronic acid can significantly influence reactivity through steric hindrance.

  • Ortho-Substituents: Bulky groups located at the ortho position (adjacent to the boronic acid moiety) can physically impede the approach of the boronic acid to the palladium complex.[9][12] This steric clash can slow down or even prevent the transmetalation step, leading to poor reaction efficiency. In some cases, specialized bulky phosphine ligands on the palladium catalyst can help overcome this hindrance.[12]

  • Meta- and Para-Substituents: Substituents at the meta and para positions generally have a less pronounced steric effect compared to ortho-substituents. Their influence on reactivity is more often dominated by their electronic properties.

Comparative Performance Data: A Quantitative Look at Reactivity

To provide a clearer picture of these trends, the following table summarizes the relative reactivity of various substituted arylboronic acids in a standardized Suzuki coupling reaction with 4-bromoanisole.

Arylboronic AcidSubstituentSubstituent TypePositionRelative Reaction Rate (Phenylboronic acid = 1.00)Yield (%)
Phenylboronic acid-HNeutral-1.0095
4-Methoxyphenylboronic acid-OCH₃Strong EDGpara1.8598
4-Methylphenylboronic acid-CH₃Weak EDGpara1.2096
4-Chlorophenylboronic acid-ClWeak EWGpara0.7588
4-Trifluoromethylphenylboronic acid-CF₃Strong EWGpara0.4575
2-Methylphenylboronic acid-CH₃Weak EDGortho0.6082
2,6-Dimethylphenylboronic acid-CH₃Weak EDGdi-ortho0.1545

Note: The relative reaction rates and yields are illustrative and can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Experimental Protocols: A Practical Guide to Screening Reactivity

The following is a general, representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted to screen the reactivity of different arylboronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[13]

  • Solvent Addition and Degassing: Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[4] The flask is then sealed with a septum and the mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02 mmol).

  • Reaction: The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitoring by TLC or GC-MS is recommended).[4]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. Water is added, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[13]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[4]

Troubleshooting and Considerations

While the Suzuki coupling is a robust reaction, certain challenges can arise, particularly when dealing with less reactive arylboronic acids.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-rich or sterically hindered arylboronic acids.[14] Using milder bases, anhydrous conditions, or boronic esters can sometimes mitigate this issue.[15]

  • Homocoupling: The formation of a biaryl product from the coupling of two arylboronic acid molecules can occur, particularly at higher temperatures or with certain palladium catalysts.[10][14]

  • Catalyst and Ligand Choice: For challenging substrates, such as those with significant steric hindrance or strong electron-withdrawing groups, the choice of palladium catalyst and ligand is crucial.[16] Bulky, electron-rich phosphine ligands can often improve reaction efficiency.[9]

  • Boronic Acid Quality: The purity and stability of the arylboronic acid are critical. Some boronic acids are prone to dehydration to form cyclic boroxines, which can affect their reactivity.[17]

Conclusion

The selection of an appropriate arylboronic acid is a critical parameter for the success of a Suzuki-Miyaura cross-coupling reaction. By understanding the interplay of electronic and steric effects, researchers can rationally predict the reactivity of different substrates and optimize reaction conditions accordingly. Electron-donating groups generally accelerate the reaction, while electron-withdrawing and sterically hindering ortho-substituents tend to have a detrimental effect. This guide provides a foundational framework for navigating the nuances of arylboronic acid reactivity, empowering scientists to design more efficient and successful synthetic strategies in their pursuit of novel molecules for drug discovery and development.

References

A Senior Application Scientist's Guide to the Performance of Benzofuran-6-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with Other Key Heteroaryl Boronic Acids

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The choice of the organoboron reagent is critical, particularly when incorporating heteroaromatic scaffolds, which are ubiquitous in pharmacologically active compounds.[2][3][4] The benzofuran nucleus, for instance, is a privileged structure found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

This guide provides an in-depth, objective comparison of Benzofuran-6-ylboronic acid's performance against other commonly used heteroaryl boronic acids. We will move beyond simple yield reporting to explore the underlying chemical principles—reactivity, stability, and common challenges—that govern success in these pivotal reactions, supported by experimental data and validated protocols.

Core Principles: Key Factors Influencing Heteroaryl Boronic Acid Reactivity

The success of a Suzuki-Miyaura coupling is a delicate balance of electronic effects, reagent stability, and optimized reaction conditions.[7] Understanding these factors is crucial for rational reaction design and troubleshooting.

  • Electronic Nature of the Heterocycle : The electronic properties of the heteroaryl ring are paramount.

    • π-Rich Heterocycles (e.g., furan, thiophene, pyrrole, benzofuran): These systems are generally electron-rich, which tends to facilitate the crucial transmetalation step of the catalytic cycle, often leading to higher reactivity.[7]

    • π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These electron-poor rings can be challenging substrates.[7] The electron-withdrawing nature of the ring can slow transmetalation. Furthermore, the presence of Lewis basic nitrogen atoms can lead to coordination with the palladium catalyst, causing inhibition or deactivation.[7][8] This is famously known as the "2-pyridyl problem," where the proximity of the nitrogen to the boronic acid often results in lower yields compared to its 3- and 4-substituted isomers.[7]

  • Stability and the Protodeboronation Problem : Protodeboronation, the cleavage of the C–B bond by a proton source (often water in the presence of a base), is the most significant decomposition pathway for heteroaryl boronic acids.[7][9] This side reaction consumes the starting material and reduces product yield. The susceptibility to protodeboronation is highly structure-dependent:

    • Electron-deficient heteroaryl boronic acids can be particularly prone to this decomposition.[9]

    • Certain isomers, like 2-pyridyl and 5-thiazolyl boronic acids, can undergo rapid protodeboronation via fragmentation of zwitterionic intermediates.[10]

    • Benzofuran boronic acids, particularly the 2-substituted isomer, are also known to have limited stability, making their handling and reaction optimization critical.[2]

  • Boronic Acid Surrogates for Enhanced Stability : To circumvent instability, more robust boronic acid derivatives are frequently employed. These include:

    • Pinacol Esters : Generally offer greater stability than the corresponding boronic acids, though this is not universal.[9][11]

    • Potassium Trifluoroborate Salts (R-BF₃K) : Bench-stable, crystalline solids that serve as excellent coupling partners.[2]

    • N-methyliminodiacetic acid (MIDA) Boronates : Exceptionally stable solids that enable the "slow-release" of the unstable boronic acid in situ under specific basic conditions, minimizing decomposition while allowing for efficient coupling.[12][13] This strategy is particularly advantageous for inherently unstable boronic acids.[13]

Comparative Performance Analysis

We will now compare the expected performance of this compound with other representative heteroaryl boronic acids based on the principles outlined above.

This compound
  • Profile : As a fused, π-rich system, the benzofuran scaffold is generally expected to be a reactive coupling partner. The electronic nature is favorable for the transmetalation step.

  • Performance : The primary challenge is often stability. Like its 2-substituted isomer, this compound can be susceptible to protodeboronation, requiring careful selection of reaction conditions (e.g., anhydrous solvents, meticulously chosen base, and shorter reaction times).[2] For challenging couplings, conversion to a more stable MIDA boronate or trifluoroborate salt is a highly effective strategy.

vs. Thiophen-3-ylboronic acid (π-Rich)
  • Profile : A classic π-rich five-membered heterocycle. It is generally a highly reactive and effective coupling partner.

  • Comparison : Both benzofuran and thiophene boronic acids are electron-rich and thus reactive. The performance difference often comes down to stability and steric factors. Thiophene boronic acids are workhorse reagents, but like all heteroaryl boronic acids, can still undergo protodeboronation. The larger benzofuran scaffold may introduce slightly more steric hindrance, potentially requiring more active catalyst systems for sterically demanding partners.

vs. Pyridin-3-ylboronic acid (π-Deficient)
  • Profile : A classic π-deficient heterocycle. The electron-withdrawing nitrogen atom deactivates the ring towards transmetalation.

  • Comparison : This represents a significant contrast. This compound is expected to be substantially more reactive than Pyridin-3-ylboronic acid. Couplings with pyridylboronic acids often require more forcing conditions, stronger bases, and highly active phosphine ligands (e.g., SPhos, XPhos) to achieve good yields.[2] While protodeboronation is a concern for both, the fundamental reactivity of the benzofuran system is higher due to its electron-rich nature.

vs. Indole-5-ylboronic acid (π-Rich, Fused)
  • Profile : An N-H containing fused bicyclic system, indole is a crucial scaffold in medicinal chemistry. Like benzofuran, it is electron-rich.

  • Comparison : This is a close comparison of two important fused heteroaromatic systems. Both are reactive in Suzuki couplings. The key differentiator is the presence of the acidic N-H proton in the indole ring. This often necessitates protection of the nitrogen (e.g., with a Boc or SEM group) to prevent side reactions and catalyst inhibition, adding steps to the synthetic sequence.[2] this compound does not have this requirement, offering a more direct route.

Summary of Performance Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various heteroaryl boronic acids with aryl halides. It is critical to note that reaction conditions (catalyst, ligand, base, solvent) are optimized for each substrate class and are not identical across entries; therefore, this table serves as a guide to relative reactivity rather than a direct, absolute comparison.[7]

Heteroaryl Boronic Acid DerivativeCoupling PartnerCatalyst System (Typical)Yield (%)Reference
Potassium Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhos92[14]
Potassium Benzofuran-2-yltrifluoroborate4-BromoanisolePd(OAc)₂ / RuPhos88[14]
2-Chloro-5-pyridylboronic acid3-BromoquinolinePd(PPh₃)₄ / Na₂CO₃80[15]
2-Methoxy-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄ / Na₂CO₃86[15]
Potassium Thiophen-2-yltrifluoroborate4-ChloroacetophenonePdCl₂(dppf)98[2]
Potassium N-Boc-Indol-2-yltrifluoroborate4-ChlorotoluenePd(OAc)₂ / SPhos96[2]

Visualizing the Chemistry

Diagrams are essential for conceptualizing the complex processes involved in catalysis and experimental design.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Structural_Comparison cluster_0 This compound cluster_1 Thiophen-3-ylboronic acid cluster_2 Pyridin-3-ylboronic acid cluster_3 Indole-5-ylboronic acid BF TH PY IN

Caption: Structures of this compound and compared heteroaryl boronic acids.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Aryl Halide, Boronic Acid, Base, Catalyst/Ligand to Vessel purge 2. Seal and Purge with Inert Gas (Ar or N2) reagents->purge solvent 3. Add Degassed Solvent purge->solvent heat 4. Heat to Desired Temperature (e.g., 80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Cool and Quench (e.g., with water or brine) monitor->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: Standard workflow for a comparative Suzuki-Miyaura coupling experiment.

Validated Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling heteroaryl boronic acids.[14][16] Optimization of catalyst, ligand, base, and solvent may be required for specific substrate combinations.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (or other heteroaryl boronic acid) (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2–10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, n-Butanol)

Procedure:

  • Vessel Preparation : To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heteroaryl boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand.

  • Inert Atmosphere : Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add the appropriate volume of degassed solvent via syringe to achieve a suitable concentration (typically 0.1–0.5 M).

  • Heating and Stirring : Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C). Stir the mixture vigorously for the required time (4–24 hours).

  • Reaction Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

  • Cooling and Quenching : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion and Recommendations

This compound is a valuable and reactive building block for introducing the biologically significant benzofuran scaffold into complex molecules. Its performance is characteristic of a π-rich heteroaryl boronic acid , demonstrating favorable reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Key Advantage : Compared to nitrogen-containing heterocycles like pyridine, it does not suffer from catalyst inhibition and is generally more reactive. It also avoids the need for N-H protection required for indole-based boronic acids.

  • Primary Challenge : The principal consideration is its stability. Like many reactive heteroaryl boronic acids, it is susceptible to protodeboronation.[9] Careful optimization of reaction conditions to minimize reaction time and exposure to aqueous base is crucial.

  • Recommendation : For routine couplings with activated aryl halides, this compound is an excellent choice. For more challenging transformations involving unreactive coupling partners or where protodeboronation is a persistent issue, researchers should strongly consider converting it to a more stable surrogate, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate, to leverage the benefits of slow in situ release.[2][13]

By understanding these performance characteristics, scientists can effectively harness the synthetic power of this compound and make informed decisions when selecting reagents for their drug discovery and development programs.

References

A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Suzuki-Miyaura Couplings with Benzofuran-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Arylbenzofurans

To the researchers, scientists, and drug development professionals in our audience, the benzofuran moiety is a familiar and highly valued scaffold. Its prevalence in biologically active natural products and pharmaceuticals underscores its importance in medicinal chemistry. Specifically, the synthesis of 6-arylbenzofurans via the Suzuki-Miyaura cross-coupling reaction represents a critical carbon-carbon bond formation, enabling the exploration of novel chemical space in drug discovery programs.

The choice of palladium catalyst is paramount to the success of this transformation. It directly influences reaction efficiency, substrate scope, and ultimately, the feasibility of a synthetic route in a discovery or development setting. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the coupling of Benzofuran-6-ylboronic acid with aryl halides, supported by experimental data and field-proven insights.

Comparative Analysis of Palladium Catalyst Systems

Traditional vs. Modern Catalysts: A Performance Overview

The workhorse catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), has long been a staple in organic synthesis. However, for challenging substrates like heteroarylboronic acids, more advanced catalyst systems, often employing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), demonstrate superior performance.

Table 1: Performance of Pd(PPh₃)₄ in the Suzuki-Miyaura Coupling of a Benzofuran Derivative

EntryAryl Boronic AcidYield (%)
14-(methoxycarbonyl)phenylboronic acid89
24-chlorophenylboronic acid67
34-methylphenylboronic acid81
44-fluorophenylboronic acid75
53-fluorophenylboronic acid71
63-chlorophenylboronic acid69

Reaction Conditions: Methyl 6-bromobenzofuran-2-carboxylate, Aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 eq), 1,4-dioxane/water (ratio not specified), 90 °C, 16 h. Data extracted from Khan, L., et al. (2025).[1]

The data in Table 1 demonstrates that Pd(PPh₃)₄ can be effective, particularly with electron-donating groups on the boronic acid, yielding up to 89%. However, yields decrease with electron-withdrawing or ortho-substituted partners.

For more challenging couplings, and to achieve higher efficiency, modern catalyst systems are generally preferred.

Table 2: Comparison of Catalyst Efficacy with Heteroaromatic Substrates (Analogous Systems)

Catalyst SystemSubstratesYield (%)Time (h)Key ObservationsReference
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid942Significantly outperforms Pd(PPh₃)₄ in both yield and reaction time for this heteroaromatic coupling.BenchChem[2]
Pd(OAc)₂ / RuPhosPotassium benzofuran-2-yltrifluoroborate + 4-chlorobenzonitrile9218A highly active system for benzofuran derivatives, demonstrating the power of Buchwald ligands.BenchChem[2]
Pd(II) complex2-(4-Bromophenyl)benzofuran + Phenylboronic acid984A specialized catalyst showing excellent performance in aqueous media.MDPI[3]

These analogous systems strongly suggest that for this compound, catalysts like Pd(dppf)Cl₂ and Buchwald ligand-based systems will offer superior performance in terms of reaction times, catalyst loadings, and overall yields compared to traditional Pd(PPh₃)₄.

The Causality Behind Experimental Choices

As a senior application scientist, it is crucial to understand not just what works, but why it works. The choice of catalyst, ligand, base, and solvent is a carefully considered decision based on the underlying reaction mechanism.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is a key framework for understanding catalyst efficacy.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-X)Ln A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')Ln B->C Ar'B(OH)₂ Base D Reductive Elimination C->D D->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Electron-rich, bulky phosphine ligands on the palladium center facilitate this step, especially for less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-limiting step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky ligands also promote this final step.

The superiority of Buchwald-type ligands, such as RuPhos and SPhos, stems from their ability to accelerate both the oxidative addition and reductive elimination steps due to their steric bulk and electron-donating properties. Pd(dppf)Cl₂ is a robust, pre-formed catalyst that is often more stable and easier to handle than Pd(PPh₃)₄ and is particularly effective for heteroaromatic substrates.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide a solid starting point for your own investigations.

Protocol 1: Traditional Approach with Pd(PPh₃)₄

This protocol is based on established methods for benzofuran derivatives and serves as a baseline for comparison.

  • To a flame-dried Schlenk flask, add this compound (1.1 mmol), the aryl halide (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling with Pd(dppf)Cl₂

This protocol is recommended for a broader range of aryl halides and is expected to provide higher yields in shorter reaction times.

  • In a glovebox or under a strictly inert atmosphere, add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol) to a dry reaction vessel.

  • Add degassed 1,2-dimethoxyethane (DME, 5 mL) and water (1 mL).

  • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 7-9 from Protocol 1 for workup and purification.

Protocol 3: State-of-the-Art Coupling with a Buchwald Ligand System

This protocol utilizes a pre-catalyst system that generates the active Pd(0) species in situ and is often the most effective for challenging substrates.

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), sodium carbonate (Na₂CO₃, 2.0 mmol), the aryl halide (1.0 mmol), and this compound (1.2 mmol).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add degassed ethanol (5 mL) via syringe.

  • Heat the reaction mixture to 85 °C and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 7-9 from Protocol 1 for workup and purification.

Experimental Workflow Diagram

Experimental_Workflow A Reaction Setup (Reagents & Catalyst) B Inert Atmosphere (Evacuate/Backfill) A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup (Quench, Extract, Dry) E->F G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, while traditional catalysts like Pd(PPh₃)₄ can provide moderate to good yields, particularly with electron-rich coupling partners, superior performance is expected with more modern catalyst systems. For a broad substrate scope, higher yields, and shorter reaction times, it is recommended to employ catalyst systems such as Pd(dppf)Cl₂ or a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as RuPhos or SPhos. The choice of the optimal catalyst will ultimately depend on the specific aryl halide coupling partner and the desired process efficiency. The provided protocols offer a robust starting point for developing a highly efficient and reliable synthesis of 6-arylbenzofurans.

References

A Comparative Analysis for Synthetic Strategy: Benzofuran-6-ylboronic Acid vs. Its Potassium Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process scientist, the selection of building blocks is a critical decision point that dictates the efficiency, reproducibility, and scalability of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice between a boronic acid and its corresponding potassium trifluoroborate salt can have profound implications. This guide provides a deep dive into the practical and chemical considerations when choosing between benzofuran-6-ylboronic acid and potassium benzofuran-6-yltrifluoroborate for Suzuki-Miyaura cross-coupling, offering a blend of mechanistic insights and actionable experimental protocols.

The benzofuran motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Consequently, robust methods for its incorporation into complex molecules are of high value. The Suzuki-Miyaura reaction stands as a cornerstone for forging the requisite carbon-carbon bonds, and while this compound is a common reactant, its trifluoroborate counterpart presents a compelling alternative.[3][4][5]

The Dichotomy of Stability and Reactivity: A Tale of Two Boron Species

The fundamental difference between boronic acids and potassium trifluoroborates lies in the coordination state of the boron atom. Boronic acids feature a trigonal planar, electron-deficient boron center, which is key to their reactivity but also the source of their inherent instability.[6] In contrast, the boron in a potassium trifluoroborate is tetracoordinate, forming a more stable anionic complex.[7][8] This structural distinction gives rise to significant differences in their physical and chemical properties.

Key Comparative Insights:

FeatureThis compoundPotassium Benzofuran-6-yltrifluoroborateRationale & Implications for Researchers
Stability & Handling Prone to dehydration to form boroxines (cyclic anhydrides), which can complicate stoichiometry.[6] Susceptible to protodeboronation, especially with heteroaromatic systems.[7][9]Crystalline, free-flowing solids that are stable to air and moisture.[6][8] Can be stored for extended periods without degradation.[10]Trifluoroborates offer superior shelf-life and handling characteristics, leading to more consistent and reproducible reaction outcomes. This is particularly advantageous in high-throughput screening and process development.[11]
Stoichiometry The presence of boroxine trimers can lead to inaccurate measurements and the need for excess reagent to drive reactions to completion.[6]As stable, well-defined crystalline solids, they allow for precise stoichiometric control.For reactions sensitive to reagent stoichiometry, trifluoroborates provide a more reliable option.
Reactivity Generally considered more reactive as the active species is readily available.Acts as a "protected" form of the boronic acid, requiring in situ hydrolysis to the active boronic acid species for transmetalation to occur.[12][13][14]The "slow-release" nature of the boronic acid from the trifluoroborate can be advantageous in minimizing side reactions like homocoupling.[14][15]
Solubility Generally soluble in common organic solvents used for Suzuki-Miyaura reactions.Solubility can be more limited in purely organic solvents, often requiring aqueous or biphasic solvent systems.[16]Solvent system selection is a key consideration when working with trifluoroborates.

The Mechanistic Nuances in the Suzuki-Miyaura Catalytic Cycle

While both reagents participate in the Suzuki-Miyaura catalytic cycle, the initial activation step for potassium trifluoroborates is a critical differentiator.

G cluster_0 Activation of Boron Species cluster_1 Suzuki-Miyaura Catalytic Cycle BA This compound Boronate Boronate Anion BA->Boronate Base TFB Potassium Benzofuran-6-yltrifluoroborate Hydrolysis Hydrolysis (H2O, Base) TFB->Hydrolysis in situ Transmetalation Transmetalation Boronate->Transmetalation Enters Cycle Hydrolysis->BA Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) RedElim Reductive Elimination Pd0->RedElim Reductive Elimination ArPdX Ar-Pd(II)-X ArPdX->Pd0 Oxidative Addition Transmetalation->ArPdX ArPdR Ar-Pd(II)-R ArPdR->Transmetalation RedElim->ArPdR Product Ar-R (Product)

Caption: Comparative activation pathways for boronic acid and its trifluoroborate salt in the Suzuki-Miyaura reaction.

For this compound, the reaction with a base directly forms the reactive boronate species, which then undergoes transmetalation with the palladium(II) complex. In contrast, the potassium benzofuran-6-yltrifluoroborate must first undergo hydrolysis to release the boronic acid, which is then converted to the boronate.[14] This initial hydrolysis step is crucial and its rate can influence the overall reaction kinetics.

Experimental Benchmarking: A Head-to-Head Comparison

To provide a tangible comparison, we present a standardized experimental protocol for the Suzuki-Miyaura coupling of this compound and its corresponding potassium trifluoroborate salt with a representative aryl bromide, 4-bromoanisole.

Protocol 1: Synthesis of Potassium Benzofuran-6-yltrifluoroborate

This procedure details the conversion of the boronic acid to its more stable trifluoroborate salt, a common practice for improving storage and handling.[6]

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq).

  • Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid. A precipitate should form.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by acetone.

  • Dry the resulting white solid under vacuum to yield potassium benzofuran-6-yltrifluoroborate.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

G cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Workup & Purification cluster_3 Analysis Reagents Aryl Bromide Boron Reagent Base Catalyst Solvent Inert Inert Atmosphere (Ar or N2) Reagents->Inert Heating Heating (80-100 °C) Inert->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Analysis TLC / GC-MS NMR Purification->Analysis

Caption: General experimental workflow for the comparative Suzuki-Miyaura cross-coupling reactions.

Materials:

  • 4-Bromoanisole (1.0 eq)

  • This compound (1.2 eq) OR Potassium benzofuran-6-yltrifluoroborate (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole, the respective boron reagent (boronic acid or trifluoroborate), and potassium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.

  • Seal the reaction vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the degassed toluene and water (e.g., 10:1 ratio) to the reaction vial via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Comparative Data
ParameterThis compoundPotassium Benzofuran-6-yltrifluoroborate
Reaction Time Potentially faster due to the immediate availability of the active species.May require a slightly longer reaction time to allow for hydrolysis.
Isolated Yield Yields can be variable depending on the purity and stability of the boronic acid batch. Prone to lower yields due to protodeboronation.[7]Expected to provide more consistent and potentially higher yields due to the stability of the reagent and the slow-release mechanism minimizing side reactions.[7][11]
Reproducibility May show batch-to-batch variability.High reproducibility is expected.
Side Products Higher potential for homocoupling of the boronic acid.Lower incidence of homocoupling and other side reactions.[14]

Conclusion: Making an Informed Decision

For researchers and drug development professionals, the choice between this compound and its potassium trifluoroborate salt is a strategic one.

  • This compound may be suitable for small-scale, exploratory synthesis where the reagent is freshly prepared or sourced and used immediately. Its higher intrinsic reactivity might be advantageous in some cases.

  • Potassium benzofuran-6-yltrifluoroborate is the superior choice for applications demanding high reproducibility, scalability, and ease of handling.[7][11] Its stability translates to more reliable and predictable outcomes, a critical factor in medicinal chemistry programs and process development where consistency is paramount. The initial investment in converting the boronic acid to its trifluoroborate salt often pays dividends in the form of higher and more consistent yields, and simplified logistics for storage and handling.

Ultimately, the decision should be guided by the specific requirements of the synthetic task at hand, with potassium trifluoroborates representing a significant advancement for robust and reliable cross-coupling chemistry.

References

A Senior Application Scientist's Guide: LC-MS versus GC-MS for Boronic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate analysis of boronic acids and their derivatives is paramount. These compounds are not only crucial building blocks in synthetic chemistry, most notably in Suzuki-Miyaura coupling reactions, but some are also considered potential mutagenic impurities that require strict control.[1] The choice of analytical technique is critical and often comes down to a decision between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an in-depth, objective comparison of these two powerful techniques for boronic acid analysis. Moving beyond a simple list of pros and cons, we will explore the fundamental principles, practical workflows, and underlying chemistry that dictate which method is superior for a given application. As a self-validating system, the protocols and rationale presented here are grounded in field-proven insights and authoritative data.

The Analytical Challenge of Boronic Acids

Boronic acids (R-B(OH)₂) present a unique set of analytical challenges. Their high polarity and low volatility make them generally unsuitable for direct GC analysis.[2][3][4] Furthermore, they have a propensity to undergo thermally induced dehydration or cyclization to form boroxines (cyclic trimers), which can complicate mass spectrometric detection and quantification.[5][6][7][8] The stability of boronic acids can also be a concern, with some being inherently unstable and prone to degradation, while others exhibit high oxidative instability.[9][10] An effective analytical strategy must navigate these properties to deliver reliable and reproducible results.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach

LC-MS is often the go-to method for analyzing polar, ionic, and thermally labile molecules, making it inherently well-suited for boronic acids.[2][3][11] Its primary advantage is the ability to analyze these compounds in their native state, often without the need for chemical derivatization.[5][8][12]

Principle and Advantages

In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column (like a C18) at ambient temperatures.[2] This circumvents the need for vaporization, preserving the integrity of thermally sensitive boronic acids.[3] The eluent is then introduced into a mass spectrometer, commonly using a soft ionization technique like Electrospray Ionization (ESI).[11][13] ESI is ideal for polar molecules, generating intact molecular ions (e.g., [M-H]⁻ in negative ion mode) with minimal fragmentation, which is excellent for quantification.[5][13]

Key Strengths of LC-MS:

  • High Throughput: Modern UHPLC systems can achieve run times of as little as one minute per sample, and the elimination of a derivatization step significantly boosts throughput.[5][8][12]

  • Superior Sensitivity: LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), can achieve exceptional sensitivity, with Lower Limits of Quantification (LLOQs) in the pg/mL range (2-10 pg/mL for some phenylboronic acids).[14]

  • Broad Applicability: The technique can handle a wide range of boronic acids with different functional groups.[5][12]

Causality in Method Development: Mitigating In-Source Complexity

While powerful, LC-MS analysis of boronic acids is not without its nuances. The ESI source can be a reactive environment where boronic acids form dimers, solvent adducts, and the aforementioned boroxines.[5][8] This complicates the resulting mass spectrum.

Expert Insight: The formation of these species is highly dependent on the ion source conditions. By carefully optimizing parameters, particularly the cone voltage (or fragmentor voltage), we can control the in-source chemistry. A moderate cone voltage (e.g., ~25 V) has been shown to favor the formation of the desired [M-H]⁻ ion while minimizing the generation of boroxines and other complex ions, leading to a cleaner, more easily interpretable spectrum.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workhorse

GC-MS excels at the analysis of volatile and thermally stable compounds.[2][15] Since boronic acids do not fit this description, a chemical derivatization step is mandatory to convert them into species suitable for GC analysis.[1][16]

Principle and The Necessity of Derivatization

The core of GC-MS involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a heated column.[2] To make a polar, non-volatile boronic acid amenable to this process, it must be chemically modified to increase its volatility and thermal stability.[1][3]

This is typically achieved by reacting the boronic acid with a diol, such as pinacol or triethanolamine, to form a stable, more volatile cyclic boronate ester.[1][17] Once derivatized, the compound can be readily analyzed by GC. Upon entering the MS, it is typically subjected to a hard ionization technique like Electron Impact (EI), which bombards the molecule with high-energy electrons.[13]

Key Strengths of GC-MS:

  • Robust Identification: EI ionization creates extensive and highly reproducible fragmentation patterns.[18] These patterns act as a chemical fingerprint, allowing for confident identification through comparison with established spectral libraries (e.g., NIST).[2]

  • Cost-Effectiveness: GC-MS systems generally have a lower cost of purchase and maintenance compared to their LC-MS counterparts.[2][13]

  • Proven Reliability: It is a mature and robust technique used for decades in quality control and impurity analysis.[1]

Causality in Method Development: The Derivatization Choice

The success of the GC-MS method is entirely dependent on the efficiency and reproducibility of the derivatization reaction. The choice of reagent is critical. For example, converting tetrahydroxydiboron (BBA), a common reagent and potential impurity, into the more volatile bis(pinacolato)diboron (BPD) using pinacol allows for its detection and quantification down to parts-per-million (ppm) levels in pharmaceutical ingredients.[1]

Expert Insight: The derivatization protocol must be rigorously optimized and validated. Factors like the choice of solvent (aprotic solvents like DMSO are common), reaction time, and temperature must be controlled to ensure complete and quantitative conversion.[1] The use of an internal standard that is structurally similar to the derivatized analyte is also crucial for accurate quantification.[1]

Head-to-Head Comparison: LC-MS vs. GC-MS

The choice between these two techniques depends entirely on the analytical objective. The following table summarizes the key performance characteristics based on the principles discussed.

FeatureLC-MSGC-MS
Analyte State Native, polar, thermally labile compoundsVolatile, thermally stable derivatives
Sample Preparation Often simple "dilute-and-shoot"; no derivatization required.[8][12]Mandatory derivatization to increase volatility.[1][16]
Separation Principle Liquid-phase separation based on polarity/affinity.[2]Gas-phase separation based on boiling point/volatility.[2]
Ionization Soft (e.g., ESI, APCI); preserves molecular ion.[13]Hard (e.g., EI); extensive, reproducible fragmentation.[13]
Identification Based on retention time and molecular mass (MS/MS for structure).Based on retention time and library-matchable fragmentation patterns.
Sensitivity Excellent, often superior for trace analysis in complex matrices (pg/mL).[13][14][15]High sensitivity, but can be limited by derivatization efficiency (ppm).[1]
Throughput High, especially with UHPLC and no derivatization step.[12]Lower, limited by the time required for the derivatization reaction.
Cost & Complexity Higher initial cost and maintenance.[3][13]Lower initial cost and generally simpler maintenance.[2][13]

Visualizing the Workflows

The fundamental difference in sample handling between the two techniques is best illustrated with a workflow diagram.

LCMS_Workflow cluster_0 LC-MS Workflow for Boronic Acids Sample Sample (Boronic Acid) Dilution Dilution (e.g., in Mobile Phase) Sample->Dilution Simple Prep LC UHPLC Separation (C18 Column) Dilution->LC ESI ESI Source (Soft Ionization) LC->ESI MS Mass Analyzer (Quadrupole, TOF) ESI->MS Data Data Acquisition ([M-H]⁻) MS->Data

Caption: LC-MS workflow often involves a simple dilution before direct analysis.

GCMS_Workflow cluster_1 GC-MS Workflow for Boronic Acids Sample Sample (Boronic Acid) Deriv Derivatization (e.g., with Pinacol) Sample->Deriv Mandatory Step GC GC Separation (Capillary Column) Deriv->GC EI EI Source (Hard Ionization) GC->EI MS Mass Analyzer (Quadrupole) EI->MS Data Data Acquisition (Library Matching) MS->Data

Caption: GC-MS workflow requires a mandatory chemical derivatization step.

The chemical transformation at the heart of the GC-MS method is visualized below.

Derivatization_Reaction cluster_2 GC-MS Derivatization: Boronate Ester Formation struct1 R-B(OH)₂ (Boronic Acid) Non-Volatile plus + struct2 HO-R'-OH (Diol, e.g., Pinacol) struct3 R-B(O-R'-O) (Cyclic Boronate Ester) Volatile struct2->struct3 Reaction (-2H₂O)

Caption: Derivatization converts a non-volatile boronic acid to a volatile ester.

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust starting point for method development.

Protocol 1: High-Throughput LC-MS/MS Analysis

This method is adapted from established procedures for the direct analysis of various boronic acids.[5][12][14]

  • Standard and Sample Preparation:

    • Prepare individual 1 mg/mL stock solutions of boronic acid standards in methanol.

    • Create a mixed working standard solution (e.g., 10 µg/mL) from the stocks.

    • Prepare a calibration curve by serially diluting the working standard with 50:50 (v/v) methanol/water.[14]

    • For unknown samples (e.g., reaction mixtures, API), dissolve and dilute in 50:50 methanol/water to a concentration within the calibration range.

  • LC Conditions:

    • System: UHPLC system.

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent high-performance C18 column).[5][12]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[5][12]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 0.5 minutes, hold for 0.2 minutes, return to 5% B and re-equilibrate for 0.3 minutes. (Total run time: ~1.0 minute).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • System: Tandem Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25 V (This is a critical parameter to optimize for your specific analytes and instrument to minimize boroxine formation).[5]

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Determine the precursor ion ([M-H]⁻) and a stable product ion for each boronic acid via infusion experiments.

Protocol 2: GC-MS Analysis via Derivatization

This protocol is based on the derivatization of boronic acids into pinacol esters for impurity analysis.[1]

  • Derivatization Procedure:

    • Rationale: This step converts the non-volatile boronic acid impurity into the volatile and thermally stable BPD derivative for GC analysis.

    • In a 4 mL vial, accurately weigh ~40 mg of the sample matrix (e.g., API).

    • Add 200 mg of pinacol and 120 mg of anhydrous magnesium sulfate (as a drying agent).

    • Add 2 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Seal the vial and stir at room temperature. The reaction time must be optimized; aliquots can be taken between 2 and 20 hours to monitor for completion.[1]

    • Before injection, centrifuge an aliquot for 5 minutes and transfer the supernatant for analysis.

  • Standard Preparation:

    • Prepare a calibration curve using a commercially available standard of the derivatized product (e.g., BPD) in anhydrous DMSO. This allows for accurate quantification and determination of the derivatization efficiency.

  • GC-MS Conditions:

    • System: Gas Chromatograph with a Mass Spectrometric Detector.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 50 °C, hold for 1 minute. Ramp at 20 °C/min to 280 °C, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized boronic acid.

Conclusion and Recommendation

There is no single "winner" in the LC-MS vs. GC-MS debate for boronic acid analysis; the optimal choice is dictated by the specific analytical need.[15]

  • Choose LC-MS for high-throughput screening, reaction monitoring, and trace quantification of native boronic acids in complex matrices. Its "dilute-and-shoot" nature, coupled with ultra-high sensitivity, makes it the superior choice when speed and performance are paramount and derivatization is undesirable.[12][14]

  • Choose GC-MS when definitive structural confirmation via library-matchable fragmentation patterns is the primary goal, or when analyzing specific, well-characterized boronic acid impurities for which a robust derivatization protocol exists. It is a cost-effective and highly reliable technique, provided the additional sample preparation step is acceptable.[1]

For modern drug development and quality control environments where a wide range of boronic acid structures may be encountered and low-level impurity monitoring is critical, the versatility, speed, and raw sensitivity of LC-MS/MS generally provide a more powerful and efficient solution.

References

A Comparative Guide to the In Vitro Biological Activity of Benzofuran Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro biological activities of benzofuran derivatives, with a special focus on the mechanistic implications of incorporating a boronic acid functional group. While direct and extensive experimental data for "Benzofuran-6-ylboronic acid" derivatives specifically is emerging, this guide synthesizes findings from the broader, well-established research on both benzofuran scaffolds and organoboronic acids to provide a predictive and comparative framework for researchers in drug discovery.

The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a vast array of biological activities.[1][2][3][4] Concurrently, the boronic acid group has gained significant traction in medicinal chemistry, most notably with the success of bortezomib, a proteasome inhibitor for treating multiple myeloma.[5][6] The unique ability of the boronic acid's trigonal planar sp²-hybridized boron to form a reversible, tetrahedral covalent bond with nucleophilic residues—such as the serine in an enzyme's active site—makes it a powerful pharmacophore for designing potent inhibitors.[6][7] This guide will explore the intersection of these two valuable chemical entities, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties.

Antiproliferative and Cytotoxic Activity

Benzofuran derivatives have consistently demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide panel of human cancer cell lines.[1][8][9] The mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation. The addition of a boronic acid moiety is hypothesized to enhance this activity by targeting serine proteases or other enzymes critical to cancer cell survival.

Comparative In Vitro Cytotoxicity Data

The following table summarizes representative data for various benzofuran derivatives against common cancer cell lines. The primary endpoint for these assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivative/SubstitutionCancer Cell LineIC50 (µM)Reference Compound
Halogenated Benzofuran Bromine on methyl group at position 3K562 (Leukemia)5Doxorubicin
HL60 (Leukemia)0.1Doxorubicin
Benzofuran-Oxadiazole Hybrid Bromo derivative (14c)HCT116 (Colon)3.27-
Benzofuran-2-carbohydrazide 3-methylbenzofuran with p-methoxy (16b)A549 (Lung)1.48Staurosporine (1.52 µM)
Benzofuran-Sulfonamide Hybrid N-containing alkyl chain (Compound 4)HCT116 (p53-null)--
LSD1 Inhibitor Benzofuran derivative (17i)MCF-7 (Breast)2.90-
H460 (Lung)2.06-

Note: This table is a synthesis of data from multiple sources to illustrate the range of activities. Direct comparisons should be made with caution due to variations in experimental conditions.[8][9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis a Cancer Cell Line Culture c Seed Cells in 96-Well Plate a->c b Synthesize & Dilute Benzofuran Boronic Acid Derivatives d Treat Cells with Compounds b->d c->d e Incubate (48-72h) d->e f Add MTT Reagent e->f g Solubilize Formazan f->g h Read Absorbance (570 nm) g->h i Calculate % Viability h->i j Determine IC50 Values i->j

Caption: General workflow for determining the IC50 of test compounds using the MTT assay.

Antimicrobial Activity

Benzofuran derivatives have also been identified as potent antimicrobial agents against a spectrum of bacteria and fungi.[11][12][13][14][15] The boronic acid function can contribute to this activity by inhibiting key bacterial enzymes like β-lactamases, which are responsible for antibiotic resistance.[7][16]

Comparative In Vitro Antimicrobial Data

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference Drug
Benzofuran Derivative Compound 1Salmonella typhimurium12.5Ciprofloxacin
Staphylococcus aureus12.5Ciprofloxacin
Escherichia coli25Ciprofloxacin
3-Benzofurancarboxylic Acid Halogenated (VI)Gram-positive bacteria50 - 200Ampicillin
Candida albicans100Fluconazole
Benzofuran Hydrazone M5a, M5gEnterococcus faecalis50-
M5i, M5k, M5lCandida albicans25-

Note: This table compiles representative results from various studies.[11][12][13][14] The efficacy of derivatives is highly dependent on their specific substitutions and the target microbial strain.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the MIC of a compound in a quantitative manner.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, one can identify the lowest concentration that inhibits metabolic activity and replication, thus preventing visible turbidity in the broth.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve and serially dilute the benzofuran boronic acid derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as observed by the naked eye.

Workflow for Antimicrobial Susceptibility Testing

G a Prepare Serial Dilutions of Test Compound in 96-Well Plate c Inoculate Wells with Microbial Suspension a->c b Prepare Standardized Microbial Inoculum (0.5 McFarland) b->c d Incubate Plate (18-24h at 37°C) c->d e Visually Inspect for Turbidity (Growth) d->e f Determine MIC: Lowest Concentration with No Growth e->f

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Enzyme Inhibition

The boronic acid moiety is a "warhead" that can target the active site of various enzymes, making enzyme inhibition a key mechanism of action for benzofuran-boronic acid derivatives.[5]

Mechanism of Boronic Acid Inhibition

Boronic acids act as transition-state analogs. The boron atom, with its empty p-orbital, is electrophilic and readily attacked by nucleophilic residues like the hydroxyl group of serine or threonine in an enzyme's active site. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Reversible Covalent Complex Enzyme Enzyme-Ser-OH Complex Enzyme-Ser-O-B(OH)₂-R Tetrahedral Adduct Enzyme->Complex Nucleophilic Attack Inhibitor R-B(OH)₂ (Benzofuran Boronic Acid) Trigonal Planar Inhibitor->Complex Complex->Enzyme Reversible Complex->Inhibitor Reversible

Caption: Reversible covalent inhibition of a serine hydrolase by a boronic acid derivative.

Comparative Enzyme Inhibition Data
Compound ClassTarget EnzymeIC50 / KiBiological Relevance
Benzofuran Derivative Lysine-specific demethylase 1 (LSD1)0.065 µM (IC50)Cancer (Epigenetics)
Benzofuran-Oxadiazole Tyrosinase11 µM (IC50)Melanoma, Pigmentation
Phenyl Boronic Acid Hybrid β-Lactamase (KPC-2)0.73 µM (Ki)Antibiotic Resistance
Phenyl Boronic Acid Hybrid β-Lactamase (AmpC)140 nM (Ki)Antibiotic Resistance

Note: This table highlights the potential targets for benzofuran boronic acids, drawing from data on related structures.[10][16][17]

General Protocol: In Vitro Enzyme Inhibition Assay (Kinetic)

Causality: A potent inhibitor will decrease the rate at which an enzyme converts its substrate into a product. By measuring this rate (velocity) at various inhibitor concentrations, one can determine the inhibitor's potency (IC50) and mode of action.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare buffers, a stock solution of the target enzyme, a stock solution of a chromogenic or fluorogenic substrate, and serial dilutions of the this compound inhibitor.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to kinetic mode. Measure the absorbance or fluorescence (depending on the substrate) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the progress curve (absorbance vs. time).

    • Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the inhibitor concentration (log scale).

    • Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The strategic combination of the biologically active benzofuran scaffold with the enzyme-targeting boronic acid moiety presents a compelling avenue for the development of novel therapeutics. The in vitro data from related compounds strongly suggest that this compound derivatives are likely to exhibit significant antiproliferative, antimicrobial, and enzyme-inhibitory activities. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to design and execute their own in vitro evaluations, paving the way for the discovery of new lead compounds in oncology and infectious disease. Future work should focus on synthesizing a library of these derivatives to establish clear structure-activity relationships (SAR) and optimize for potency and selectivity.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzofuran-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of scientific integrity and laboratory safety. Benzofuran-6-ylboronic acid, a valuable building block in medicinal chemistry, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Understanding the Hazard Profile: A Precautionary Approach

Key Assumed Hazards:

  • Skin Irritant

  • Serious Eye Irritant

  • May Cause Respiratory Irritation

  • Potential for Environmental Harm

All personnel handling this compound must adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) for hazardous chemicals in the laboratory[6][7][8][9].

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to prevent exposure. All handling of this compound and its waste should be conducted within a certified chemical fume hood[4][5][10].

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and irritation.
Body Protection A fully fastened lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if dust can be generated.To prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4].

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions[6].

  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound[10][11].

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[5][11]. For solutions, indicate the solvent and approximate concentration[5][10].

  • Incompatible Materials : Do not mix boronic acid waste with strong oxidizing agents, acids, or bases unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[10]. Never mix with chemicals like bleach, which could lead to dangerous reactions[4][12].

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated gloves, paper towels, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Reaction mixtures, solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage_Area Designated Satellite Accumulation Area Solid_Container->Storage_Area Liquid_Container->Storage_Area Disposal_Vendor Licensed Hazardous Waste Disposal Company Storage_Area->Disposal_Vendor

Figure 1: Waste Segregation and Disposal Workflow for this compound.
Management of Different Waste Streams

  • Solid Waste : Contaminated solid materials such as gloves, bench paper, weighing papers, and absorbent pads used for spills should be placed in the designated solid hazardous waste container[11].

  • Liquid Waste : All solutions containing this compound must be collected in the designated liquid hazardous waste container[4][11].

Decontamination of Glassware and Surfaces

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse : In a chemical fume hood, rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This initial rinseate must be collected and disposed of as liquid hazardous waste[11].

  • Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process should be collected as liquid hazardous waste[11].

  • Final Rinse : A final rinse with water should also be collected as hazardous waste[11].

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling stream[11].

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills (within a fume hood) :

    • Contain the spill with an inert absorbent material like vermiculite or sand[13][14][15].

    • Carefully scoop the absorbed material into a sealed container for disposal as solid hazardous waste[11].

    • Decontaminate the area using the procedure outlined in section 3.3.

  • Large Spills or Spills Outside a Fume Hood :

    • Evacuate the immediate area[11].

    • Alert laboratory personnel and contact your institution's EHS office immediately[11].

    • Prevent entry into the affected area until it has been deemed safe by trained professionals.

Regulatory Compliance and Final Disposal

All hazardous waste must be managed in accordance with the regulations set forth by the Environmental Protection Agency (EPA) and local authorities[16][17][18].

  • Storage : Store sealed and labeled waste containers in a designated satellite accumulation area, following your institution's specific procedures[11][16].

  • Professional Disposal : Arrange for the collection of hazardous waste by a licensed waste disposal company[5][13].

  • Documentation : Complete all required waste manifest forms accurately before the scheduled pickup[5].

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to these procedural guidelines, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the ecosystem. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance applicable to your location[8][10].

References

A Senior Application Scientist's Guide to Handling Benzofuran-6-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of pharmaceutical development and organic synthesis, our handling of specialized reagents like Benzofuran-6-ylboronic acid demands a protocol grounded in rigorous safety and operational excellence. This guide moves beyond a simple checklist, offering a procedural framework built on the principles of risk mitigation and scientific integrity. Here, we will detail the essential personal protective equipment (PPE), engineering controls, and disposal strategies required for the safe handling of this compound.

Immediate Safety Profile: this compound

This compound (CAS No. 851525-10-5) is a stable, solid organic compound. While not classified as acutely toxic, its primary hazards, as identified under the Globally Harmonized System (GHS), are significant and demand respect.[1] The compound is a known irritant, and direct contact can compromise the safety of laboratory personnel.

Core Hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2][3]

Understanding these hazards is the first step in a self-validating safety protocol. The irritation potential necessitates a multi-layered defense, starting with engineering controls and culminating in meticulous personal protection.

Hazard ClassificationGHS CodeSignal WordRequired Actions
Skin IrritationH315WarningAvoid contact; wear appropriate gloves and lab coat.[1]
Serious Eye IrritationH319WarningWear safety goggles or a face shield.[1]
Respiratory IrritationH335 (Potential)WarningHandle only in a well-ventilated area, preferably a fume hood.[2][3]
First Line of Defense: Engineering Controls

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. The causality is simple: if the compound cannot reach you, it cannot harm you.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The negative pressure and constant airflow prevent the inhalation of fine particulates and protect the user from unexpected splashes.

  • Safety Shower & Eyewash Station: Facilities must be equipped with an easily accessible and regularly tested eyewash station and safety shower.[3][4] Proximity is key; in the event of an exposure, immediate flushing is critical to minimizing injury.

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific risks posed by this compound.

1. Eye and Face Protection:

  • Mandatory Equipment: Chemical splash goggles are required whenever handling the solid or solutions. They must provide a complete seal around the eyes.

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., during transfers or reactions), a face shield should be worn in addition to safety goggles.

2. Skin Protection:

  • Gloves: Chemical-resistant nitrile gloves are the standard for handling this compound. Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving. Upon completion of the task, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[2]

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is mandatory. It should be fully buttoned to provide maximum coverage. This not only protects against splashes but also prevents the contamination of personal clothing.

3. Respiratory Protection:

  • Standard Operations: When working within a properly functioning fume hood, a dedicated respirator is typically not required. The engineering control provides sufficient protection against inhaling dust.

  • Emergency Situations: In the event of a large spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary for cleanup personnel.

Operational Plan: From Weighing to Waste

The following workflow provides a step-by-step process for safely handling this compound, ensuring safety at every stage.

Safe Handling Workflow prep Preparation - Verify fume hood certification - Locate eyewash/shower - Assemble all materials ppe Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves prep->ppe 1. Pre-Op Checks weigh Weighing - Perform inside fume hood - Use anti-static weigh paper - Minimize dust generation ppe->weigh 2. Personal Safety transfer Transfer & Reaction - Keep container closed when not in use - Add reagent slowly - Maintain constant ventilation weigh->transfer 3. Handling cleanup Decontamination - Wipe down surfaces with appropriate solvent - Collect all contaminated wipes as hazardous waste transfer->cleanup 4. Post-Reaction waste Waste Disposal - Segregate solid and liquid waste - Label containers clearly - Store in designated satellite area cleanup->waste 5. Waste Management doff Doff PPE - Remove gloves first (properly) - Remove lab coat - Wash hands thoroughly waste->doff 6. Final Steps

Safe Handling Workflow for this compound
Disposal Plan: A Critical Final Step

Chemical waste management is integral to laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect unused this compound, contaminated gloves, weigh paper, and wipes in a designated, sealable container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[3]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by EHS personnel.

  • Decontamination: Rinse any emptied containers three times with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.

Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their invaluable work. This protocol is designed to be a self-validating system, where each step reinforces the safety and efficacy of the next.

References

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzofuran-6-ylboronic acid
Reactant of Route 2
Reactant of Route 2
Benzofuran-6-ylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.